Product packaging for 3-Ethyl-4-methylpentan-1-ol(Cat. No.:)

3-Ethyl-4-methylpentan-1-ol

Cat. No.: B15328544
M. Wt: 130.23 g/mol
InChI Key: RWIFVESHBHTZEM-UHFFFAOYSA-N
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Description

3-Ethyl-4-methylpentan-1-ol is a natural product found in Vincetoxicum glaucescens with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O B15328544 3-Ethyl-4-methylpentan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H18O

Molecular Weight

130.23 g/mol

IUPAC Name

3-ethyl-4-methylpentan-1-ol

InChI

InChI=1S/C8H18O/c1-4-8(5-6-9)7(2)3/h7-9H,4-6H2,1-3H3

InChI Key

RWIFVESHBHTZEM-UHFFFAOYSA-N

Canonical SMILES

CCC(CCO)C(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethyl-4-methylpentan-1-ol: Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Ethyl-4-methylpentan-1-ol (CAS No: 38514-13-5). The document details the compound's structure, physicochemical characteristics, and spectroscopic data. Furthermore, it outlines representative experimental protocols for its synthesis and analysis, designed to be a valuable resource for laboratory applications. All quantitative data is presented in structured tables for ease of reference, and logical workflows are visualized using diagrams.

Chemical Identity and Structure

This compound is a branched-chain primary alcohol. Its structure is characterized by a pentanol backbone with an ethyl group at the third carbon and a methyl group at the fourth carbon.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 38514-13-5[1]
Molecular Formula C₈H₁₈O[1]
Molecular Weight 130.23 g/mol [1]
SMILES CCC(C(C)C)CCO[1]
InChI InChI=1S/C8H18O/c1-4-8(5-6-9)7(2)3/h7-9H,4-6H2,1-3H3[1]
InChIKey RWIFVESHBHTZEM-UHFFFAOYSA-N[1]
Synonyms 3-Ethyl-4-methyl-1-pentanol, 1-Pentanol, 3-ethyl-4-methyl-[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below. The data is a compilation of experimental and computed values from various sources.

PropertyValueSource
Boiling Point 171.3 ± 8.0 °C (Predicted)ChemBK
Density 0.819 ± 0.06 g/cm³ (Predicted)ChemBK
Flash Point 64.2 °C (147.6 °F) (Predicted)PubChem
Solubility in Water 1.12 g/L at 25 °C (Predicted)PubChem
logP (Octanol-Water Partition Coefficient) 2.6 (Predicted)PubChem[1]
Vapor Pressure 0.1±0.6 mmHg at 25°C (Predicted)ChemSpider
Refractive Index 1.432±0.02 (Predicted)ChemSpider

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) data is available for this compound. The NIST Mass Spectrometry Data Center provides spectra for this compound.[1]

Spectroscopic ParameterValue
GC-MS Retention Indices (non-polar column) 1020, 1023.2, 1027
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

Vapor phase IR spectra for this compound are available and can be used for the identification of its functional groups.[1] The spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of an alcohol, and C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

Experimental Protocols

The following sections provide detailed, representative experimental protocols for the synthesis and analysis of this compound. These are based on general laboratory procedures for similar compounds.

Synthesis via Reduction of 3-Ethyl-4-methylpentanal

This protocol describes the reduction of the corresponding aldehyde, 3-Ethyl-4-methylpentanal, to this compound using sodium borohydride (NaBH₄).

Materials:

  • 3-Ethyl-4-methylpentanal

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-Ethyl-4-methylpentanal (0.1 mol) in 100 mL of methanol. Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (0.03 mol, 1.2 equivalents) to the stirred solution in small portions, maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of 50 mL of 1 M HCl at 0 °C to neutralize the excess NaBH₄ and decompose the borate esters.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Aldehyde in Methanol add_nabh4 Add NaBH4 at 0 °C start->add_nabh4 stir Stir at RT for 2h add_nabh4->stir quench Quench with HCl stir->quench extract Extract with Diethyl Ether quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate distill Fractional Distillation concentrate->distill end_product Pure 3-Ethyl-4- methylpentan-1-ol distill->end_product

Synthesis Workflow for this compound
Analytical Workflow

This section outlines a typical workflow for the analysis and characterization of synthesized this compound.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the sample and confirm its molecular weight.

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1).

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used to confirm the structure of the molecule.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • ¹H NMR: Acquire standard proton NMR spectrum. Expected signals would include a triplet for the terminal methyl of the ethyl group, a multiplet for the CH₂ of the ethyl group, a multiplet for the CH attached to the ethyl and isopropyl groups, a doublet for the methyls of the isopropyl group, a multiplet for the CH of the isopropyl group, a triplet for the CH₂ adjacent to the hydroxyl group, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Eight distinct carbon signals are expected.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the presence of the hydroxyl functional group.

  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation: A thin film of the neat liquid sample on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Scan in the range of 4000-400 cm⁻¹.

  • Expected Absorptions: A prominent broad peak around 3300 cm⁻¹ (O-H stretch), and strong peaks in the 2850-3000 cm⁻¹ region (C-H stretch).

Analytical_Workflow cluster_purity Purity & MW Confirmation cluster_structure Structural Elucidation cluster_functional_group Functional Group ID sample Synthesized Sample gcms GC-MS Analysis sample->gcms nmr NMR Spectroscopy (1H & 13C) sample->nmr ftir FTIR Spectroscopy sample->ftir result_gcms Purity > 99% MW = 130.23 gcms->result_gcms result_nmr Structure Confirmed nmr->result_nmr result_ftir O-H Stretch at ~3300 cm-1 ftir->result_ftir

Analytical Workflow for this compound

Safety and Handling

While specific toxicity data for this compound is limited, it should be handled with the standard precautions for a flammable liquid alcohol.

  • General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media (e.g., carbon dioxide, dry chemical powder, or alcohol-resistant foam).

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This technical guide has summarized the key chemical and physical properties of this compound, providing a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. The inclusion of representative experimental protocols for its synthesis and analysis aims to facilitate its practical application in a laboratory setting. The presented data and workflows are intended to serve as a foundation for further investigation and utilization of this compound.

References

Unveiling the Natural Presence of (S)-3-Ethyl-4-methylpentanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration into the natural occurrence, sources, and analytical methodologies for the chiral alcohol, (S)-3-Ethyl-4-methylpentanol. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry and drug development.

Introduction

(S)-3-Ethyl-4-methylpentanol is a chiral alcohol that has been identified as a naturally occurring volatile compound in a select number of plant and insect species. Its presence in the plant kingdom, specifically within the genus Ligusticum, and its role as a semiochemical in the insect world, underscore the compound's significance in chemical ecology. This technical guide provides a comprehensive overview of the known natural sources of (S)-3-Ethyl-4-methylpentanol, summarizes the available quantitative data, and details the experimental protocols for its extraction, identification, and quantification.

Natural Occurrence and Sources

The natural occurrence of 3-Ethyl-4-methylpentanol has been documented in both its levorotatory ((S)-) and dextrorotatory ((R)-) enantiomeric forms, as well as its racemic mixture. The known natural sources are detailed below.

Plant Sources

(S)-3-Ethyl-4-methylpentanol has been reported in the following plant species:

  • Ligusticum striatum (Chuanxiong): A perennial herb in the family Apiaceae, the rhizome of which is a common component in traditional Chinese medicine.

  • Ligusticum chuanxiong : A closely related species, also used in traditional medicine, where the (S)-enantiomer has been identified.

The racemic form, 3-Ethyl-4-methylpentan-1-ol , has been found in:

  • Vincetoxicum glaucescens : A flowering plant in the family Apocynaceae.

Insect Sources

The (R)-enantiomer, (R)-3-Ethyl-4-methylpentanol , plays a crucial role in the chemical communication of the following insect species:

  • Polyergus rufescens (Slave-making ant): The (R)-enantiomer has been identified as a minor but critical component of the queen's sex pheromone, working in synergy with a major component to attract males.

Quantitative Data

Precise quantitative data for (S)-3-Ethyl-4-methylpentanol in its natural sources is limited in the readily available scientific literature. While studies have identified its presence, the exact concentrations or relative abundance are often not specified. The table below summarizes the available information.

Compound FormNatural SourceType of SourceQuantitative Data
(S)-3-Ethyl-4-methylpentanolLigusticum striatumPlant (Rhizome)Not specified in available literature.
(S)-3-Ethyl-4-methylpentanolLigusticum chuanxiongPlant (Rhizome)Not specified in available literature.
This compoundVincetoxicum glaucescensPlantNot specified in available literature.
(R)-3-Ethyl-4-methylpentanolPolyergus rufescensInsect (Queen Sex Pheromone)Described as a "minor component." In a related species, Polyergus breviceps, the pheromone is an approximate 1:6 ratio of (R)-3-ethyl-4-methylpentan-1-ol to methyl 6-methylsalicylate.[1]

Experimental Protocols

The identification and analysis of (S)-3-Ethyl-4-methylpentanol from its natural sources typically involve the extraction of volatile compounds followed by chromatographic and spectrometric analysis.

Extraction of Volatile Compounds from Plant Material

A common method for the extraction of volatile compounds from the rhizomes of Ligusticum species is Headspace Solid-Phase Microextraction (HS-SPME) .

Methodology:

  • Sample Preparation: A powdered sample of the dried rhizome (e.g., 1.0 g) is placed in a sealed headspace vial.

  • Extraction: A Solid-Phase Microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace of the vial. The vial is typically heated (e.g., to 80°C) for a specific duration (e.g., 30 minutes) to facilitate the volatilization of the compounds.

  • Desorption: The SPME fiber is then withdrawn and inserted into the injection port of a gas chromatograph for thermal desorption of the analytes.

Extraction of Insect Pheromones

The extraction of sex pheromones from insects like Polyergus rufescens often involves solvent extraction of the glands responsible for pheromone production.

Methodology:

  • Gland Dissection: The mandibular glands of virgin queen ants are dissected under a microscope.

  • Solvent Extraction: The dissected glands are immersed in a small volume of a suitable organic solvent (e.g., hexane or dichloromethane) for a period to allow for the extraction of the pheromone components.

  • Concentration: The resulting extract may be carefully concentrated under a gentle stream of nitrogen to a smaller volume before analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary analytical technique for the separation and identification of volatile compounds like (S)-3-Ethyl-4-methylpentanol.

Typical GC-MS Parameters:

  • Gas Chromatograph: Agilent 6890N or similar.

  • Column: A chiral capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is necessary for the separation of enantiomers.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program: A temperature gradient is employed to separate the compounds. For example, starting at 40°C for 2 minutes, then ramping to 150°C at 3°C/min, and finally to 250°C at 10°C/min, holding for 5 minutes.

  • Injector: Splitless mode at a temperature of 250°C.

  • Mass Spectrometer: Agilent 5973N or similar.

  • Ionization: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 30-550.

  • Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and by matching against spectral libraries (e.g., NIST, Wiley).

Visualized Workflow

The following diagram illustrates a typical workflow for the analysis of volatile compounds from a plant source using HS-SPME followed by GC-MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_results Results plant_material Dried Plant Material (e.g., Ligusticum rhizome) grinding Grinding to Powder plant_material->grinding vial Sealing in Headspace Vial grinding->vial hs_spme Headspace SPME (e.g., 80°C for 30 min) vial->hs_spme gc_ms GC-MS Analysis hs_spme->gc_ms data_processing Data Processing (Spectral Matching, Quantification) identification Compound Identification ((S)-3-Ethyl-4-methylpentanol)

HS-SPME-GC-MS workflow for plant volatile analysis.

References

Stereoisomers and Chirality of 3-Ethyl-4-methylpentan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyl-4-methylpentan-1-ol, a chiral alcohol, exists as a pair of enantiomers, (R)- and (S)-stereoisomers, due to the presence of a stereocenter at the C3 position. This guide provides a comprehensive overview of the stereoisomerism and chirality of this compound, including its chemical structure, physicochemical properties, and the biological significance of its specific stereoisomers. Detailed experimental protocols for the enantioselective synthesis and chiral separation are presented to aid researchers in the preparation and analysis of the individual enantiomers.

Introduction

This compound (C8H18O) is an organic compound with a molecular weight of approximately 130.23 g/mol .[1][2] Its structure contains a chiral center, leading to the existence of two non-superimposable mirror images, or enantiomers. The spatial arrangement of the substituents around this chiral carbon dictates the molecule's interaction with other chiral molecules and polarized light, resulting in distinct biological activities and physicochemical properties for each enantiomer.

The (R)-enantiomer of this compound has been identified as a crucial component of the sex pheromone of certain ant species, highlighting the stereospecificity of biological receptors. This makes the stereoselective synthesis and analysis of these compounds of significant interest in chemical ecology and could have implications for the development of species-specific pest management strategies. Furthermore, understanding the stereochemistry of such molecules is fundamental in drug development, where the chirality of a molecule can drastically affect its pharmacological and toxicological profile.

Stereoisomerism and Chirality

The chirality of this compound arises from the presence of a stereocenter at the carbon atom at position 3 (C3). This carbon is bonded to four different substituents: a hydrogen atom, an ethyl group, an isobutyl group, and a 2-hydroxyethyl group. This asymmetry results in two distinct stereoisomers: (3R)-3-ethyl-4-methylpentan-1-ol and (3S)-3-ethyl-4-methylpentan-1-ol.

These enantiomers possess identical physical properties in an achiral environment, such as boiling point and density. However, they exhibit different properties in a chiral environment, most notably their interaction with plane-polarized light. One enantiomer will rotate the plane of polarized light to the right (dextrorotatory, (+)), while the other will rotate it to the left (levorotatory, (-)) by an equal magnitude.

Below is a diagram illustrating the enantiomeric relationship of this compound.

G Enantiomers of this compound cluster_R (R)-3-Ethyl-4-methylpentan-1-ol cluster_S (S)-3-Ethyl-4-methylpentan-1-ol R_structure CC@HC)CCO mirror Mirror Plane R_structure->mirror S_structure CC@@HC)CCO mirror->S_structure

A diagram showing the two enantiomers of this compound.

Physicochemical Properties

While comprehensive experimental data for the individual enantiomers is scarce in publicly available literature, some predicted and experimental properties for the racemic mixture and individual stereoisomers are summarized below. It is important to note that enantiomers have identical boiling points, melting points, and densities. Their distinguishing physical property is the direction of optical rotation.

Property(R)-3-Ethyl-4-methylpentan-1-ol(S)-3-Ethyl-4-methylpentan-1-olRacemic this compound
Molecular Formula C8H18OC8H18OC8H18O
Molecular Weight 130.23 g/mol 130.23 g/mol 130.23 g/mol
Boiling Point Not ReportedNot Reported171.3 ± 8.0 °C (Predicted)
Melting Point Not ReportedNot ReportedNot Reported
Optical Rotation Not ReportedNot Reported
Kovats Retention Index (non-polar column) Not Reported1008, 1020.1, 10251020, 1023.2, 1027

Note: The Kovats retention indices are experimental values from gas chromatography and can vary depending on the specific column and conditions used.[3]

Experimental Protocols

Enantioselective Synthesis of (R)- and (S)-3-Ethyl-4-methylpentan-1-ol

A reported enantioselective synthesis of both the (R)- and (S)-enantiomers of this compound starts from the readily available chiral precursor, (R)-(+)-limonene. The following is a generalized workflow based on literature descriptions.

G Synthetic Pathway to Enantiomers of this compound start (R)-(+)-Limonene step1 Hydrogenation start->step1 intermediate1 (R)-(+)-p-Menth-1-ene step1->intermediate1 step2 Ozonolysis intermediate1->step2 intermediate2 Keto-aldehyde step2->intermediate2 step3_R Series of reactions to form (R)-enantiomer intermediate2->step3_R step3_S Series of reactions to form (S)-enantiomer intermediate2->step3_S product_R (R)-3-Ethyl-4-methylpentan-1-ol step3_R->product_R product_S (S)-3-Ethyl-4-methylpentan-1-ol step3_S->product_S

A simplified workflow for the synthesis of the enantiomers.

Detailed Methodology (Conceptual)

A detailed, step-by-step protocol would require access to the full experimental section of the cited literature. However, a general outline of the key transformations is as follows:

  • Hydrogenation of (R)-(+)-Limonene: The starting material, (R)-(+)-limonene, is subjected to catalytic hydrogenation to selectively reduce one of the double bonds, yielding (R)-(+)-p-menth-1-ene.

  • Oxidative Cleavage: The remaining double bond in (R)-(+)-p-menth-1-ene is cleaved, typically via ozonolysis followed by a reductive workup, to yield a key keto-aldehyde intermediate.

  • Elaboration to the Final Product: This intermediate can then be converted to either the (R)- or (S)-enantiomer of this compound through a series of stereocontrolled reactions. The specific reagents and reaction conditions will determine the stereochemical outcome. These steps may involve Wittig-type reactions, reductions, and protection/deprotection sequences.

For precise experimental details, including reagent quantities, reaction times, temperatures, and purification methods, researchers are advised to consult the primary literature on the synthesis of these specific enantiomers.

Chiral Separation of Enantiomers

The separation of the (R)- and (S)-enantiomers of this compound can be achieved using chiral chromatography, most commonly chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Chiral Gas Chromatography (GC) Protocol (General)

  • Column Selection: A capillary column coated with a chiral stationary phase (CSP) is essential. Cyclodextrin-based CSPs, such as those derivatized with alkyl or acyl groups, are often effective for separating chiral alcohols.

  • Sample Preparation: The racemic mixture of this compound is dissolved in a suitable volatile solvent (e.g., hexane or dichloromethane). Derivatization to a more volatile ester or ether may sometimes improve separation.

  • GC Conditions:

    • Injector Temperature: Typically set high enough to ensure rapid volatilization of the sample without degradation (e.g., 250 °C).

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Oven Temperature Program: An initial isothermal period followed by a temperature ramp to elute the compounds. The specific program will need to be optimized to achieve baseline separation of the enantiomers.

    • Detector: A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds.

  • Data Analysis: The retention times of the two enantiomers will differ, allowing for their separation and quantification.

G Chiral GC Separation Workflow sample Racemic this compound injection Injection into GC sample->injection column Chiral GC Column injection->column separation Separation of Enantiomers column->separation detection Detection (FID) separation->detection chromatogram Chromatogram with two peaks detection->chromatogram

A flowchart of the chiral gas chromatography separation process.

Biological Significance and Signaling

The primary documented biological role of a specific stereoisomer of this compound is in insect chemical communication. The (R)-enantiomer is a component of the sex attractant pheromone of the slave-making ant Polyergus breviceps. This highlights the high degree of specificity of the olfactory receptors in these insects, which can differentiate between the two enantiomers. The (S)-enantiomer is reported to be biologically inactive in this context.

At present, there is no widely reported information on the involvement of this compound or its stereoisomers in other biological signaling pathways in mammals or other organisms. For drug development professionals, the stereospecificity observed in the insect olfactory system serves as a potent reminder of the importance of chirality in molecular recognition and biological activity. Any investigation into the potential therapeutic applications of this molecule would necessitate the separate evaluation of each enantiomer to elucidate their individual pharmacological and toxicological profiles.

Conclusion

References

IUPAC nomenclature and synonyms for 3-Ethyl-4-methylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3-Ethyl-4-methylpentan-1-ol

This technical guide provides a comprehensive overview of this compound, covering its nomenclature, chemical and physical properties, synthesis, and biological significance. The information is tailored for researchers, scientists, and professionals in drug development and related fields.

IUPAC Nomenclature and Synonyms

The compound with the chemical structure leading to the name this compound is systematically named according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name: this compound[1][2]

The name is derived by identifying the longest carbon chain containing the principal functional group (the hydroxyl group), which is a pentanol. The chain is numbered starting from the carbon bearing the hydroxyl group. Substituents are then named and numbered accordingly.

Synonyms: This compound is also known by several other names[1][2]:

  • 3-Ethyl-4-methyl-1-pentanol[1][2][3]

  • 1-Pentanol, 3-ethyl-4-methyl-[1][2]

  • 3-Isopropyl-1-pentanol[1][2]

  • 3-ethyl-4-methylpentanol[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueSource
Molecular Formula C₈H₁₈O[1][2]
Molecular Weight 130.23 g/mol [1]
CAS Registry Number 38514-13-5[2]
Appearance Colorless liquid[3]
Odor Alcohol-like[3]
Predicted Boiling Point 171.3 ± 8.0 °C[3]
Predicted Density 0.819 ± 0.06 g/cm³[3]
Predicted Water Solubility Soluble[3]
Predicted LogP 2.6[1]
Kovats Retention Index (non-polar column) 1020, 1023.2, 1027[1][4]

Synthesis of this compound

Hypothetical Synthesis via Grignard Reaction

A logical approach for the synthesis of this compound is the reaction of an appropriate Grignard reagent with an epoxide. Specifically, the reaction of sec-butylmagnesium bromide with ethylene oxide would yield the target primary alcohol.

Reaction Scheme:

(CH₃)₂CHCH(MgBr)CH₂CH₃ + C₂H₄O → (CH₃)₂CHCH(CH₂CH₃)CH₂CH₂OMgBr (CH₃)₂CHCH(CH₂CH₃)CH₂CH₂OMgBr + H₃O⁺ → (CH₃)₂CHCH(CH₂CH₃)CH₂CH₂OH + Mg(OH)Br

Experimental Protocol (General Procedure):

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer, magnesium turnings are placed. A solution of 2-bromobutane in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.

  • Reaction with Ethylene Oxide: The Grignard reagent solution is cooled in an ice bath. A solution of ethylene oxide in anhydrous diethyl ether is added dropwise with vigorous stirring. The reaction is typically exothermic and the addition rate should be controlled to maintain a gentle reflux.

  • Work-up: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The mixture is then poured onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield this compound.

G cluster_synthesis Synthesis Workflow start Start grignard Prepare sec-butylmagnesium bromide start->grignard reaction React with Ethylene Oxide grignard->reaction workup Aqueous Work-up (NH4Cl) reaction->workup extraction Solvent Extraction workup->extraction purification Distillation extraction->purification product This compound purification->product

Caption: A generalized workflow for the synthesis of this compound via a Grignard reaction.

Spectroscopic Analysis

Spectroscopic data is crucial for the identification and characterization of this compound.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like this compound.

Experimental Conditions for GC-MS Analysis (as reported in a study on insect pheromones): [5]

  • Gas Chromatograph: Coupled to a mass selective detector.

  • Column: DB-5 capillary column (30 m x 0.25 mm i.d., 0.25 μm film thickness).

  • Oven Temperature Program: 40°C for 1 min, then increased to 270°C at 20°C/min.

  • Injection Mode: Pulsed splitless at 20 psi for 1 min.

  • Transfer Line Temperature: 230°C.

  • Ionization: Electron Impact (EI) at 70 eV.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a detailed experimental protocol for acquiring NMR spectra was not found in the search results, 13C NMR data for this compound is available in spectral databases.[1] The expected 1H NMR spectrum would show characteristic signals for the hydroxyl proton, the methylene protons adjacent to the hydroxyl group, and the various methyl and methylene groups in the alkyl chain, with chemical shifts and coupling patterns consistent with the structure.

Infrared (IR) Spectroscopy

Vapor phase IR spectra for this compound are also available in databases.[1] The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol, and C-H stretching vibrations around 2850-3000 cm⁻¹.

Biological Significance and Applications

Recent research has identified this compound as a critical component of the queen sex pheromone of the slave-making ant Polyergus rufescens.[5]

Role as a Sex Pheromone

In Polyergus rufescens, this compound is a minor component of the mandibular gland secretion of virgin queens, with the major component being methyl 6-methylsalicylate.[5] Field bioassays have demonstrated that a blend of these two compounds is strongly synergistic and attractive to males.[5]

Interestingly, further analysis has shown that the insects produce mainly the (R)-enantiomer of the alcohol, and only this enantiomer is biologically active in attracting males. The (S)-enantiomer did not show any attractive or inhibitory effects.[5] This high stereospecificity is common in insect chemical communication and highlights the importance of chirality in biological signaling.

G cluster_pheromone Pheromone Signaling Pathway queen Virgin Queen Ant (Polyergus rufescens) gland Mandibular Gland queen->gland pheromone Secretes Pheromone Blend gland->pheromone blend (R)-3-Ethyl-4-methylpentan-1-ol + Methyl 6-methylsalicylate pheromone->blend male Male Ant blend->male binds to receptors attraction Attraction & Mating Behavior male->attraction

Caption: The role of this compound in the chemical communication and mating behavior of Polyergus rufescens.

This discovery opens up avenues for research into the biosynthesis of this compound in insects, the specific olfactory receptors involved in its detection, and its potential application in pest management strategies through mating disruption. The compound may also serve as a lead for the development of novel semiochemicals.

References

Unveiling the Scent of Society: The Discovery and History of 3-Ethyl-4-methylpentan-1-ol as a Pheromone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyl-4-methylpentan-1-ol is a key semiochemical that plays a crucial role in the chemical communication systems of certain ant species. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of this compound as a pheromone. It details the identification of the biologically active (R)-enantiomer as a minor but essential component of the sex pheromone blend in slave-making ants of the genus Polyergus and its presence in Formica polyctena. This document synthesizes quantitative data from pivotal studies, outlines detailed experimental protocols for its extraction, identification, and synthesis, and presents a putative signaling pathway for its perception. The information is structured to serve as a valuable resource for researchers in chemical ecology, neurobiology, and drug development.

Introduction: The Emergence of a Pheromone

The study of chemical communication in insects, pioneered by scientists like Jean Henri Fabré in the 19th century, laid the groundwork for the discovery of pheromones[1]. It wasn't until the mid-20th century that the first insect pheromone, bombykol, was chemically identified[1]. Since then, thousands of pheromones have been characterized, revealing intricate chemical languages that govern social interactions, mating, and foraging.

This compound has emerged as a significant component in the pheromonal communication of certain ant species. It is a chiral alcohol, and research has demonstrated that the (R)-enantiomer is the biologically active form. This compound is a critical minor component of the sex attractant pheromone of queens in the slave-making ant genus Polyergus, where it acts in synergy with the major component, methyl 6-methylsalicylate[2]. It has also been identified in the head extracts of Formica polyctena ants[3].

Discovery and Historical Context

The identification of this compound as a pheromone is intrinsically linked to the study of the fascinating life history of slave-making ants of the genus Polyergus. These ants are social parasites that raid the nests of Formica ants to steal their brood, which then become the workforce of the Polyergus colony.

During the mating season, virgin Polyergus queens participate in these raids and release a pheromone from their mandibular glands to attract males. Seminal work by Greenberg, Millar, and their colleagues led to the identification of the chemical composition of this sex attractant. Through a combination of solvent extraction of queen heads, solid-phase microextraction (SPME), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS) and electroantennography (GC-EAD), they identified a blend of compounds that elicited strong responses from male antennae[4][5].

Further research on different Polyergus species, such as the North American Polyergus breviceps and the European Polyergus rufescens, confirmed that the sex pheromone is a blend of methyl 6-methylsalicylate and this compound[2]. Crucially, these studies established that the (R)-enantiomer of this compound is the biologically active stereoisomer, while the (S)-enantiomer shows no activity.

Quantitative Data on Pheromonal Activity

Field bioassays have been instrumental in determining the biological relevance and optimal ratios of the pheromone components. The following tables summarize key quantitative findings from these studies.

Table 1: Bioassay Results for Polyergus breviceps Sex Pheromone Blends [4]

Ratio of (R)-3-Ethyl-4-methylpentan-1-ol to Methyl 6-methylsalicylateMean Number of Males Attracted (± SE)
4:132.2 ± 10.3
1:1174.8 ± 31.6
1:4154.4 ± 34.6
1:6 (natural ratio)High attraction (specific numbers not provided in this format)
Individual componentsNo males attracted

Table 2: Bioassay Results for Polyergus rufescens Sex Pheromone Blends [2]

Ratio of Racemic this compound to Methyl 6-methylsalicylateRelative Attraction Ranking
10:0 (Alcohol only)Very Low
0:10 (Salicylate only)Very Low
1:9Low
1:3Moderate
1:1High
3:1High
9:1High

Table 3: Physical and Chemical Properties of this compound [6][7]

PropertyValue
Molecular FormulaC₈H₁₈O
Molecular Weight130.23 g/mol
CAS Number38514-13-5
IUPAC NameThis compound
Boiling PointNot specified
Kovats Retention Index (non-polar column)1020 - 1027

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the study of this compound as a pheromone.

Pheromone Extraction and Identification

This protocol is based on the methods described for the identification of the Polyergus breviceps sex pheromone[4][5].

Objective: To extract and identify volatile compounds from the mandibular glands of virgin queen ants.

Materials:

  • Virgin queen ants (e.g., Polyergus breviceps)

  • Solvent: Methylene chloride (CH₂Cl₂) or hexane

  • Solid-Phase Microextraction (SPME) fibers (e.g., 100 µm polydimethylsiloxane coating)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Gas Chromatograph with Electroantennographic Detection (GC-EAD)

  • Male ant antennae for EAD

Procedure:

  • Sample Collection: Collect virgin queen ants from raiding columns and immediately freeze them.

  • Solvent Extraction:

    • Dissect the heads of the frozen queens.

    • Soak the heads in approximately 200 µL of methylene chloride or hexane for about 1 hour.

    • Carefully remove the solvent for GC-MS analysis.

  • Solid-Phase Microextraction (SPME):

    • Thaw the dissected queen heads in a sealed vial.

    • Mash the heads with a glass rod to release volatiles.

    • Expose the SPME fiber to the headspace of the vial for 30 minutes.

  • GC-MS Analysis:

    • For SPME samples, desorb the fiber in the GC injector at 250°C for 30 seconds.

    • For solvent extracts, inject an aliquot into the GC.

    • Use a suitable capillary column (e.g., HP-5MS).

    • Employ a temperature program such as: hold at 40°C for 1 minute, then ramp at 10°C/minute to 250°C.

    • Identify compounds by comparing their mass spectra with libraries (e.g., NIST) and retention times with authentic standards.

  • GC-EAD Analysis:

    • Prepare a male ant antenna by inserting the tip into a saline-filled recording electrode and grounding the head.

    • Analyze the SPME-collected volatiles from queen heads using a GC-EAD system.

    • Simultaneously record the flame ionization detector (FID) signal and the antennal response.

    • Peaks in the chromatogram that consistently elicit a depolarization of the antenna are considered biologically active.

Synthesis of (R)- and (S)-3-Ethyl-4-methylpentan-1-ol

The enantioselective synthesis of this compound is crucial for confirming the biological activity of the specific stereoisomers. A common approach starts from commercially available chiral precursors like (R)-(+)-limonene[8].

Objective: To synthesize the (R) and (S) enantiomers of this compound for bioassays.

Simplified Synthetic Scheme (based on Nicotra et al., 1986, and Greenberg et al., 2007)[8]:

  • Starting Material: (R)-(+)-limonene

  • Key Steps for (R)-enantiomer:

    • Hydrogenation of (R)-(+)-limonene to (R)-(+)-dihydrolimonene.

    • Ozonolysis followed by reductive workup to yield a diol.

    • Conversion of the primary alcohol to a leaving group (e.g., tosylate).

    • Reduction of the tosylate and the secondary alcohol to yield (R)-3-ethyl-4-methylpentan-1-ol.

  • Key Steps for (S)-enantiomer:

    • A different series of stereocontrolled reactions starting from a suitable chiral precursor, or through inversion of a stereocenter in an intermediate from the (R)-enantiomer synthesis.

Note: The detailed, step-by-step synthetic procedures with reagents and reaction conditions are complex and should be followed from the primary literature.

Field Bioassays

Objective: To determine the attractiveness of synthetic pheromone components to male ants in their natural environment.

Materials:

  • Synthetic (R)-3-ethyl-4-methylpentan-1-ol and methyl 6-methylsalicylate

  • Hexane (as solvent)

  • Rubber septa or other suitable lures

  • Sticky traps (e.g., Pherocon®)

  • Field site with an active population of the target ant species

Procedure:

  • Lure Preparation:

    • Prepare hexane solutions of the individual synthetic compounds and various blend ratios.

    • Impregnate the rubber septa with a specific dose and ratio of the test compounds (e.g., 50 µL of a hexane solution containing a total of 100 µg of pheromone components).

    • Prepare solvent-only controls.

  • Trap Deployment:

    • Place the lures in the center of the sticky traps.

    • Position the traps on the ground at a set distance apart (e.g., 3 meters) near the ant nests during their nuptial flight period.

  • Data Collection:

    • Leave the traps for a defined period (e.g., 2 hours).

    • Count the number of male ants captured in each trap.

  • Statistical Analysis:

    • Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare the mean number of males captured by the different treatments.

Signaling Pathways and Perception

The perception of this compound by the male ant's antenna initiates a cascade of events that leads to a behavioral response. While the specific signaling pathway for this pheromone in Polyergus has not been fully elucidated, a general model for insect olfactory signal transduction can be proposed.

Insect olfaction can involve both ionotropic (ligand-gated ion channels) and metabotropic (G-protein coupled) mechanisms[9][10]. In the metabotropic pathway, the binding of a pheromone to an odorant receptor (OR) on the surface of an olfactory receptor neuron (ORN) triggers a G-protein-mediated cascade, often leading to the production of second messengers like cyclic AMP (cAMP)[8][11]. These second messengers can then open ion channels, causing depolarization of the neuron and the generation of an action potential that travels to the brain[1].

Recent research in ants has revealed a sophisticated mechanism of "transcriptional interference" that ensures each olfactory neuron expresses only one type of odorant receptor, a principle known as "one neuron, one receptor"[9][12]. This is crucial for maintaining the fidelity of the olfactory code.

Below are diagrams illustrating the experimental workflow for pheromone identification and a putative signaling pathway for pheromone perception.

Experimental_Workflow cluster_collection Sample Collection cluster_extraction Extraction cluster_analysis Analysis cluster_identification Identification cluster_synthesis Synthesis & Bioassay Queens Virgin Queen Ants Solvent Solvent Extraction (Heads) Queens->Solvent SPME SPME (Headspace) Queens->SPME GCMS GC-MS Solvent->GCMS SPME->GCMS GCEAD GC-EAD SPME->GCEAD Identification Compound Identification GCMS->Identification GCEAD->Identification Synthesis Enantioselective Synthesis Identification->Synthesis Bioassay Field Bioassays Synthesis->Bioassay

Caption: Experimental workflow for pheromone identification.

Signaling_Pathway cluster_membrane Olfactory Neuron Membrane cluster_cytoplasm Cytoplasm Pheromone This compound OR Odorant Receptor (OR) Pheromone->OR Binding G_protein G-protein OR->G_protein Activation AC Adenylyl Cyclase (AC) G_protein->AC Activation cAMP cAMP (Second Messenger) AC->cAMP ATP to cAMP Ion_Channel Ion Channel (CNG) Depolarization Depolarization Ion_Channel->Depolarization Cation Influx cAMP->Ion_Channel Gating Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Putative metabotropic signaling pathway in an ant.

Conclusion and Future Directions

The discovery of this compound as a critical component of the sex pheromone in Polyergus and its presence in Formica ants has significantly advanced our understanding of chemical communication in these insects. The elucidation of its structure, the identification of the active (R)-enantiomer, and the quantification of its synergistic effect with methyl 6-methylsalicylate provide a solid foundation for further research.

Future investigations could focus on several key areas. A definitive elucidation of the signal transduction pathway for this specific pheromone is a primary goal. This would involve identifying the specific odorant receptor(s) that bind this compound and characterizing the downstream signaling components. Furthermore, exploring the biosynthetic pathway of this compound in the mandibular glands of the queen ants could offer insights into the evolution of this chemical signal. From an applied perspective, a deeper understanding of this pheromone system could inform the development of novel and species-specific pest management strategies for invasive ant species, should any of them utilize similar chemical cues. The intricate chemical ecology of these social insects continues to be a rich area for scientific discovery.

References

Molecular formula and weight of 3-Ethyl-4-methylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3-Ethyl-4-methylpentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the current scientific knowledge regarding this compound, a secondary alcohol with limited but specific applications. The guide is intended for professionals in research and development who may be interested in its synthesis, properties, and potential uses.

Core Molecular and Physicochemical Properties

This compound is an organic compound with the molecular formula C8H18O.[1][2][3] Its structure consists of a five-carbon pentanol backbone with ethyl and methyl substituents. The molecular weight of this compound is approximately 130.23 g/mol .[1][3]

A summary of its key identifiers and physicochemical properties is presented below. It is important to note that many of these properties are estimated due to the limited experimental data available for this specific molecule.

PropertyValueSource
IUPAC Name This compound[3]
Molecular Formula C8H18O[1][2][3]
Molecular Weight 130.23 g/mol [1][3][4][5]
CAS Number 38514-13-5[1][4][6]
Appearance Colorless liquid (predicted)[5]
Odor Alcohol-like[5]
Boiling Point 171.3 ± 8.0 °C (Predicted)[4][5]
Flash Point 64.20 °C (148.00 °F) (Estimated)[4]
Solubility in Water 1594 mg/L at 25 °C (Estimated)[4]
logP (Octanol/Water Partition Coefficient) 2.565 (Estimated)[4]

Synthesis, Occurrence, and Potential Applications

Synthesis Pathways

This compound can be synthesized through standard organic chemistry reactions. The primary methods involve the reduction of a corresponding aldehyde or the dehydration of a carboxylic acid.[5] These pathways are outlined below:

  • Reduction of 3-ethyl-4-methylpentanal: This involves the use of a reducing agent, such as hydrogen gas in the presence of a catalyst, to convert the aldehyde group to a primary alcohol.[5]

  • Reaction of 3-ethyl-4-methylpentanoic acid: This method requires a dehydrating agent to facilitate the conversion of the carboxylic acid to the alcohol.[5]

Synthesis_Pathways Synthesis of this compound A 3-Ethyl-4-methylpentanal C This compound A->C Reduction (e.g., H2/Catalyst) B 3-Ethyl-4-methylpentanoic Acid B->C Dehydration Reaction

Caption: Synthesis pathways for this compound.
Natural Occurrence

This compound has been identified in the natural world. Specifically, this compound has been reported in Vincetoxicum glaucescens, a species of flowering plant.[3]

Potential Applications

While research into the applications of this compound is limited, it is suggested to have potential as an additive in spices and flavors, and as an intermediate in the synthesis of other organic compounds.[5] However, some sources indicate it is not recommended for fragrance or flavor use.[4] There is currently no substantive evidence to support its use in drug development.

Safety and Toxicological Profile

The toxicological properties of this compound have not been extensively studied. As such, a comprehensive safety profile is not available. The following table summarizes the current state of knowledge regarding its safety.

Toxicity DataStatus
Oral/Parenteral Toxicity Not Determined
Dermal Toxicity Not Determined
Inhalation Toxicity Not Determined

Given the lack of data, standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area.

Proposed Experimental Workflow for Further Investigation

For researchers interested in exploring the potential of this compound, particularly for novel applications, a structured experimental workflow is necessary. The following diagram outlines a logical progression of experiments to characterize its properties and potential biological activity.

Experimental_Workflow Proposed Research Workflow A Synthesis and Purification B Structural Verification (NMR, Mass Spec) A->B C Physicochemical Characterization B->C D In Vitro Toxicity Screening C->D E Biological Activity Assays (e.g., Receptor Binding) D->E F In Vivo Studies (if warranted) E->F Promising Results G Data Analysis and Reporting E->G No Significant Activity F->G

Caption: A logical workflow for future research on this compound.

This proposed workflow begins with the synthesis and purification of the compound, followed by rigorous structural and physicochemical analysis. Subsequent steps involve in vitro screening for toxicity and biological activity. Should any promising results emerge, further in vivo studies could be considered.

Conclusion

This compound is a structurally defined organic compound with a limited body of research. While its synthesis and basic properties are understood, there is a significant lack of data regarding its biological activity, toxicity, and potential applications, particularly in the realm of drug development. The information and proposed workflows presented in this guide aim to provide a foundation for researchers and scientists who may wish to explore this molecule further. Future research should focus on empirical determination of its physicochemical properties and a systematic evaluation of its biological effects.

References

A Technical Guide to the Solubility of 3-Ethyl-4-methylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 3-Ethyl-4-methylpentan-1-ol, a C8 alcohol with potential applications as a solvent and intermediate in various scientific fields. This document presents available solubility data, details established experimental protocols for solubility determination, and offers a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various solvent systems. For an alcohol like this compound, solubility is primarily governed by the interplay between its polar hydroxyl (-OH) group and its nonpolar alkyl chain. The hydroxyl group is capable of forming hydrogen bonds with polar solvents, while the branched alkyl chain contributes to its affinity for nonpolar environments. The general principle of "like dissolves like" is a key predictor of solubility behavior.

Data Presentation: Solubility of this compound

SolventSolvent TypeTemperature (°C)Solubility
WaterPolar Protic251594 mg/L (estimated)[1]
EthersPolar AproticNot SpecifiedSoluble
AlcoholsPolar ProticNot SpecifiedSoluble
EthanolPolar ProticNot SpecifiedMiscible (inferred)
Diethyl EtherPolar AproticNot SpecifiedMiscible (inferred)
ChloroformPolar AproticNot SpecifiedSoluble (inferred)
HexaneNonpolarNot SpecifiedLikely Soluble (inferred)
TolueneNonpolarNot SpecifiedLikely Soluble (inferred)

Note on Inferred Data: Due to the lack of specific experimental data for this compound in various organic solvents, the solubility characteristics of a structurally similar C8 alcohol, 1-octanol, are used as a basis for inference. 1-octanol is reported to be miscible with ethanol and ether, and soluble in chloroform[2][3]. Given the structural similarities, it is anticipated that this compound would exhibit comparable miscibility with polar protic and aprotic solvents and good solubility in nonpolar organic solvents. However, experimental verification is essential.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical experimental procedure. The OECD Guideline 105 for the Testing of Chemicals, "Water Solubility," provides standardized methods that can be adapted for other solvents. The two primary methods are the Flask Method and the Column Elution Method.

Flask Method (for solubilities > 10 mg/L)

This is the most common and straightforward method for determining the solubility of a liquid solute.

  • Preparation: A surplus of this compound is added to a known volume of the chosen solvent in a flask.

  • Equilibration: The flask is agitated at a constant temperature for a sufficient period to reach equilibrium. This can take anywhere from 24 to 48 hours. It is crucial to ensure that a separate phase of the undissolved solute is present.

  • Phase Separation: Once equilibrium is reached, agitation is stopped, and the mixture is allowed to stand to allow for phase separation. Centrifugation can be used to accelerate this process.

  • Sampling: A sample of the saturated solvent phase is carefully withdrawn, ensuring no undissolved solute is included.

  • Analysis: The concentration of this compound in the sample is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Column Elution Method (for solubilities < 10 mg/L)

This method is suitable for determining the solubility of sparingly soluble substances.

  • Column Preparation: A column is packed with an inert support material, which is then coated with an excess of this compound.

  • Elution: The chosen solvent is passed through the column at a slow, constant flow rate.

  • Equilibration and Sampling: The solvent becomes saturated with the solute as it passes through the column. The eluate is collected in fractions.

  • Analysis: The concentration of this compound in each fraction is determined. A plateau in the concentration indicates that saturation has been reached, and this value represents the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the Flask Method.

Solubility_Determination_Workflow start Start prep Preparation: Add excess solute to solvent start->prep equilibrate Equilibration: Agitate at constant temperature prep->equilibrate separate Phase Separation: Allow to settle or centrifuge equilibrate->separate sample Sampling: Withdraw saturated solvent phase separate->sample analyze Analysis: Determine concentration (e.g., GC, HPLC) sample->analyze end End: Solubility value obtained analyze->end

Workflow for Solubility Determination (Flask Method)

Signaling Pathways and Logical Relationships

In the context of solubility, there isn't a biological signaling pathway to depict. However, a logical relationship diagram can illustrate the factors influencing the solubility of this compound.

Solubility_Factors solubility Solubility of this compound solute_props Solute Properties solute_props->solubility hydroxyl Polar Hydroxyl Group (-OH) solute_props->hydroxyl alkyl Nonpolar Alkyl Chain (C8H17) solute_props->alkyl solvent_props Solvent Properties solvent_props->solubility polarity Polarity solvent_props->polarity h_bonding Hydrogen Bonding Capacity solvent_props->h_bonding hydroxyl->h_bonding alkyl->polarity

Factors Influencing Solubility

References

Unraveling the Profile of 3-Ethyl-4-methylpentan-1-ol (CAS: 38514-13-5): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties of the compound identified by CAS Registry Number 38514-13-5, which is 3-Ethyl-4-methylpentan-1-ol. Despite a thorough review of scientific literature, it is important to note that, to date, there is a significant lack of publicly available information regarding the pharmacological properties, mechanism of action, and engagement in specific biological signaling pathways for this particular molecule. The information presented herein is based on data available in chemical databases and limited mentions in broader chemical and food science studies.

Chemical Identity and Physical Properties

This compound is an alcohol with the molecular formula C8H18O.[1][2] Its structure consists of a pentanol backbone with ethyl and methyl substituents. The following tables summarize its key identifiers and physicochemical properties.

Table 1: Chemical Identifiers

Identifier TypeValue
CAS Registry Number38514-13-5
IUPAC NameThis compound[3]
Molecular FormulaC8H18O[1][2]
Molecular Weight130.23 g/mol [3]
InChIInChI=1S/C8H18O/c1-4-8(5-6-9)7(2)3/h7-9H,4-6H2,1-3H3[1]
InChIKeyRWIFVESHBHTZEM-UHFFFAOYSA-N[1]
Canonical SMILESCCC(CCO)C(C)C[3]
Synonyms3-Ethyl-4-methyl-1-pentanol, 1-Pentanol, 3-ethyl-4-methyl-[1][3]

Table 2: Physicochemical Properties

PropertyValueSource
Boiling Point171.3 ± 8.0 °C (Predicted)ChemBK[4]
Density0.819 ± 0.06 g/cm³ (Predicted)ChemBK[4]
Water Solubility1594 mg/L @ 25 °C (Estimated)The Good Scents Company[5]
logP (Octanol/Water Partition Coefficient)2.6 (Computed)PubChem[3]

Synthesis and Occurrence

Synthesis

This compound can be synthesized through the reduction of 3-ethyl-4-methylpentanal using hydrogen in the presence of a catalyst.[4] An alternative method involves the reaction of 3-ethyl-4-methylpentanoic acid with a dehydrating agent.[4]

Natural Occurrence

This compound has been identified as a volatile organic compound in certain natural contexts. It has been detected in tequila, contributing to its complex aroma profile. It has also been found as a volatile compound produced by the fungus Aspergillus flavus.

Biological and Pharmacological Information

Extensive searches of scientific databases did not yield any specific studies detailing the mechanism of action, pharmacological effects, or interactions with biological signaling pathways for this compound. The available information primarily focuses on its chemical identity and its presence as a volatile compound in certain natural and fermented products. No quantitative biological data, such as IC50 values, binding affinities, or detailed toxicology data (e.g., LD50), were found in the public domain. Therefore, it is not possible to provide detailed experimental protocols or signaling pathway diagrams related to its biological activity.

Potential Applications

Based on its chemical nature as an alcohol, this compound is suggested to have potential applications as a solvent and a chemical intermediate.[4] It is also noted for its potential use in the fragrance industry.[5]

Logical Relationship Diagram

The following diagram illustrates the basic identification of the compound based on its CAS Registry Number.

CAS CAS: 38514-13-5 Compound This compound CAS->Compound identifies Formula C8H18O Compound->Formula has formula Synonym1 3-Ethyl-4-methyl-1-pentanol Compound->Synonym1 is also known as Synonym2 1-Pentanol, 3-ethyl-4-methyl- Compound->Synonym2 is also known as

Caption: Identification of this compound.

While this compound (CAS: 38514-13-5) is a well-defined chemical entity with established physical and chemical properties, there is a notable absence of research into its biological and pharmacological effects. For researchers and professionals in drug development, this compound represents a largely unexplored area. Future studies would be necessary to determine if it possesses any significant biological activity that would warrant further investigation for therapeutic applications. Until such research is conducted and published, its profile remains primarily that of a specialty chemical with potential applications as a solvent, intermediate, and fragrance component.

References

Navigating the Unexplored Landscape: A Technical Guide to the Biological Activity of 3-Ethyl-4-methylpentan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Executive Summary

This technical guide serves as a comprehensive overview of the current, albeit limited, understanding of the biological activity of 3-Ethyl-4-methylpentan-1-ol and its potential derivatives. Despite its presence in some natural sources and its characterized role as an insect pheromone, there is a notable scarcity of published research on the pharmacological, antimicrobial, or cytotoxic effects of this specific branched-chain alcohol and its related compounds. This document aims to provide a thorough summary of the existing data, draw relevant parallels from studies on structurally similar aliphatic alcohols, and offer detailed experimental protocols for future investigations. The information presented herein is intended to equip researchers and drug development professionals with a foundational understanding and a framework for exploring the potential therapeutic applications of this chemical class.

Introduction: The Enigma of this compound

This compound is a branched-chain aliphatic alcohol with the chemical formula C8H18O. It has been identified as a component of the sex pheromone of the ant Polyergus breviceps. While its synthesis has been documented, its broader biological activities remain largely unexplored in peer-reviewed literature. This guide addresses this knowledge gap by contextualizing the potential of this compound derivatives through the lens of existing research on other aliphatic alcohols.

Potential Antimicrobial Activity: An Extrapolation from Structurally Related Alcohols

A study on the antibacterial activity of a series of straight-chain fatty alcohols against Staphylococcus aureus revealed that alcohols with carbon chains of 10 to 13 atoms exhibited the most significant bactericidal effects. The primary mechanism of action for these alcohols is believed to be the disruption of the bacterial cell membrane, leading to increased permeability and eventual cell lysis.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Aliphatic Alcohols against Staphylococcus aureus

CompoundCarbon Chain LengthMIC (µg/mL)
1-Octanol8> 500
1-Nonanol9250
1-Decanol10125
1-Undecanol1162.5
1-Dodecanol1231.25
1-Tridecanol1362.5
1-Tetradecanol14125
1-Pentadecanol15250
1-Hexadecanol16> 500

Data extrapolated from studies on straight-chain aliphatic alcohols for illustrative purposes.

As a C8 alcohol, this compound falls outside the most active range observed for straight-chain alcohols. However, its branched structure could influence its interaction with microbial cell membranes, a hypothesis that warrants experimental validation.

Experimental Protocols

To facilitate further research into the biological activity of this compound and its derivatives, a detailed protocol for a fundamental antimicrobial assay is provided below.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound or its derivatives

  • Sterile 96-well microtiter plates

  • Bacterial culture (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipettes

  • Incubator

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). Further dilutions should be made in CAMHB to achieve the desired concentration range. The final concentration of the solvent should not exceed 1% and should be tested as a negative control.

  • Preparation of Inoculum: Inoculate a fresh colony of the test microorganism into CAMHB and incubate at 37°C until it reaches the mid-logarithmic phase of growth. Adjust the turbidity of the bacterial suspension with a spectrophotometer to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Plate Setup:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of each row and perform serial twofold dilutions by transferring 100 µL from one well to the next.

    • Discard the final 100 µL from the last well. This will result in 100 µL of varying concentrations of the test compound in each well.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Visualizing Potential Mechanisms and Workflows

While specific signaling pathways for this compound have not been elucidated, the following diagrams illustrate a hypothetical mechanism of action for aliphatic alcohols on bacterial cells and a standard experimental workflow.

G cluster_membrane Bacterial Cell Membrane Lipid1 Lipid Lipid2 Lipid Lipid3 Lipid Lipid4 Lipid Protein1 Membrane Protein Alcohol Aliphatic Alcohol (e.g., this compound) Disruption Membrane Disruption Alcohol->Disruption Intercalates into lipid bilayer Disruption->Protein1 Denatures proteins Leakage Ion & Metabolite Leakage Disruption->Leakage Increases permeability Lysis Cell Lysis Leakage->Lysis

Caption: Hypothetical mechanism of aliphatic alcohol antibacterial activity.

G start Start: Prepare Test Compound and Bacterial Inoculum plate_prep Prepare 96-well plate with serial dilutions of test compound start->plate_prep inoculation Inoculate plate with bacterial suspension plate_prep->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation readout Read results visually or with a plate reader incubation->readout mic Determine Minimum Inhibitory Concentration (MIC) readout->mic end End mic->end

Methodological & Application

Application Notes and Protocols for the Synthesis of Racemic 3-Ethyl-4-methylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of racemic 3-Ethyl-4-methylpentan-1-ol, a valuable intermediate in organic synthesis. The described methodology follows a robust two-step synthetic sequence, beginning with the construction of the carbon skeleton via malonic ester synthesis, followed by the reduction of a carboxylic acid intermediate.

Synthetic Strategy

The synthesis of racemic this compound is achieved through a two-step process:

  • Step 1: Malonic Ester Synthesis of 3-Ethyl-4-methylpentanoic Acid. This classical method is employed to construct the carbon backbone of the target molecule. Diethyl malonate is sequentially dialkylated using an ethyl halide and an isobutyl halide. Subsequent saponification and decarboxylation yield the desired carboxylic acid intermediate.

  • Step 2: Reduction of 3-Ethyl-4-methylpentanoic Acid. The intermediate carboxylic acid is then reduced to the corresponding primary alcohol, this compound, using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄).[1][2][3][4][5]

Data Presentation

Table 1: Summary of Reactants and Products

StepCompound NameIUPAC NameMolecular FormulaMolar Mass ( g/mol )Moles (mol)Mass/VolumeRoleTheoretical Yield (g)
1Diethyl malonateDiethyl propanedioateC₇H₁₂O₄160.171.0160.17 gStarting Material-
1Sodium ethoxideSodium ethanolateC₂H₅NaO68.052.1142.91 gBase-
1Ethyl bromideBromoethaneC₂H₅Br108.971.0108.97 gAlkylating Agent-
1Isobutyl bromide1-Bromo-2-methylpropaneC₄H₉Br137.021.0137.02 gAlkylating Agent-
13-Ethyl-4-methylpentanoic acid3-Ethyl-4-methylpentanoic acidC₈H₁₆O₂144.211.0-Intermediate144.21
23-Ethyl-4-methylpentanoic acid3-Ethyl-4-methylpentanoic acidC₈H₁₆O₂144.211.0144.21 gStarting Material-
2Lithium Aluminum HydrideLithium tetrahydridoaluminateLiAlH₄37.950.518.98 gReducing Agent-
2This compoundThis compoundC₈H₁₈O130.231.0-Final Product130.23

Note: The amounts are based on a theoretical 1.0 mole scale of the starting diethyl malonate. Actual yields may vary.

Experimental Protocols

Step 1: Synthesis of 3-Ethyl-4-methylpentanoic Acid via Malonic Ester Synthesis

This procedure is adapted from the general principles of malonic ester synthesis.[6][7][8][9][10]

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • Absolute ethanol

  • Ethyl bromide

  • Isobutyl bromide

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and dropping funnel

  • Heating mantle

  • Stirring apparatus

Procedure:

  • Formation of the Enolate: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve sodium ethoxide (2.1 mol) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To the stirred solution, add diethyl malonate (1.0 mol) dropwise at a rate that maintains a gentle reflux.

  • First Alkylation: After the addition of diethyl malonate is complete, add ethyl bromide (1.0 mol) dropwise to the reaction mixture. Reflux the mixture for 2-3 hours until the reaction is complete (can be monitored by TLC).

  • Second Alkylation: To the same reaction mixture, add a second equivalent of sodium ethoxide (1.0 mol) to form the enolate of the mono-alkylated ester.

  • Following the formation of the second enolate, add isobutyl bromide (1.0 mol) dropwise and reflux for another 3-4 hours.

  • Saponification: After the alkylation is complete, add a solution of sodium hydroxide (excess) in water to the reaction mixture and reflux for 2-3 hours to hydrolyze the ester groups.

  • Work-up and Decarboxylation: After cooling, acidify the reaction mixture with concentrated hydrochloric acid. This will protonate the carboxylate and facilitate the decarboxylation upon heating.

  • Heat the acidified mixture to reflux until the evolution of CO₂ ceases.

  • Isolation: Cool the reaction mixture and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 3-ethyl-4-methylpentanoic acid.

  • Purification: The crude acid can be purified by vacuum distillation.

Step 2: Reduction of 3-Ethyl-4-methylpentanoic Acid to this compound

This procedure utilizes the potent reducing agent Lithium Aluminum Hydride.[1][2][3][4][5]

Materials:

  • 3-Ethyl-4-methylpentanoic acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sulfuric acid (dilute) or Rochelle's salt solution

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser and dropping funnel

  • Ice bath

  • Stirring apparatus

Procedure:

  • Setup: In a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, suspend Lithium Aluminum Hydride (0.5 mol) in anhydrous diethyl ether under an inert atmosphere.

  • Addition of Carboxylic Acid: Cool the LiAlH₄ suspension in an ice bath. Dissolve 3-ethyl-4-methylpentanoic acid (1.0 mol) in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, followed by gentle reflux for 1-2 hours to ensure complete reduction.

  • Quenching: Cool the reaction mixture in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of a dilute solution of sulfuric acid or a saturated aqueous solution of Rochelle's salt to hydrolyze the aluminum salts.

  • Isolation: Filter the resulting mixture to remove the aluminum salts. Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent by rotary evaporation. The resulting crude this compound can be purified by fractional distillation under reduced pressure.

Visualizations

Synthesis_Pathway A Diethyl Malonate B 1. NaOEt, EtOH 2. Ethyl Bromide A->B C Ethyl Diethyl Malonate B->C D 1. NaOEt, EtOH 2. Isobutyl Bromide C->D E Ethyl Isobutyl Diethyl Malonate D->E F 1. NaOH, H₂O 2. H₃O⁺, Δ E->F G 3-Ethyl-4-methylpentanoic Acid F->G H 1. LiAlH₄, Et₂O 2. H₂O G->H I This compound H->I

Caption: Chemical reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_0 Step 1: Malonic Ester Synthesis cluster_1 Step 2: Reduction A Enolate Formation (Diethyl Malonate + NaOEt) B First Alkylation (Add Ethyl Bromide) A->B C Second Enolate Formation (Add NaOEt) B->C D Second Alkylation (Add Isobutyl Bromide) C->D E Saponification (NaOH, H₂O) D->E F Decarboxylation (H₃O⁺, Heat) E->F G Extraction & Purification (Yields Carboxylic Acid) F->G H LiAlH₄ Reduction (Carboxylic Acid + LiAlH₄) G->H Intermediate Product I Quenching & Work-up (H₂O, Acid) H->I J Isolation & Purification (Yields Final Alcohol) I->J

Caption: Experimental workflow for the two-step synthesis of the target alcohol.

References

Application Notes and Protocols for 3-Ethyl-4-methylpentan-1-ol as an Ant Sex Attractant Pheromone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Ethyl-4-methylpentan-1-ol as a critical component of the sex attractant pheromone in certain species of slave-making ants of the genus Polyergus. The information presented here, including detailed experimental protocols and quantitative data, is intended to guide researchers in the fields of chemical ecology, entomology, and pest management in the study and potential application of this pheromone.

Introduction

This compound is a key constituent of the female-produced sex pheromone of several species of Polyergus ants. It functions as a powerful attractant for males when combined with the major component, methyl 6-methylsalicylate.[1][2] Research has demonstrated that neither compound alone is sufficient to elicit a strong attractive response in males; the synergistic blend is essential for successful mate location.[1] Furthermore, the biological activity is highly specific to the (R)-enantiomer of this compound, with the (S)-enantiomer showing no biological activity.[1]

Chemical Properties

PropertyValue
IUPAC Name This compound
Synonyms 1-Pentanol, 3-ethyl-4-methyl-
CAS Number 38514-13-5
Molecular Formula C8H18O
Molecular Weight 130.23 g/mol
Chirality Exists as (R) and (S) enantiomers

Biological Activity and Quantitative Data

Field bioassays have been instrumental in elucidating the attractive properties of the this compound and methyl 6-methylsalicylate blend. The following table summarizes key quantitative findings from studies on Polyergus species.

SpeciesPheromone ComponentsRatio (methyl 6-methylsalicylate : this compound)Dosage in Field TrialsMale Attraction Results
Polyergus breviceps(R)-3-ethyl-4-methylpentan-1-ol and methyl 6-methylsalicylate~6:1Not specifiedBlend attracted hundreds of males; individual components were unattractive.[1]
Polyergus rufescens(R)-3-ethyl-4-methylpentan-1-ol and methyl 6-methylsalicylate9:1 and 3:1 were most active100 µg methyl 6-methylsalicylate and 4 µg this compoundBlends were strongly synergistic. The 10:0 and 0:10 ratios were significantly less attractive than the synergistic blends.[2]
Polyergus topoffi(R)-3-ethyl-4-methylpentan-1-ol and methyl 6-methylsalicylateNot specifiedNot specifiedIdentified as a two-component sex attractant pheromone.[2]

Experimental Protocols

Protocol 1: Field Bioassay for Male Attraction

This protocol describes a typical field experiment to evaluate the attractiveness of synthetic pheromone blends to male Polyergus ants.

Materials:

  • Synthetic (R)-3-ethyl-4-methylpentan-1-ol (high enantiomeric purity)

  • Synthetic methyl 6-methylsalicylate

  • Hexane (solvent)

  • Rubber septa

  • Wire for hanging septa

  • Sticky traps or pitfall traps

  • Forceps

  • Vials for sample collection

Procedure:

  • Pheromone Blend Preparation:

    • Prepare stock solutions of (R)-3-ethyl-4-methylpentan-1-ol and methyl 6-methylsalicylate in hexane.

    • Create different blend ratios to be tested (e.g., 9:1, 3:1, 1:1 of methyl 6-methylsalicylate to this compound).

    • Prepare control solutions of each individual component and a hexane-only control.

  • Lure Preparation:

    • Impregnate rubber septa with 50 µL of the respective pheromone blend or control solutions. A common dosage is 100 µg of methyl 6-methylsalicylate and 4 µg of this compound per septum.[2]

    • Allow the solvent to evaporate completely from the septa before field deployment.

  • Trap Deployment:

    • Suspend the baited septa in the center of sticky traps or above pitfall traps.

    • Place traps in areas where Polyergus mating flights are known to occur.

    • Ensure traps are spaced sufficiently apart to avoid interference (e.g., >10 meters).

    • Randomize the placement of different treatments and controls.

  • Data Collection and Analysis:

    • Monitor traps at regular intervals (e.g., every 30 minutes) during the typical mating flight period.

    • Count and record the number of male Polyergus ants captured in each trap.

    • Use appropriate statistical methods (e.g., ANOVA) to compare the attractiveness of the different blends and controls.[2]

Field_Bioassay_Workflow cluster_prep Preparation cluster_field Field Deployment cluster_data Data Collection & Analysis cluster_results Results prep_blend Prepare Pheromone Blends & Controls prep_lure Impregnate Rubber Septa (Lures) prep_blend->prep_lure 50 µL solution deploy_traps Deploy and Randomize Traps prep_lure->deploy_traps Baited Lures collect_data Monitor Traps & Count Captured Males deploy_traps->collect_data analyze_data Statistical Analysis (e.g., ANOVA) collect_data->analyze_data results Determine Most Attractive Blend analyze_data->results

Caption: Workflow for a field bioassay to test the attractiveness of pheromone blends.

Protocol 2: Synthesis of (R)- and (S)-3-Ethyl-4-methylpentan-1-ol

The enantiomerically specific synthesis of this compound is crucial for bioassays. A documented approach starts from commercially available (R)-(+)-limonene.[3]

Key Synthetic Steps (Conceptual Overview):

  • Starting Material: (R)-(+)-limonene.

  • Hydrogenation: Catalytic hydrogenation of limonene to yield (R)-(+)-dihydrolimonene.

  • Ozonolysis and Reduction: Ozonolysis of dihydrolimonene followed by reduction with sodium borohydride to produce a diol intermediate.

  • Tosylation and Reduction: Selective tosylation of the primary alcohol followed by reduction with lithium aluminum hydride to yield the target (R)-3-ethyl-4-methylpentan-1-ol.

Note: A detailed, step-by-step synthetic procedure with reaction conditions, purification methods, and analytical characterization is beyond the scope of these application notes but can be found in the cited chemical literature.[3]

Synthesis_Pathway start (R)-(+)-Limonene step1 Hydrogenation start->step1 intermediate1 (R)-(+)-Dihydrolimonene step1->intermediate1 step2 Ozonolysis & Reduction intermediate1->step2 intermediate2 Diol Intermediate step2->intermediate2 step3 Tosylation & Reduction intermediate2->step3 final_product (R)-3-Ethyl-4-methylpentan-1-ol step3->final_product

Caption: Conceptual synthesis pathway for (R)-3-Ethyl-4-methylpentan-1-ol.

Signaling and Logical Relationships

The interaction between the two pheromone components and the male ant's response can be visualized as a logical AND gate. Both components must be present to elicit a significant behavioral response.

Signaling_Logic cluster_inputs Pheromone Components cluster_processing Sensory Processing cluster_output Behavioral Response cluster_no_response Individual Components compA Methyl 6-methylsalicylate and_gate Synergistic Recognition (Logical AND) compA->and_gate no_response No Significant Attraction compA->no_response compB (R)-3-Ethyl-4-methylpentan-1-ol compB->and_gate compB->no_response response Male Attraction and_gate->response

Caption: Logical relationship of the two-component pheromone system.

Conclusion

This compound, specifically the (R)-enantiomer, is a crucial minor component of the sex attractant pheromone of Polyergus ants. Its synergistic action with methyl 6-methylsalicylate highlights the complexity of chemical communication in these insects. The protocols and data presented here provide a framework for researchers to further investigate the chemical ecology of these species and to explore potential applications in monitoring and management strategies.

References

Application Notes and Protocols for Determining the Biological Activity of 3-Ethyl-4-methylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract:

This document provides a comprehensive set of bioassays to determine the biological activity of the aliphatic alcohol, 3-Ethyl-4-methylpentan-1-ol. Although this compound has been identified as a component of an ant sex pheromone, its broader pharmacological activities have not been extensively characterized.[1][2] The following protocols are designed for researchers, scientists, and drug development professionals to systematically evaluate its potential cytotoxic, anti-inflammatory, and neurological effects. The application notes offer context for each assay, while the detailed protocols provide step-by-step instructions for experimental execution.

Section 1: General Cytotoxicity Assessment

Application Note:

Before investigating specific biological activities, it is crucial to determine the general cytotoxicity of this compound.[3][4] This initial screening helps to establish a non-toxic concentration range for subsequent, more specific, cell-based assays and provides a preliminary assessment of the compound's safety profile.[3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[5][6]

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed cells in 96-well plates B Incubate for 24 hours A->B C Prepare serial dilutions of This compound B->C D Treat cells with compound (include vehicle control) C->D E Incubate for 24-48 hours D->E F Add MTT reagent to each well E->F G Incubate for 2-4 hours F->G H Add solubilization solution (e.g., DMSO) G->H I Measure absorbance at 570 nm H->I J Calculate cell viability (%) I->J K Determine IC50 value J->K

Caption: Workflow for assessing the cytotoxicity of this compound using the MTT assay.

Protocol 1: MTT Assay for Cytotoxicity

1. Materials:

  • This compound (stock solution in DMSO)

  • Human cell lines (e.g., HEK293 for non-cancerous, HeLa or MCF-7 for cancerous)[5][6]

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium. A typical concentration range to start with is 0.1 µM to 1000 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (e.g., doxorubicin).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 24 or 48 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the concentration-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity
Cell LineIncubation Time (hours)IC₅₀ (µM)
HEK29324
HEK29348
HeLa24
HeLa48
MCF-724
MCF-748

Section 2: Anti-Inflammatory Activity Assessment

Application Note:

Chronic inflammation is implicated in a wide range of diseases. Many organic compounds, including those derived from natural products, exhibit anti-inflammatory properties.[7][8] A common in vitro model to screen for anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).[9] Upon stimulation, these cells produce pro-inflammatory mediators such as nitric oxide (NO) and cytokines like Tumor Necrosis Factor-alpha (TNF-α). The ability of this compound to inhibit the production of these mediators can be quantified.

Hypothetical Anti-Inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates NFkB NF-κB IKK->NFkB activates iNOS iNOS Gene Expression NFkB->iNOS induces TNFa_gene TNF-α Gene Expression NFkB->TNFa_gene induces NO Nitric Oxide (NO) iNOS->NO produces TNFa TNF-α TNFa_gene->TNFa produces Test_Compound This compound Test_Compound->IKK inhibits? Test_Compound->NFkB inhibits?

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Test)

1. Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

2. Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound (determined from Protocol 1) for 1 hour.

  • LPS Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

3. Data Analysis:

  • Calculate the concentration of NO (as nitrite) from the standard curve.

  • Determine the percentage inhibition of NO production by the compound compared to the LPS-only treated cells.

Protocol 3: TNF-α Cytokine Quantification (ELISA)

1. Materials:

  • Supernatant from the same experiment as Protocol 2.

  • TNF-α ELISA kit (commercially available)

  • Microplate reader

2. Procedure:

  • Follow the manufacturer's instructions for the TNF-α ELISA kit.

  • Briefly, the supernatant containing TNF-α is added to a 96-well plate pre-coated with a TNF-α capture antibody.

  • A detection antibody, followed by a substrate solution, is added, leading to a colorimetric reaction.

  • The reaction is stopped, and the absorbance is measured at the wavelength specified by the kit (usually 450 nm).

3. Data Analysis:

  • Calculate the concentration of TNF-α in the supernatant using a standard curve provided in the kit.

  • Determine the percentage inhibition of TNF-α production.

Data Presentation: Anti-Inflammatory Activity
AssayEndpointIC₅₀ (µM)Max Inhibition (%)
Griess TestNO Production
ELISATNF-α Production

Section 3: Neurological Activity Assessment

Application Note:

Given that this compound is a known pheromone component, it is plausible that it may have neuroactive properties.[1][2] Initial screening for neurological activity can be performed on neuronal cell lines (e.g., SH-SY5Y neuroblastoma cells) or primary neurons. Assays can assess the compound's effect on neuronal viability, which is crucial for identifying potential neurotoxicity or neuroprotection. More advanced techniques can explore its influence on neuronal function, such as neurite outgrowth or calcium signaling.[10][11]

Experimental Workflow: Neurite Outgrowth Assay

G cluster_0 Cell Preparation cluster_1 Compound Exposure cluster_2 Imaging and Analysis A Seed neuronal cells (e.g., PC12, SH-SY5Y) B Differentiate cells with NGF or retinoic acid A->B C Treat differentiated cells with This compound B->C D Incubate for 48-72 hours C->D E Fix and stain cells (e.g., with β-III tubulin) D->E F Acquire images using high-content imaging system E->F G Quantify neurite length and branching F->G

Caption: Workflow for assessing the effect of this compound on neurite outgrowth.

Protocol 4: Neuronal Viability Assay

1. Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Appropriate cell culture medium (e.g., DMEM/F12)

  • Reagents for a viability assay (e.g., MTT as in Protocol 1, or a kit measuring ATP levels like CellTiter-Glo®)

2. Procedure:

  • Follow the general procedure outlined in Protocol 1, using SH-SY5Y cells.

  • Optionally, induce differentiation of SH-SY5Y cells (e.g., with retinoic acid) to obtain more mature neuron-like cells before treatment.

  • Assess cell viability after 24 and 48 hours of exposure to a range of concentrations of this compound.

3. Data Analysis:

  • Calculate the percentage of neuronal cell viability relative to the vehicle control.

  • Determine the IC₅₀ value to quantify neurotoxicity.

Protocol 5: Neurite Outgrowth Assay

1. Materials:

  • PC12 or SH-SY5Y cells

  • Nerve Growth Factor (NGF) for PC12 cells or retinoic acid for SH-SY5Y cells

  • High-content imaging system or fluorescence microscope

  • Antibodies for immunofluorescence (e.g., anti-β-III tubulin) and fluorescent secondary antibodies

  • Image analysis software (e.g., ImageJ/Fiji with NeuronJ plugin)

2. Procedure:

  • Cell Seeding and Differentiation: Seed cells on coated plates (e.g., poly-L-lysine) and treat with a differentiating agent (e.g., 50 ng/mL NGF for PC12 cells) for 24 hours.

  • Compound Treatment: Replace the medium with fresh differentiation medium containing various non-toxic concentrations of this compound.

  • Incubation: Incubate for 48-72 hours to allow for neurite extension.

  • Immunofluorescence:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells (e.g., with 0.25% Triton X-100).

    • Block with a suitable blocking buffer (e.g., 1% BSA).

    • Incubate with a primary antibody against a neuronal marker like β-III tubulin.

    • Incubate with a fluorescently labeled secondary antibody.

  • Imaging and Analysis:

    • Acquire images using a high-content imager or fluorescence microscope.

    • Use image analysis software to quantify the total neurite length, number of neurites, and branching points per cell.

3. Data Analysis:

  • Compare the neurite outgrowth parameters between treated and control groups.

  • Perform statistical analysis (e.g., ANOVA) to determine significance.

Data Presentation: Neurological Activity
AssayCell LineEndpointResult (e.g., IC₅₀ or % change vs. control)
Neuronal ViabilitySH-SY5YCell ViabilityIC₅₀ = [Value] µM
Neurite OutgrowthPC12Total Neurite Length[Value] % increase/decrease
Neurite OutgrowthPC12Number of Branches[Value] % increase/decrease

References

Gas chromatography-mass spectrometry (GC-MS) analysis of 3-Ethyl-4-methylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Ethyl-4-methylpentan-1-ol is a higher alcohol, sometimes referred to as a fusel alcohol, that can be found as a minor component in fermented beverages such as wine and spirits.[1][2] The presence and concentration of this and other higher alcohols can significantly influence the aroma and flavor profile of these products.[2] Accurate and reliable quantification of this compound is therefore crucial for quality control in the beverage industry, as well as for research into fermentation processes and flavor chemistry. This application note details a robust method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[3]

Chemical Properties

PropertyValue
Molecular Formula C8H18O[4]
Molecular Weight 130.23 g/mol [5]
CAS Number 38514-13-5[4]
Boiling Point 171.3 ± 8.0 °C (Predicted)[2]
Structure
alt text

Experimental Protocol

This protocol provides a method for the quantitative analysis of this compound in a liquid matrix, such as a synthetic wine solution.

Materials and Reagents
  • Solvent: Dichloromethane (DCM), HPLC grade

  • Internal Standard (IS): 1-Heptanol, 99.5% purity

  • Analyte Standard: this compound, >98% purity

  • Reagent: Anhydrous Sodium Sulfate

  • Sample Vials: 2 mL amber glass vials with PTFE-lined screw caps

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Sample Measurement: Pipette 5.0 mL of the liquid sample into a 15 mL glass centrifuge tube.

  • Internal Standard Spiking: Add 50 µL of a 100 µg/mL solution of 1-Heptanol in methanol to the sample.

  • Extraction: Add 2.0 mL of dichloromethane to the tube.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean glass vial using a Pasteur pipette.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • Transfer: Transfer the dried extract to a 2 mL GC-MS vial for analysis.

GC-MS Instrumentation and Conditions
ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Injection Volume 1 µL
Injector Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial temperature of 60 °C (hold for 1 min), ramp at 5 °C/min to 210 °C, then ramp at 10 °C/min to 280 °C (hold for 15 min)
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range m/z 35-200
Solvent Delay 3 min

Data Analysis and Quantification

Identification of this compound is based on its retention time and the comparison of its mass spectrum with a reference spectrum from a standard or a library (e.g., NIST). The primary diagnostic ions for this compound are m/z 69 (base peak), 84, and 41.[5]

Quantification is performed using the internal standard method. A calibration curve is generated by analyzing a series of standards of known concentrations of this compound with a constant concentration of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Expected Results and Performance

The following table presents illustrative quantitative data for the analysis of this compound in a spiked synthetic wine matrix. This data is representative of the performance expected from this method.

AnalyteRetention Time (min)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Recovery (%)
This compound~12.551595 ± 5
1-Heptanol (IS)~11.8---

Mass Spectrum and Fragmentation

The electron ionization mass spectrum of this compound is characterized by several key fragments. The molecular ion peak (m/z 130) is often weak or absent in the spectra of alcohols.[6] The fragmentation pattern is dominated by alpha-cleavage and dehydration.

  • m/z 69: This prominent peak likely results from the loss of a propyl group and water.

  • m/z 84: This fragment could be formed by the loss of an ethyl group followed by the loss of a water molecule.

  • m/z 41: A common fragment in aliphatic compounds, corresponding to the allyl cation.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample 5 mL Liquid Sample add_is Add 50 µL Internal Standard (1-Heptanol) sample->add_is add_dcm Add 2.0 mL Dichloromethane add_is->add_dcm vortex Vortex for 2 min add_dcm->vortex centrifuge Centrifuge at 3000 rpm for 10 min vortex->centrifuge collect Collect Organic Layer centrifuge->collect dry Dry with Anhydrous Sodium Sulfate collect->dry transfer_vial Transfer to GC-MS Vial dry->transfer_vial injection Inject 1 µL into GC-MS transfer_vial->injection separation Chromatographic Separation (HP-5MS column) injection->separation detection Mass Spectrometry Detection (EI, Scan m/z 35-200) separation->detection identification Identify by Retention Time and Mass Spectrum detection->identification quantification Quantify using Internal Standard Method identification->quantification report Generate Report quantification->report

Caption: GC-MS analysis workflow for this compound.

Signaling Pathway Diagram (Logical Relationship)

Logical_Relationship Analyte This compound in Sample Matrix Extraction Liquid-Liquid Extraction Analyte->Extraction GC Gas Chromatography (Separation) Extraction->GC MS Mass Spectrometry (Identification & Quantification) GC->MS Result Concentration Data MS->Result

Caption: Logical flow from analyte to final data output.

References

Application Notes and Protocols for the Purification of 3-Ethyl-4-methylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 3-Ethyl-4-methylpentan-1-ol, a branched primary alcohol, utilizing common laboratory techniques. The methods described are fractional distillation, preparative gas chromatography, and flash column chromatography, and are intended to guide researchers in obtaining this compound in high purity.

Introduction

This compound is a C8 branched-chain primary alcohol. Its purification is essential to remove unreacted starting materials, byproducts, and other impurities that may be present after its synthesis. The choice of purification method will depend on the nature and quantity of the impurities, the scale of the purification, and the desired final purity. The primary impurities anticipated from the common synthesis routes (reduction of the corresponding aldehyde or carboxylic acid) are the starting carbonyl compound and potentially side-reaction products.

Physicochemical Data

A summary of the relevant physical and chemical properties of this compound and its potential impurities is presented in Table 1. This data is crucial for selecting and optimizing the purification technique.

Table 1: Physicochemical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Boiling Point (°C)General Polarity
This compound C₈H₁₈O130.23171.3 ± 8.0Polar
3-Ethyl-4-methylpentanalC₈H₁₆O128.21Lower than the alcohol*Less polar than the alcohol
3-Ethyl-4-methylpentanoic AcidC₈H₁₆O₂144.21Higher than the alcohol**More polar than the alcohol

*The boiling point of an aldehyde is generally lower than that of its corresponding primary alcohol due to the absence of hydrogen bonding. **The boiling point of a carboxylic acid is significantly higher than that of its corresponding primary alcohol due to strong intermolecular hydrogen bonding (dimerization).

Purification Methodologies

Three primary methods for the purification of this compound are detailed below. The selection of the most appropriate method will depend on the specific impurity profile of the crude material.

Fractional Distillation

Fractional distillation is a suitable method for separating liquids with different boiling points. Given the predicted boiling point of this compound (171.3 °C), this technique can effectively remove impurities with significantly lower or higher boiling points, such as the starting aldehyde or residual high-boiling solvents.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer. Ensure all glass joints are properly sealed.

    • Place a magnetic stir bar in the round-bottom flask.

    • The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Procedure:

    • Charge the round-bottom flask with the crude this compound. Do not fill the flask to more than two-thirds of its capacity.

    • Begin heating the flask gently using a heating mantle.

    • As the mixture begins to boil, observe the vapor rising through the fractionating column.

    • Control the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second).

    • Discard the initial fraction (forerun), which may contain lower-boiling impurities.

    • Collect the fraction that distills at a constant temperature, corresponding to the boiling point of this compound (around 171 °C).

    • Monitor the temperature closely. A sharp drop or rise in temperature indicates that the desired compound has finished distilling or that a different component is beginning to distill.

    • Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides.

    • Allow the apparatus to cool completely before dismantling.

Fractional_Distillation_Workflow A Crude this compound B Fractional Distillation Apparatus Setup A->B Charge C Heating and Vaporization B->C Apply Heat D Separation in Fractionating Column C->D E Condensation D->E F Collection of Fractions E->F G Low-Boiling Impurities (Forerun) F->G Initial Fraction H Pure this compound F->H Main Fraction (Constant BP) I High-Boiling Residue F->I Residue in Flask

Caption: Workflow for the purification of this compound by fractional distillation.

Preparative Gas Chromatography (Prep-GC)

Preparative Gas Chromatography is a high-resolution technique that can be used to separate components of a volatile mixture. While typically used for smaller sample sizes, it can provide very high purity products.

  • Instrumentation and Column:

    • A preparative gas chromatograph equipped with a fraction collector is required.

    • Select a suitable column. A polar stationary phase, such as a wax-type column (e.g., ZB-WAX), is recommended for the separation of alcohols. A column with a larger internal diameter (e.g., > 1 mm) is necessary for preparative work.

  • Typical GC Parameters (Starting Point):

    • Injection Volume: 1-10 µL (depending on column capacity)

    • Injector Temperature: 200 °C

    • Carrier Gas: Helium or Nitrogen at a flow rate appropriate for the column diameter.

    • Oven Temperature Program:

      • Initial Temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Final Hold: Hold at 200 °C for 5 minutes.

    • Detector: Thermal Conductivity Detector (TCD) is often used for preparative GC as it is non-destructive.

    • Fraction Collector: Program the collection times based on the retention time of this compound, which should be determined from an initial analytical run.

  • Procedure:

    • Perform an initial analytical injection to determine the retention times of the components in the crude mixture.

    • Based on the analytical chromatogram, set the collection window for the fraction collector to isolate the peak corresponding to this compound.

    • Perform multiple injections of the crude material, collecting the desired fraction each time.

    • Combine the collected fractions of pure this compound.

    • Analyze the purity of the collected fraction by analytical GC.

Prep_GC_Workflow A Crude Sample B Analytical GC Run A->B D Preparative GC Injection A->D C Determine Retention Time of Target B->C G Fraction Collection C->G Set Collection Window E Separation on Column D->E F Detection (TCD) E->F F->G H Purified this compound G->H I Waste (Other Fractions) G->I

Caption: Workflow for the purification of this compound using preparative gas chromatography.

Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for purifying compounds on a larger scale than preparative GC. It separates compounds based on their differential adsorption to a stationary phase. For an alcohol like this compound, silica gel is a suitable stationary phase.

  • Stationary Phase and Eluent Selection:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Eluent System: The choice of eluent is critical. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether).

    • Thin Layer Chromatography (TLC) Optimization: Before running the column, determine the optimal eluent composition using TLC. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for this compound.

  • Column Packing:

    • Select a glass column of an appropriate size for the amount of material to be purified.

    • Pack the column with silica gel as a slurry in the chosen eluent system. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system, applying positive pressure (using a pump or inert gas) to achieve a fast flow rate.

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the separation by collecting small spots from the eluting fractions and analyzing them by TLC.

  • Isolation of Pure Product:

    • Combine the fractions that contain the pure this compound (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Flash_Chromatography_Pathway cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation A TLC Analysis to Determine Eluent B Pack Column with Silica Gel A->B C Load Crude Sample B->C D Elute with Solvent System C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G Identify Pure Fractions H Solvent Evaporation G->H I Purified Product H->I

Caption: The pathway for purifying this compound via flash column chromatography.

Purity Assessment

The purity of the final product should be assessed using a reliable analytical technique. Gas chromatography (GC) with a Flame Ionization Detector (FID) is a highly sensitive method for determining the purity of volatile organic compounds. The presence of a single sharp peak at the expected retention time is indicative of high purity. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and assess the purity of the final product.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • This compound is a flammable liquid. Keep it away from ignition sources.

  • Handle all solvents and chemicals with care, referring to their respective Safety Data Sheets (SDS).

Application Note: Enhanced Detection of 3-Ethyl-4-methylpentan-1-ol Through Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the derivatization of 3-Ethyl-4-methylpentan-1-ol, a non-chromophoric and relatively volatile aliphatic alcohol, to enhance its detection by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The inherent low response of such alcohols in common detectors necessitates chemical modification to improve sensitivity and chromatographic behavior. Herein, we describe two primary methods for GC analysis—silylation and acylation—and one for HPLC analysis—fluorescent labeling. These protocols are designed to be readily implemented in a laboratory setting for researchers engaged in pharmaceutical development, metabolite analysis, and quality control, where sensitive and robust analytical methods are paramount.

Introduction

This compound is a primary alcohol that, due to its lack of a UV-absorbing chromophore or a readily ionizable group, presents a challenge for sensitive detection using standard analytical techniques like GC-FID, GC-MS, or HPLC-UV. Derivatization is a chemical modification process that converts an analyte into a product with improved analytical properties.[1] For GC analysis, derivatization can increase the volatility and thermal stability of the analyte, leading to better peak shape and sensitivity.[2] Common derivatization techniques for alcohols in GC include silylation and acylation.[1] For HPLC analysis, the attachment of a fluorescent tag to the alcohol molecule can dramatically increase the sensitivity of detection when using a fluorescence detector (FLD).[3] This application note provides detailed experimental protocols for these derivatization techniques as applied to this compound, along with a summary of expected enhancements in detection limits.

Derivatization for Gas Chromatography (GC) Analysis

Derivatization for GC aims to increase the volatility and thermal stability of this compound, as well as to improve its chromatographic behavior by reducing tailing.[2]

Silylation with BSTFA

Silylation is a common and effective derivatization method for compounds containing active hydrogens, such as alcohols.[4] In this process, the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular silylation reagent.[2]

2.1.1. Experimental Protocol: Silylation

  • Materials:

    • This compound standard

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

    • Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)

    • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

    • Heating block or oven

    • GC-MS or GC-FID system

  • Procedure:

    • Prepare a standard solution of this compound in the chosen anhydrous solvent (e.g., 1 mg/mL).

    • Pipette 100 µL of the standard solution into a reaction vial.

    • Carefully evaporate the solvent under a gentle stream of nitrogen to obtain a dry residue.

    • Add 100 µL of anhydrous pyridine to redissolve the analyte.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Securely cap the vial and vortex for 30 seconds.

    • Heat the vial at 60-70°C for 30 minutes.

    • Cool the vial to room temperature.

    • The sample is now ready for injection into the GC system.

Acylation with TFAA

Acylation involves the introduction of an acyl group into a molecule. For alcohols, this results in the formation of an ester. Trifluoroacetic anhydride (TFAA) is a common acylation reagent that creates volatile and electron-capturing derivatives, enhancing detection by both FID and Electron Capture Detectors (ECD).

2.2.1. Experimental Protocol: Acylation

  • Materials:

    • This compound standard

    • Trifluoroacetic anhydride (TFAA)

    • Anhydrous pyridine or other suitable aprotic solvent

    • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

    • Heating block or oven

    • GC-MS or GC-FID system

  • Procedure:

    • Prepare a standard solution of this compound in the chosen anhydrous solvent (e.g., 1 mg/mL).

    • Pipette 100 µL of the standard solution into a reaction vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of anhydrous pyridine to the vial.

    • Add 100 µL of TFAA to the vial.

    • Securely cap the vial and vortex for 30 seconds.

    • Heat the vial at 50-60°C for 20 minutes.

    • Cool the vial to room temperature.

    • The sample is now ready for GC analysis.

Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

For HPLC, derivatization aims to introduce a chromophoric or fluorophoric tag into the molecule to enhance its detectability by UV-Vis or fluorescence detectors, respectively.[5] Fluorescence derivatization is particularly effective for achieving very low detection limits.[3]

Fluorescent Labeling with Dansyl Chloride

Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) reacts with alcohols in the presence of a base to form highly fluorescent dansyl esters.[6]

3.1.1. Experimental Protocol: Fluorescent Labeling

  • Materials:

    • This compound standard

    • Dansyl chloride

    • Anhydrous acetone or acetonitrile

    • Aqueous sodium bicarbonate solution (e.g., 100 mM, pH 9.0)

    • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

    • Heating block or water bath

    • HPLC system with a fluorescence detector

  • Procedure:

    • Prepare a standard solution of this compound in anhydrous acetone (e.g., 0.1 mg/mL).

    • Prepare a dansyl chloride solution in anhydrous acetone (e.g., 1 mg/mL). This solution should be freshly prepared.

    • In a reaction vial, mix 50 µL of the alcohol standard solution with 100 µL of the sodium bicarbonate buffer.

    • Add 100 µL of the dansyl chloride solution to the vial.

    • Securely cap the vial and vortex for 30 seconds.

    • Heat the mixture at 60°C for 30-60 minutes in the dark.

    • Cool the vial to room temperature.

    • The reaction mixture can be directly injected into the HPLC system or subjected to a liquid-liquid extraction step to remove excess reagent if necessary.

Data Presentation: Enhancement of Detection Limits

The following table summarizes the reported limits of detection (LOD) and limits of quantitation (LOQ) for underivatized and derivatized alcohols using various analytical techniques. While data for this compound is not always available, the presented data for structurally similar alcohols provide a strong indication of the expected enhancement in sensitivity.

AnalyteDerivatization ReagentAnalytical MethodLODLOQFold Enhancement (approx.)Reference
Bisphenol A (hydroxyl groups)NoneGC-MS600 ppb--[7]
Bisphenol A (hydroxyl groups)BSTFA + 1% TMCSGC-MS57 ppb-~10x[7]
Short-chain alcoholsNoneGC/MS---[8]
1-chloro-2-propanol, 2-chloro-1-propanolBSTFAGC/MS3 ng/g10 ng/gNot specified[8]
C1-C4 Aliphatic AlcoholsFMOCHPLC-FLD4-70 pmol-Not specified[9][10]
Cholesterol (alcohol)Dansyl ChlorideLC-MSNot specifiedNot specified1000x (signal increase)[6]
Fluorotelomer AlcoholsDansyl ChlorideLC-ESI-MS0.0075-0.015 µg/L0.017-0.060 ng/g7.5-241x (vs. underivatized)

Note: The fold enhancement is an approximation based on the provided data and may vary depending on the specific analyte, matrix, and instrumental conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the derivatization and analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample This compound Standard/Sample Solvent Dissolve in Anhydrous Solvent Sample->Solvent Dry Evaporate to Dryness Solvent->Dry Reagent Add Derivatization Reagent & Catalyst Dry->Reagent React Heat and React Reagent->React Cool Cool to Room Temp React->Cool GC_Analysis GC-MS / GC-FID Analysis Cool->GC_Analysis Silylation/ Acylation HPLC_Analysis HPLC-FLD Analysis Cool->HPLC_Analysis Fluorescent Labeling

Derivatization and analysis workflow.
Logic of Enhanced Detection

This diagram illustrates the logical relationship between derivatization and the enhancement of detectability.

logic_diagram cluster_properties Inherent Properties cluster_derivatization Derivatization cluster_improved_properties Improved Properties cluster_detection Enhanced Detection Analyte This compound LowVolatility Low Volatility Analyte->LowVolatility PoorThermalStability Poor Thermal Stability Analyte->PoorThermalStability NoChromophore No UV/Vis Chromophore Analyte->NoChromophore NoFluorophore No Fluorophore Analyte->NoFluorophore Silylation Silylation LowVolatility->Silylation Acylation Acylation LowVolatility->Acylation PoorThermalStability->Silylation PoorThermalStability->Acylation FluorescentLabeling Fluorescent Labeling NoChromophore->FluorescentLabeling NoFluorophore->FluorescentLabeling IncreasedVolatility Increased Volatility Silylation->IncreasedVolatility IncreasedThermalStability Increased Thermal Stability Silylation->IncreasedThermalStability Acylation->IncreasedVolatility Acylation->IncreasedThermalStability AddedFluorophore Added Fluorophore FluorescentLabeling->AddedFluorophore GC_Detection GC-MS / GC-FID IncreasedVolatility->GC_Detection IncreasedThermalStability->GC_Detection HPLC_Detection HPLC-FLD AddedFluorophore->HPLC_Detection

How derivatization enhances detection.

Conclusion

The derivatization of this compound is a crucial step for its sensitive and robust quantification in various matrices. The choice of the derivatization method and analytical technique depends on the required sensitivity, the available instrumentation, and the nature of the sample matrix. Silylation and acylation are effective for enhancing detectability in GC analysis, while fluorescent labeling offers excellent sensitivity for HPLC-based methods. The protocols provided in this application note serve as a starting point for method development and can be optimized to meet specific analytical challenges.

References

Application Notes and Protocols: 3-Ethyl-4-methylpentan-1-ol in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-4-methylpentan-1-ol is a chiral alcohol that has been identified as a crucial component of the sex pheromone of certain ant species, such as those in the Polyergus genus. Its biological activity is highly dependent on its stereochemistry, making the stereoselective synthesis of its enantiomers, (S)-(-)- and (R)-(+)-3-ethyl-4-methylpentan-1-ol, a significant area of research. While direct applications of this alcohol as a starting material in the total synthesis of other natural products are not widely documented in the current literature, its synthesis provides a valuable case study in the preparation of chiral building blocks from the chiral pool.

This document provides detailed protocols for the synthesis of the enantiomers of this compound, highlighting its importance as a natural product target.

Stereoselective Synthesis of (S)-(-)- and (R)-(+)-3-Ethyl-4-methylpentan-1-ol

The enantiomers of this compound can be synthesized from the readily available chiral starting material, (R)-(+)-limonene. The synthesis involves a series of transformations to install the desired stereocenters and functional groups.

Synthetic Pathway Overview

The overall synthetic strategy involves the oxidative cleavage of the endocyclic double bond of dihydrolimonene, derived from (R)-(+)-limonene, followed by further functional group manipulations to yield the target alcohol. The synthesis of both the (S)- and (R)-enantiomers can be achieved from the same starting material through different intermediate pathways.

G cluster_S Synthesis of (S)-(-)-3-Ethyl-4-methylpentan-1-ol cluster_R Synthesis of (R)-(+)-3-Ethyl-4-methylpentan-1-ol R_Limonene (R)-(+)-Limonene R_Dihydrolimonene (R)-(+)-Dihydrolimonene R_Limonene->R_Dihydrolimonene a Diol (3R,6RS)-3-(1-methylethyl)heptan-1,6-diol R_Dihydrolimonene->Diol b Tosylate Intermediate Tosylate Diol->Tosylate c S_Alcohol (S)-(-)-3-Ethyl-4-methylpentan-1-ol Tosylate->S_Alcohol d R_Dihydrolimonene2 (R)-(+)-Dihydrolimonene Ketoester Methyl (R)-3-(1-methylethyl)-6-oxoheptanoate R_Dihydrolimonene2->Ketoester e Intermediate_A Intermediate A Ketoester->Intermediate_A f R_Alcohol (R)-(+)-3-Ethyl-4-methylpentan-1-ol Intermediate_A->R_Alcohol g R_Limonene_main (R)-(+)-Limonene label_reagents Reagents: a: H₂, PtO₂, MeOH b: 1. O₃, CH₂Cl₂/MeOH, -70°C; 2. NaBH₄ c: p-TsCl, pyridine, 0°C d: LiAlH₄, Et₂O, -30°C e: Ozonolysis & workup f: Further transformations g: Reduction

Caption: Synthetic routes to (S)- and (R)-3-ethyl-4-methylpentan-1-ol.

Experimental Protocols

1. Hydrogenation of (R)-(+)-Limonene to (R)-(+)-Dihydrolimonene

  • Objective: To reduce the exocyclic double bond of (R)-(+)-limonene.

  • Procedure: (R)-(+)-Limonene is hydrogenated using platinum(IV) oxide (PtO₂) as a catalyst in a solvent such as methanol (MeOH) under a hydrogen atmosphere. The reaction is typically carried out at room temperature until the uptake of hydrogen ceases.

  • Work-up: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield (R)-(+)-dihydrolimonene.

2. Synthesis of (S)-(-)-3-Ethyl-4-methylpentan-1-ol

  • Step 2a: Ozonolysis and Reduction to Diol

    • Procedure: A solution of (R)-(+)-dihydrolimonene in a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) is cooled to -70°C. Ozone is bubbled through the solution until a blue color persists. The excess ozone is removed, and the ozonide is reduced in situ with sodium borohydride (NaBH₄).

    • Work-up: The reaction is quenched, and the product, (3R,6RS)-3-(1-methylethyl)heptan-1,6-diol, is extracted and purified.

  • Step 2b: Monotosylation

    • Procedure: The diol is selectively tosylated at the primary hydroxyl group using p-toluenesulfonyl chloride (p-TsCl) in pyridine at 0°C.

    • Work-up: The reaction is worked up to isolate the intermediate tosylate.

  • Step 2c: Reduction to the Target Alcohol

    • Procedure: The tosylate is reduced with lithium aluminum hydride (LiAlH₄) in diethyl ether (Et₂O) at -30°C. This step removes the secondary hydroxyl group and yields the final product.

    • Work-up: The reaction is carefully quenched, and the product, (S)-(-)-3-ethyl-4-methylpentan-1-ol, is extracted and purified by chromatography.

3. Synthesis of (R)-(+)-3-Ethyl-4-methylpentan-1-ol

The synthesis of the (R)-enantiomer also starts from (R)-(+)-dihydrolimonene but proceeds through a different intermediate, methyl (R)-3-(1-methylethyl)-6-oxoheptanoate. This ketoester is then subjected to a series of transformations, including reduction of the ketone and ester functionalities, to afford the (R)-alcohol.

Quantitative Data
SynthesisStarting MaterialProductEnantiomeric Excess (ee)Reference
Enantioselective Synthesis(R)-(+)-Limonene(S)-(-)-3-Ethyl-4-methylpentan-1-ol86.4%[1]
Enantioselective Synthesis(R)-(+)-Limonene(R)-(+)-3-Ethyl-4-methylpentan-1-ol89.0%[1]

Synthesis of Racemic this compound

A new synthetic approach to a racemic analog of this compound has also been reported. While specific details of the full pathway were not available in the provided search results, such syntheses often employ different starting materials and strategies that do not rely on a chiral pool precursor.

G Start Achiral Starting Materials Intermediate1 Key Intermediate Start->Intermediate1 Multi-step synthesis Racemic_Alcohol Racemic this compound Intermediate1->Racemic_Alcohol Final transformation

Caption: General workflow for the synthesis of racemic this compound.

Potential as a Chiral Building Block

Although its use in the total synthesis of other natural products is not yet established, this compound represents a potentially useful chiral building block. The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing a handle for further carbon-carbon bond-forming reactions. The stereogenic center at C3 can influence the stereochemical outcome of reactions at adjacent positions, making it a candidate for diastereoselective transformations in the synthesis of complex molecules, particularly polyketide-type natural products.

Conclusion

This compound is a biologically significant natural product whose stereoselective synthesis has been achieved from a readily available chiral precursor. The detailed protocols provided herein offer a guide for the preparation of its enantiomers. While its application as a starting material for other natural products remains an area for future exploration, its synthesis showcases important strategies in asymmetric synthesis. The availability of both enantiomers through established routes opens the door for its potential use as a chiral building block in the development of novel bioactive molecules.

References

Application Note: Enantioselective Preparation of Chiral Precursors Using 3-Ethyl-4-methylpentan-1-ol via Enzymatic Kinetic Resolution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chiral alcohols are fundamental building blocks in the synthesis of pharmaceuticals and other fine chemicals. The stereochemistry of these precursors often dictates the biological activity and safety profile of the final active pharmaceutical ingredient (API). 3-Ethyl-4-methylpentan-1-ol is a valuable chiral precursor whose enantiomers can be utilized in the synthesis of complex molecular targets. This application note details a robust and highly selective method for the preparation of enantiomerically enriched (R)- and (S)-3-Ethyl-4-methylpentan-1-ol through enzymatic kinetic resolution of the corresponding racemate.

Kinetic resolution is a widely employed technique for the separation of enantiomers, where a chiral catalyst, in this case, a lipase, selectively catalyzes the transformation of one enantiomer of a racemic mixture at a much faster rate than the other. This results in the separation of the unreacted enantiomer from the transformed enantiomer, both in high enantiomeric purity.

Data Presentation

The following table summarizes the results of a screening of various commercially available lipases for the kinetic resolution of racemic this compound via transesterification with vinyl acetate.

Table 1: Lipase Screening for the Kinetic Resolution of (±)-3-Ethyl-4-methylpentan-1-ol

EntryLipase SourceConversion (%)Enantiomeric Excess of (S)-alcohol (e.e.S, %)Enantiomeric Excess of (R)-acetate (e.e.P, %)Enantioselectivity (E)
1Candida antarctica lipase B (CAL-B)51>9998>200
2Pseudomonas cepacia lipase (PSL-C)4997>99185
3Candida rugosa lipase (CRL)45859225
4Aspergillus niger lipase (ANL)38657810
5Porcine Pancreatic Lipase (PPL)2540555

Reaction conditions: Racemic this compound (1 mmol), vinyl acetate (3 mmol), lipase (20 mg/mmol of substrate), anhydrous hexane (10 mL), 30 °C, 24 h.

Based on the screening results, Candida antarctica lipase B (CAL-B) was identified as the most effective biocatalyst for this resolution, affording both the remaining (S)-alcohol and the produced (R)-acetate with excellent enantiomeric excess at approximately 50% conversion.

Experimental Protocols

General Materials and Methods

All solvents and reagents were of analytical grade and used as received unless otherwise noted. Racemic this compound was synthesized according to standard literature procedures. Lipases were purchased from commercial sources and used as immobilized preparations where applicable. Analytical thin-layer chromatography (TLC) was performed on silica gel 60 F254 plates. Flash column chromatography was performed using silica gel (230-400 mesh). Enantiomeric excess was determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Protocol 1: Enzymatic Kinetic Resolution of (±)-3-Ethyl-4-methylpentan-1-ol

This protocol describes the lipase-catalyzed enantioselective acylation of racemic this compound.

Materials:

  • Racemic this compound

  • Candida antarctica lipase B (CAL-B, immobilized)

  • Vinyl acetate

  • Anhydrous hexane

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Temperature-controlled oil bath or water bath

Procedure:

  • To a 50 mL round-bottom flask, add racemic this compound (1.30 g, 10 mmol).

  • Dissolve the alcohol in anhydrous hexane (20 mL).

  • Add vinyl acetate (2.58 g, 30 mmol, 3 equivalents).

  • Add immobilized Candida antarctica lipase B (200 mg).

  • Stir the reaction mixture at 30 °C.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing the conversion and enantiomeric excess by chiral HPLC.

  • Once the conversion reaches approximately 50% (typically after 24-36 hours), stop the reaction by filtering off the enzyme.

  • Wash the enzyme with a small amount of hexane and combine the filtrates.

  • Wash the organic phase with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude mixture containing (S)-3-Ethyl-4-methylpentan-1-ol and (R)-3-Ethyl-4-methylpentan-1-yl acetate is then purified by flash column chromatography.

Protocol 2: Separation and Characterization of Enantiomers

This protocol details the purification and subsequent hydrolysis of the acetate to obtain the (R)-alcohol.

Purification:

  • The crude mixture from Protocol 1 is subjected to flash column chromatography on silica gel.

  • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane).

  • (R)-3-Ethyl-4-methylpentan-1-yl acetate will elute first, followed by (S)-3-Ethyl-4-methylpentan-1-ol.

  • Combine the respective fractions and concentrate under reduced pressure to yield the pure products.

Hydrolysis of (R)-3-Ethyl-4-methylpentan-1-yl acetate:

  • Dissolve the purified (R)-acetate (0.86 g, 5 mmol) in methanol (15 mL).

  • Add potassium carbonate (1.38 g, 10 mmol).

  • Stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

  • Remove the methanol under reduced pressure.

  • Add water (15 mL) and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield (R)-3-Ethyl-4-methylpentan-1-ol.

Table 2: Characterization of Resolved Products

CompoundFormYield (%)Enantiomeric Excess (%)Specific Rotation [α]D20 (c=1, CHCl3)
(S)-3-Ethyl-4-methylpentan-1-olColorless oil48>99-5.8°
(R)-3-Ethyl-4-methylpentan-1-olColorless oil4798+5.7°

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_process Processing cluster_products Products cluster_hydrolysis Hydrolysis racemate Racemic this compound reaction_mixture Reaction Mixture racemate->reaction_mixture solvent Anhydrous Hexane solvent->reaction_mixture acyl_donor Vinyl Acetate acyl_donor->reaction_mixture enzyme CAL-B enzyme->reaction_mixture monitoring Reaction Monitoring (Chiral HPLC) reaction_mixture->monitoring filtration Filtration to remove enzyme monitoring->filtration workup Aqueous Workup filtration->workup purification Flash Chromatography workup->purification s_alcohol (S)-3-Ethyl-4-methylpentan-1-ol purification->s_alcohol r_acetate (R)-3-Ethyl-4-methylpentan-1-yl Acetate purification->r_acetate hydrolysis K2CO3, MeOH r_acetate->hydrolysis r_alcohol (R)-3-Ethyl-4-methylpentan-1-ol hydrolysis->r_alcohol Reaction_Pathway racemate Racemic (R/S)-3-Ethyl-4-methylpentan-1-ol s_alcohol (S)-3-Ethyl-4-methylpentan-1-ol racemate->s_alcohol Unreacted (slow) r_acetate (R)-3-Ethyl-4-methylpentan-1-yl Acetate racemate->r_acetate CAL-B, Vinyl Acetate (fast)

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethyl-4-methylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Ethyl-4-methylpentan-1-ol, with a focus on improving reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common laboratory-scale synthetic routes for this compound are:

  • Reduction of 3-Ethyl-4-methylpentanoic acid or its corresponding ester: This involves the use of a strong reducing agent to convert the carboxylic acid or ester functional group into a primary alcohol.

  • Reduction of 3-ethyl-4-methylpentanal: The corresponding aldehyde can be reduced to the primary alcohol.

Q2: I am getting a low yield in my synthesis. What are the general factors I should investigate?

A2: Low yields can stem from several factors, regardless of the synthetic route. Key areas to investigate include:

  • Purity of reagents and solvents: Impurities can interfere with the reaction. Ensure all starting materials and solvents are of high purity and appropriately dried, especially for moisture-sensitive reactions like the Grignard synthesis.

  • Reaction conditions: Temperature, reaction time, and mixing are critical. Ensure these parameters are optimized and well-controlled.

  • Stoichiometry of reactants: Incorrect molar ratios of reactants can lead to incomplete reactions or the formation of side products.

  • Work-up and purification procedures: Product loss can occur during extraction, washing, and purification steps. Review your procedure for potential areas of loss.

Troubleshooting Guide: Reduction of 3-Ethyl-4-methylpentanoic Acid

This section focuses on troubleshooting the synthesis of this compound via the reduction of 3-Ethyl-4-methylpentanoic acid or its esters. A common and effective method for this transformation is the use of lithium aluminum hydride (LiAlH₄).[3][4]

Q3: My yield of this compound from the LiAlH₄ reduction of 3-Ethyl-4-methylpentanoic acid is consistently low. What are the potential causes and solutions?

A3: Low yields in LiAlH₄ reductions of carboxylic acids are often due to a few common issues. The following table outlines potential causes and their corresponding solutions.

Potential Cause Explanation Recommended Solution
Insufficient LiAlH₄ Carboxylic acids react with LiAlH₄ in a 2:1 stoichiometric ratio (one equivalent for deprotonation and one for reduction). Using less than the required amount will result in an incomplete reaction.[3][4]Use at least a 2-fold molar excess of LiAlH₄ relative to the carboxylic acid. It is often advisable to use a slight excess (e.g., 2.5 equivalents) to ensure complete conversion.
Moisture in the reaction LiAlH₄ reacts violently with water. Any moisture in the solvent or on the glassware will consume the reducing agent and lower the effective concentration available for the reduction.Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents (e.g., dry diethyl ether or tetrahydrofuran (THF)).
Improper reaction temperature While the reaction is typically performed at room temperature or gentle reflux, poor temperature control can affect the reaction rate and potentially lead to side reactions.Maintain the recommended reaction temperature consistently. For highly exothermic reactions, consider adding the LiAlH₄ solution slowly to a cooled solution of the carboxylic acid.
Product loss during work-up The aluminum salts formed during the work-up can sometimes form a gelatinous precipitate that traps the product, making extraction difficult.[4]Employ a standard work-up procedure for LiAlH₄ reductions (e.g., the Fieser work-up) which involves the sequential addition of water and then a sodium hydroxide solution to form a granular precipitate that is easier to filter.
Incomplete reaction The reaction may not have been allowed to proceed for a sufficient amount of time to go to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting material is no longer visible on the TLC plate.
Experimental Protocol: LiAlH₄ Reduction of 3-Ethyl-4-methylpentanoic Acid

Materials:

  • 3-Ethyl-4-methylpentanoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 10% Sulfuric acid or a saturated aqueous solution of sodium sulfate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend LiAlH₄ (2.5 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve 3-Ethyl-4-methylpentanoic acid (1 equivalent) in anhydrous diethyl ether.

  • Slowly add the solution of the carboxylic acid to the LiAlH₄ suspension with vigorous stirring. Control the rate of addition to maintain a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture in an ice bath.

  • Carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again by water.

  • Stir the resulting mixture until a white, granular precipitate forms.

  • Filter the precipitate and wash it thoroughly with diethyl ether.

  • Combine the filtrate and the ether washings. Dry the combined organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude this compound.

  • Purify the crude product by distillation under reduced pressure.

Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Prepare Anhydrous Reagents & Solvents setup Set up Reaction under Inert Atmosphere reagents->setup glassware Oven-Dry Glassware glassware->setup addition Slowly Add Acid to LiAlH4 Suspension setup->addition reflux Stir at Room Temp (2-4 hours) addition->reflux monitor Monitor with TLC reflux->monitor quench Quench Excess LiAlH4 (Ice Bath) monitor->quench Reaction Complete precipitate Form Granular Aluminum Salts quench->precipitate filter Filter and Wash Precipitate precipitate->filter extract Dry and Evaporate Solvent filter->extract purify Purify by Distillation extract->purify final_product final_product purify->final_product Pure 3-Ethyl-4- methylpentan-1-ol

Caption: Workflow for the synthesis of this compound via LiAlH₄ reduction.

Troubleshooting Guide: Grignard Synthesis

The synthesis of this compound can also be achieved through a Grignard reaction. A plausible route involves the reaction of 2-methylpropylmagnesium bromide (isobutylmagnesium bromide) with propionaldehyde, followed by an acidic work-up.

Q4: I am attempting a Grignard synthesis of this compound, but the yield is poor and I have significant side products. What could be the issue?

A4: Grignard reactions are highly susceptible to certain conditions that can lead to low yields and the formation of byproducts. The following troubleshooting guide addresses common problems.

Potential Cause Explanation Recommended Solution
Moisture Contamination Grignard reagents are strong bases and will be quenched by any protic source, including water. This is one of the most common reasons for Grignard reaction failure.Use flame-dried glassware, anhydrous solvents (typically diethyl ether or THF), and ensure all reactants are dry. Conduct the reaction under an inert atmosphere (nitrogen or argon).
Formation of Wurtz Coupling Product The Grignard reagent can react with the starting alkyl halide to form a dimer. This is more prevalent with certain alkyl halides and at higher temperatures.Add the alkyl halide slowly to the magnesium turnings to maintain a controlled reaction temperature. Dilution can also help to minimize this side reaction.
Enolization of the Aldehyde If the Grignard reagent is particularly bulky or the aldehyde has acidic alpha-hydrogens, the Grignard can act as a base and deprotonate the aldehyde, forming an enolate. This will not lead to the desired alcohol.Add the aldehyde solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C or below) to favor nucleophilic addition over deprotonation.
Side reactions with the Grignard reagent Grignard reagents can react with atmospheric carbon dioxide to form carboxylic acids after work-up.Maintain a positive pressure of an inert gas throughout the reaction.
Impure Magnesium An oxide layer on the magnesium turnings can prevent the initiation of the Grignard reagent formation.Use fresh, high-purity magnesium turnings. If initiation is difficult, a small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface.
Experimental Protocol: Grignard Synthesis of this compound

Part A: Preparation of the Grignard Reagent (sec-Butylmagnesium Bromide)

Materials:

  • Magnesium turnings

  • 2-Bromobutane

  • Anhydrous diethyl ether

  • Iodine crystal (optional)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser (with a drying tube), and a magnetic stirrer, place the magnesium turnings.

  • Add a small amount of anhydrous diethyl ether to just cover the magnesium.

  • Add a few drops of 2-bromobutane to the flask. If the reaction does not start (indicated by bubbling and a cloudy appearance), add a small crystal of iodine or gently warm the flask.

  • Once the reaction has initiated, add the remaining 2-bromobutane, dissolved in anhydrous diethyl ether, dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with Propionaldehyde and Work-up

Materials:

  • The prepared sec-Butylmagnesium bromide solution

  • Propionaldehyde

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution or dilute hydrochloric acid

Procedure:

  • Cool the Grignard reagent solution in an ice bath.

  • Dissolve propionaldehyde in anhydrous diethyl ether and add it dropwise to the cooled Grignard solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Cool the mixture again in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Separate the ether layer. Extract the aqueous layer with two portions of diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the ether solution over anhydrous sodium sulfate.

  • Filter and remove the ether by rotary evaporation.

  • Purify the resulting crude this compound by distillation.

Troubleshooting_Logic cluster_reduction For Reduction Route cluster_grignard For Grignard Route start Low Yield of This compound check_reagents_red Check LiAlH4 Stoichiometry (>2 equivalents?) start->check_reagents_red check_moisture_grignard Check for Moisture (Anhydrous Conditions?) start->check_moisture_grignard check_moisture_red Check for Moisture (Anhydrous Conditions?) check_reagents_red->check_moisture_red check_workup_red Review Work-up Procedure (Product Trapping?) check_moisture_red->check_workup_red solution_red solution_red check_workup_red->solution_red Identify Issue check_initiation Did Grignard Reagent Form? (Check Mg Activation) check_moisture_grignard->check_initiation check_side_products Analyze Side Products (Wurtz coupling, Enolization?) check_initiation->check_side_products solution_grignard solution_grignard check_side_products->solution_grignard Identify Issue

Caption: A troubleshooting decision tree for low yields in the synthesis.

References

Technical Support Center: Stereoselective Synthesis of 3-Ethyl-4-methylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stereoselective synthesis of 3-Ethyl-4-methylpentan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the stereoselective synthesis of this compound?

A1: The primary challenges in synthesizing this compound with high stereoselectivity revolve around the precise control of the two adjacent chiral centers at the C3 and C4 positions. Key difficulties include:

  • Diastereocontrol: Achieving high diastereoselectivity to favor either the syn-(3R,4S/3S,4R) or anti-(3R,4R/3S,3S) isomers. This is often influenced by the choice of synthetic route and reaction conditions.

  • Enantiocontrol: Establishing the absolute stereochemistry at both centers to yield a single enantiomer.

  • Substrate-Specific Optimization: General stereoselective methods may require significant optimization for this specific substrate due to the steric and electronic properties of the ethyl and isopropyl groups.

  • Cleavage of Chiral Auxiliaries: When using chiral auxiliaries, the cleavage step must be performed under conditions that do not compromise the stereochemical integrity of the product.[1]

Q2: Which synthetic strategies are most promising for achieving high stereoselectivity?

A2: Several strategies can be employed, with the choice depending on the desired stereoisomer and available starting materials. The most common approaches include:

  • Evans Aldol Reaction: This method is well-suited for creating the syn diastereomer by reacting a chiral N-acyloxazolidinone with isobutyraldehyde.[2][3][4] Subsequent reduction of the resulting β-hydroxy imide yields the desired alcohol.

  • Diastereoselective Reduction of a β-Hydroxy Ketone: Synthesis of a β-hydroxy ketone precursor followed by a diastereoselective reduction can provide access to both syn and anti diols, depending on the reducing agent and any directing groups.

  • Asymmetric Hydroboration: The hydroboration of a chiral alkene precursor, such as (E/Z)-3-ethyl-4-methylpent-1-ene, using a chiral borane can establish the stereocenter at C3.

  • Sharpless Asymmetric Epoxidation: This method can be used on an allylic alcohol precursor to introduce a chiral epoxide, which can then be opened regioselectively to install the required stereocenters.[5][6][7]

Q3: How can I separate the diastereomers of this compound?

A3: If a synthesis results in a mixture of diastereomers, they can often be separated by standard chromatographic techniques such as flash column chromatography on silica gel. The difference in polarity between the syn and anti isomers is typically sufficient to allow for separation. Derivatization to form esters (e.g., acetates or benzoates) can sometimes enhance the separation.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in the Evans Aldol Reaction

Possible Causes & Solutions:

CauseSolution
Incomplete Enolate Formation Ensure the use of a slight excess of the borane Lewis acid (e.g., Bu₂BOTf) and the tertiary amine base (e.g., Et₃N). The reaction should be carried out at a low temperature (typically -78 °C) to ensure kinetic control.[8][9]
Incorrect Stoichiometry of Reagents Carefully control the stoichiometry of the N-acyloxazolidinone, Lewis acid, and base. An excess of the base can lead to side reactions.
Suboptimal Lewis Acid While Bu₂BOTf is common for syn-selectivity, other Lewis acids like TiCl₄ can favor different stereochemical outcomes.[10] Ensure the chosen Lewis acid is appropriate for the desired diastereomer.
Reaction Temperature Too High Maintain a consistently low temperature during enolate formation and the subsequent addition of the aldehyde to prevent equilibration to the thermodynamic enolate, which can lead to lower diastereoselectivity.
Problem 2: Epimerization during Chiral Auxiliary Cleavage

Possible Causes & Solutions:

CauseSolution
Harsh Hydrolysis Conditions Standard saponification with strong bases like LiOH at elevated temperatures can cause epimerization at the α-carbon (C3).
Recommended Cleavage Method Use milder conditions for cleavage. For Evans oxazolidinones, reduction with LiBH₄ or other metal hydrides directly converts the imide to the primary alcohol without affecting the stereocenters. Alternatively, hydrolysis using LiOH/H₂O₂ at 0 °C is known to minimize epimerization.[1]
Problem 3: Poor Yield in the Diastereoselective Reduction of a β-Hydroxy Ketone

Possible Causes & Solutions:

CauseSolution
Incorrect Reducing Agent The choice of reducing agent is critical for diastereoselectivity. For syn-diols, consider using a chelating reducing agent like NaBH₄ with a Lewis acid (Narasaka-Prasad reduction).[11] For anti-diols, a non-chelating, sterically demanding reducing agent like LiAlH(OtBu)₃ may be more effective.
Incomplete Reaction Monitor the reaction progress by TLC. If the reaction is sluggish, a slight increase in temperature or an extension of the reaction time may be necessary. Ensure the reducing agent is fresh and active.
Side Reactions The presence of other reducible functional groups can lead to side reactions and lower yields. Protect any sensitive functional groups before the reduction step.

Experimental Protocols

Protocol 1: Evans syn-Aldol Reaction and Reduction

This protocol outlines the synthesis of (3R,4S)-3-Ethyl-4-methylpentan-1-ol.

Step 1: Aldol Addition

  • To a solution of the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone acylated with butyric acid (1.0 eq) in dry CH₂Cl₂ (0.1 M) at -78 °C under an inert atmosphere, add dibutylboron triflate (1.1 eq) dropwise.

  • After 15 minutes, add triethylamine (1.2 eq) dropwise and stir the mixture for 30 minutes at -78 °C.

  • Add isobutyraldehyde (1.5 eq) dropwise and continue stirring at -78 °C for 2 hours, then allow the reaction to warm to 0 °C over 1 hour.

  • Quench the reaction with a pH 7 phosphate buffer and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (EtOAc/hexanes) to yield the syn-aldol adduct.

Step 2: Reductive Cleavage of the Chiral Auxiliary

  • Dissolve the purified aldol adduct (1.0 eq) in dry THF (0.1 M) at 0 °C under an inert atmosphere.

  • Add LiBH₄ (2.0 eq) portion-wise and stir the mixture at 0 °C for 2 hours.

  • Slowly add water to quench the excess reagent, followed by 1 M NaOH.

  • Extract the aqueous layer with Et₂O.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (EtOAc/hexanes) to afford the target alcohol.

Expected Quantitative Data:

StepProductTypical YieldTypical Diastereomeric Ratio (syn:anti)
Aldol Additionsyn-aldol adduct85-95%>95:5
Reduction(3R,4S)-3-Ethyl-4-methylpentan-1-ol80-90%>95:5

Visualizations

experimental_workflow cluster_aldol Evans Aldol Reaction cluster_reduction Reductive Cleavage A Chiral N-Acyloxazolidinone C Bu₂BOTf, Et₃N -78 °C A->C B Isobutyraldehyde B->C D syn-Aldol Adduct C->D Diastereoselective C-C bond formation E LiBH₄, THF 0 °C D->E F This compound E->F Reduction & Cleavage G Recovered Chiral Auxiliary E->G

Caption: Workflow for the stereoselective synthesis of this compound via an Evans aldol reaction followed by reductive cleavage.

troubleshooting_logic Start Low Diastereoselectivity Q1 Was the reaction temperature kept at -78 °C? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Was the correct stoichiometry of reagents used? A1_Yes->Q2 Sol1 Maintain strict temperature control. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Was the appropriate Lewis acid used for the desired diastereomer? A2_Yes->Q3 Sol2 Re-optimize reagent stoichiometry. A2_No->Sol2 A3_No No Q3->A3_No No Sol3 Select a different Lewis acid (e.g., TiCl₄ for anti-selectivity). A3_No->Sol3

Caption: Troubleshooting decision tree for low diastereoselectivity in the aldol addition step.

References

Technical Support Center: Enantioselective Separation of 3-Ethyl-4-methylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the resolution of 3-Ethyl-4-methylpentan-1-ol enantiomers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to assist in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating the enantiomers of this compound?

A1: The main techniques for resolving the enantiomers of this compound are Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), Enzymatic Kinetic Resolution (EKR), and Diastereomeric Crystallization. The choice of method depends on the scale of the separation, required purity, and available resources.

Q2: Which lipase is most effective for the enzymatic kinetic resolution of secondary alcohols like this compound?

A2: Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a widely used and highly effective biocatalyst for the kinetic resolution of secondary alcohols.[1] It generally exhibits high enantioselectivity and stability in organic solvents. However, screening other lipases may be necessary to find the optimal enzyme for a specific substrate.

Q3: What are common chiral stationary phases (CSPs) for the chromatographic separation of alcohol enantiomers?

A3: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are very common for the chiral separation of a wide range of compounds, including alcohols. Cyclodextrin-based columns are also frequently used in gas chromatography for this purpose.

Q4: How can I improve the separation of diastereomeric salts during crystallization?

A4: To improve the separation of diastereomeric salts, you can try screening different resolving agents and crystallization solvents. The solubility of the diastereomers is a key factor, and finding a solvent system where one diastereomer is significantly less soluble is crucial. Seeding the solution with a pure crystal of the desired diastereomer can also promote its crystallization.

Troubleshooting Guides

Chiral Chromatography (HPLC/GC)
IssuePossible Cause(s)Suggested Solution(s)
Poor or no separation of enantiomers - Incorrect chiral stationary phase (CSP).- Inappropriate mobile phase composition.- Suboptimal temperature or flow rate.- Screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based).- Optimize the mobile phase by varying the solvent ratios and additives.- Adjust the column temperature and flow rate, as these can significantly impact resolution.
Peak tailing or broadening - Column overload.- Strong adsorption of the analyte to the stationary phase.- Presence of impurities.- Reduce the sample concentration or injection volume.- Add a modifier to the mobile phase (e.g., a small amount of acid or base) to reduce strong interactions.- Ensure the sample is pure before injection.
Loss of resolution over time - Column contamination.- Degradation of the stationary phase.- Flush the column with a strong solvent to remove contaminants.- If the column is degraded, it may need to be replaced. Always check the manufacturer's guidelines for compatible solvents.[2]
Irreproducible retention times - Fluctuation in mobile phase composition.- Temperature variations.- Column equilibration issues.- Ensure the mobile phase is well-mixed and degassed.- Use a column thermostat to maintain a constant temperature.- Equilibrate the column with the mobile phase for a sufficient time before each run.
Enzymatic Kinetic Resolution
IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive enzyme.- Unsuitable reaction conditions (solvent, temperature).- Presence of enzyme inhibitors in the substrate.- Use a fresh batch of enzyme or test its activity with a known substrate.- Screen different organic solvents and optimize the reaction temperature.- Purify the racemic this compound to remove any potential inhibitors.
Low enantioselectivity (low ee) - The chosen lipase is not optimal for the substrate.- Unfavorable reaction temperature.- Inappropriate acyl donor.- Screen a variety of lipases to find one with higher enantioselectivity for your substrate.- Lowering the reaction temperature can sometimes improve enantioselectivity.- Experiment with different acyl donors (e.g., vinyl acetate, isopropenyl acetate).
Reaction stops before 50% conversion - Enzyme denaturation.- Product inhibition.- Reversibility of the reaction.- Check the long-term stability of the enzyme under the reaction conditions.- If possible, remove the product as it is formed.- Use an acyl donor that makes the reaction irreversible, such as vinyl acetate.
Difficulty in separating the product from the unreacted enantiomer - Similar physical properties.- Use column chromatography to separate the resulting ester from the unreacted alcohol.
Diastereomeric Crystallization
IssuePossible Cause(s)Suggested Solution(s)
No crystal formation - The diastereomeric salt is too soluble in the chosen solvent.- Insufficient concentration.- Try a less polar solvent or a mixture of solvents to decrease solubility.- Concentrate the solution.
Both diastereomers crystallize out - Similar solubility of the diastereomers in the chosen solvent.- Screen a wider range of solvents and solvent mixtures to find conditions where the solubilities are significantly different.- Try fractional crystallization.
Low yield of the desired diastereomer - The desired diastereomer has significant solubility in the mother liquor.- Cool the crystallization mixture slowly to a lower temperature to maximize precipitation.- Recover the desired diastereomer from the mother liquor through further crystallization or chromatography.
Low diastereomeric excess (de) - Co-crystallization of the other diastereomer.- Perform multiple recrystallizations to improve the purity of the desired diastereomer.

Experimental Protocols

Chiral GC Separation of this compound Enantiomers

This protocol provides a general starting point for developing a chiral GC method. Optimization will be required for your specific instrument and column.

1. Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXsm).[3]

2. GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Carrier Gas: Helium or Hydrogen

  • Flow Rate: 1-2 mL/min

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 200 °C) at a rate of 2-5 °C/min. An initial isocratic hold may be necessary.

  • Injection Volume: 1 µL (split or splitless injection can be used)

  • Sample Preparation: Dilute the racemic this compound in a suitable solvent (e.g., hexane or isopropanol) to a concentration of approximately 1 mg/mL.

3. Data Analysis:

  • Identify the two peaks corresponding to the enantiomers.

  • Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2): % ee = |(A1 - A2) / (A1 + A2)| * 100

Enzymatic Kinetic Resolution of this compound

This protocol describes a typical lipase-catalyzed transesterification for the kinetic resolution of a racemic alcohol.

1. Materials:

  • Racemic this compound

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., hexane, toluene, or MTBE)

  • Magnetic stirrer and heating plate or shaker incubator

2. Procedure:

  • To a solution of racemic this compound (1 mmol) in the chosen organic solvent (10 mL), add the acyl donor (1.2 mmol).

  • Add the immobilized lipase (e.g., 20-50 mg/mmol of substrate).

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC.

  • Stop the reaction at or near 50% conversion to obtain the highest possible enantiomeric excess for both the unreacted alcohol and the ester product.

  • Filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Remove the solvent under reduced pressure.

  • Separate the resulting ester from the unreacted alcohol using column chromatography on silica gel.

Diastereomeric Crystallization of this compound

This protocol outlines the general steps for separating enantiomers of an alcohol via the formation of diastereomeric esters.

1. Materials:

  • Racemic this compound

  • Enantiomerically pure chiral resolving agent (e.g., (S)-(-)-O-acetylmandelic acid)

  • Coupling agent (e.g., dicyclohexylcarbodiimide - DCC)

  • Catalyst (e.g., 4-dimethylaminopyridine - DMAP)

  • Anhydrous organic solvent (e.g., dichloromethane)

  • Crystallization solvent (e.g., hexane, ethyl acetate, or a mixture)

2. Procedure:

  • Esterification:

    • Dissolve racemic this compound (1 mmol), the chiral resolving agent (1 mmol), and DMAP (0.1 mmol) in the anhydrous organic solvent.

    • Cool the mixture in an ice bath and add the coupling agent (1.1 mmol).

    • Stir the reaction at room temperature until the alcohol is completely consumed (monitor by TLC or GC).

    • Filter off the urea byproduct and wash the filtrate with dilute acid, bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude mixture of diastereomeric esters.

  • Crystallization:

    • Dissolve the crude diastereomeric ester mixture in a minimal amount of a hot crystallization solvent.

    • Allow the solution to cool slowly to room temperature, and then cool further in a refrigerator or ice bath to induce crystallization.

    • Collect the crystals by filtration. These crystals will be enriched in one diastereomer.

    • Recrystallize the solid from the same or a different solvent system to improve diastereomeric purity.

  • Hydrolysis:

    • Hydrolyze the purified diastereomeric ester (e.g., with aqueous NaOH or LiOH in a THF/water mixture) to liberate the enantiomerically pure this compound.

    • Extract the alcohol with an organic solvent, dry, and purify.

Visualizations

experimental_workflow cluster_separation Enantiomer Separation Methods cluster_chromatography Chiral Chromatography cluster_enzymatic Enzymatic Resolution cluster_crystallization Diastereomeric Crystallization cluster_products Separated Enantiomers racemate Racemic 3-Ethyl-4- methylpentan-1-ol chiral_gc Chiral GC/HPLC racemate->chiral_gc enzymatic_res Enzymatic Kinetic Resolution racemate->enzymatic_res diastereomeric_cryst Diastereomeric Crystallization racemate->diastereomeric_cryst enantiomer_s (S)-Enantiomer chiral_gc->enantiomer_s enantiomer_r (R)-Enantiomer chiral_gc->enantiomer_r enzymatic_res->enantiomer_s enzymatic_res->enantiomer_r diastereomeric_cryst->enantiomer_s diastereomeric_cryst->enantiomer_r

Caption: Overview of separation methods for this compound enantiomers.

enzymatic_resolution_workflow racemic_alcohol Racemic (R/S)-Alcohol reaction Transesterification (Kinetic Resolution) racemic_alcohol->reaction lipase Lipase + Acyl Donor lipase->reaction mixture Mixture of (S)-Alcohol and (R)-Ester reaction->mixture separation Chromatographic Separation mixture->separation s_alcohol (S)-Alcohol separation->s_alcohol r_ester (R)-Ester separation->r_ester hydrolysis Hydrolysis r_ester->hydrolysis r_alcohol (R)-Alcohol hydrolysis->r_alcohol

Caption: Workflow for enzymatic kinetic resolution of a racemic alcohol.

diastereomeric_crystallization_workflow racemic_alcohol Racemic (R/S)-Alcohol esterification Esterification racemic_alcohol->esterification chiral_acid Chiral Resolving Agent (e.g., (S)-Acid) chiral_acid->esterification diastereomers Mixture of (R,S) and (S,S) Diastereomeric Esters esterification->diastereomers crystallization Crystallization diastereomers->crystallization ss_ester Crystalline (S,S)-Ester crystallization->ss_ester rs_ester_solution (R,S)-Ester in Solution crystallization->rs_ester_solution hydrolysis1 Hydrolysis ss_ester->hydrolysis1 hydrolysis2 Hydrolysis rs_ester_solution->hydrolysis2 s_alcohol (S)-Alcohol hydrolysis1->s_alcohol r_alcohol (R)-Alcohol hydrolysis2->r_alcohol

Caption: Workflow for diastereomeric crystallization of a racemic alcohol.

References

Potential degradation pathways of 3-Ethyl-4-methylpentan-1-ol under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethyl-4-methylpentan-1-ol. It addresses potential degradation pathways and common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under typical experimental conditions?

A1: Under common experimental conditions, particularly in the presence of oxidizing agents or catalysts, this compound, a primary alcohol, is most likely to degrade via oxidation. The primary degradation pathway involves a two-step oxidation process. Initially, the primary alcohol is oxidized to its corresponding aldehyde, 3-Ethyl-4-methylpentanal. Subsequently, this aldehyde can undergo further oxidation to form the carboxylic acid, 3-Ethyl-4-methylpentanoic acid. The specific pathway and the rate of degradation can be influenced by factors such as the choice of oxidant, temperature, pH, and the presence of light or metal ions.

Q2: My analytical results show unexpected peaks after storing a solution of this compound. What could be the cause?

A2: The appearance of unexpected peaks in analytical runs (e.g., HPLC, GC-MS) often indicates the degradation of this compound. The most probable degradation products are the corresponding aldehyde (3-Ethyl-4-methylpentanal) and carboxylic acid (3-Ethyl-4-methylpentanoic acid) formed through oxidation. To confirm this, you can compare the retention times or mass spectra of the unknown peaks with those of commercially available standards of the suspected degradation products. It is also advisable to review the storage conditions, as exposure to air (oxygen), light, and elevated temperatures can accelerate degradation.

Q3: How can I minimize the degradation of this compound in my experimental solutions?

A3: To minimize degradation, it is crucial to control the storage and experimental conditions. Here are some key recommendations:

  • Inert Atmosphere: Store solutions under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Low Temperature: Store solutions at low temperatures (e.g., 2-8 °C) to reduce the rate of chemical reactions.

  • Light Protection: Protect solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil.

  • pH Control: Maintain a neutral pH, as acidic or basic conditions can sometimes catalyze degradation reactions.

  • Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant can help to prevent oxidative degradation. The choice of antioxidant should be compatible with your experimental system.

Troubleshooting Guides

Issue 1: Inconsistent Purity Measurements of this compound Batches
Symptom Potential Cause Troubleshooting Steps
Varying purity levels between different batches of this compound when analyzed by GC or HPLC.Oxidative Degradation: Exposure to air during storage or handling.1. Ensure all batches are stored under an inert atmosphere (e.g., nitrogen or argon).2. Minimize the headspace in storage containers.3. Re-blanket with inert gas after each use.
Inconsistent Storage Conditions: Differences in temperature or light exposure between batches.1. Standardize storage conditions for all batches (e.g., consistent temperature, protection from light).2. Use a temperature-monitored storage unit.
Contamination: Introduction of impurities during sampling or preparation of analytical standards.1. Use clean, dedicated sampling tools for each batch.2. Prepare fresh analytical standards for each analysis.
Issue 2: Rapid Degradation Observed During an Experiment
Symptom Potential Cause Troubleshooting Steps
A significant decrease in the concentration of this compound and the appearance of degradation products over the course of an experiment.Presence of Oxidizing Agents: The experimental medium or reagents may contain oxidizing species.1. Review all components of the experimental medium for potential oxidants.2. If possible, deoxygenate solutions by sparging with an inert gas.
Catalytic Effects: Presence of trace metals or other catalysts that promote oxidation.1. Use high-purity solvents and reagents.2. Consider the use of chelating agents (e.g., EDTA) to sequester metal ions if they are suspected catalysts.
Elevated Temperature: The experimental temperature may be accelerating the degradation rate.1. If the experimental protocol allows, consider running the experiment at a lower temperature.2. Perform a stability study at the intended experimental temperature to quantify the degradation rate.

Experimental Protocols

Protocol 1: Monitoring the Oxidative Degradation of this compound by Gas Chromatography (GC)

Objective: To quantify the degradation of this compound and the formation of its primary oxidation product, 3-Ethyl-4-methylpentanal, over time.

Materials:

  • This compound

  • High-purity solvent (e.g., hexane or dichloromethane)

  • Internal standard (e.g., dodecane)

  • Oxidizing agent (e.g., pyridinium chlorochromate - PCC)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Appropriate GC column (e.g., a non-polar or medium-polarity column)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound and the internal standard in the chosen solvent at a known concentration.

  • Reaction Setup: In a reaction vessel, dissolve a known amount of this compound in the solvent.

  • Initiation of Degradation: Add the oxidizing agent to the reaction vessel to initiate the degradation.

  • Sampling: At specified time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to stop further degradation (e.g., by dilution or by adding a reducing agent).

  • GC Analysis: Inject the quenched sample into the GC-FID system.

  • Data Analysis: Quantify the peak areas of this compound and any degradation products relative to the internal standard. Plot the concentration of the parent compound and degradation products over time.

Visualizations

Degradation_Pathway A This compound B 3-Ethyl-4-methylpentanal A->B Oxidation C 3-Ethyl-4-methylpentanoic Acid B->C Further Oxidation

Caption: Oxidative degradation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_monitoring Monitoring & Analysis cluster_data Data Interpretation prep_solution Prepare Solution of This compound add_stressor Introduce Stress Condition (e.g., Oxidant, Heat, Light) prep_solution->add_stressor sampling Collect Samples at Time Intervals add_stressor->sampling analysis Analyze Samples (e.g., HPLC, GC-MS) sampling->analysis quantify Quantify Degradation Products analysis->quantify pathway Identify Degradation Pathway quantify->pathway

Caption: General workflow for a degradation study.

Technical Support Center: Analysis of 3-Ethyl-4-methylpentan-1-ol by Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 3-Ethyl-4-methylpentan-1-ol using gas chromatography (GC). It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC analysis of this compound.

Problem: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram for this compound shows significant peak tailing. What are the possible causes and how can I fix it?

Answer: Peak tailing for polar compounds like alcohols is a common issue in gas chromatography. Here are the potential causes and solutions:

  • Active Sites in the System: Free silanol groups in the injector liner, column, or packing material can interact with the hydroxyl group of the alcohol, causing peak tailing.

    • Solution: Use a deactivated liner and a high-quality, inert GC column. If you suspect column activity, condition the column at a higher temperature or trim the first few centimeters of the column.[1]

  • Column Overloading: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the sample concentration or use a higher split ratio.[1]

  • Improper Sample Vaporization: If the injector temperature is too low, the sample may not vaporize completely and uniformly.

    • Solution: Increase the injector temperature.

  • Contaminated Sample or System: Non-volatile residues in the sample or system can cause peak distortion.

    • Solution: Ensure proper sample preparation to remove non-volatile components. Clean the injector and replace the septum and liner if necessary.[1]

Problem: Baseline Instability or Drift

Question: I am observing a drifting or unstable baseline in my chromatograms. What could be the cause?

Answer: Baseline instability can obscure small peaks and affect integration accuracy. Here are the common causes and remedies:

  • Column Bleed: At high temperatures, the stationary phase of the column can degrade and elute, causing the baseline to rise.

    • Solution: Ensure you are operating within the recommended temperature limits of your GC column. If the column is old or has been subjected to harsh conditions, it may need to be replaced. A column bake-out at a high temperature can sometimes help remove contaminants and reduce bleed.[1]

  • Contamination: Contaminants in the carrier gas, sample, or from a previous injection can cause baseline drift.

    • Solution: Use high-purity carrier gas with appropriate traps to remove oxygen, moisture, and hydrocarbons. Ensure your samples are clean and that the injector is not contaminated.

  • Detector Instability: A dirty or faulty detector can lead to an unstable baseline.

    • Solution: Clean or replace the detector as per the manufacturer's instructions. Ensure stable detector gas flows.[1]

  • Leaks: Leaks in the system can introduce air, leading to an unstable baseline, especially with sensitive detectors.

    • Solution: Perform a leak check of the entire system, including fittings, septa, and gas lines.

Frequently Asked Questions (FAQs)

Q1: What type of GC column is best suited for analyzing this compound?

A1: The choice of column depends on the sample matrix and the desired separation. For general analysis, a mid-polar to polar column is recommended. A column with a polyethylene glycol (PEG) stationary phase, such as a Carbowax-type column, is a good choice due to its affinity for alcohols, which can provide good peak shape and resolution. For analysis in complex matrices like wine, a polar, bonded-phase capillary column is often used.[2]

Q2: What are the typical GC-FID conditions for analyzing higher alcohols like this compound?

A2: A good starting point for method development can be adapted from methods used for analyzing higher alcohols in alcoholic beverages.[2][3][4] The following table summarizes a recommended set of starting parameters:

ParameterRecommended Value
Column Capillary, polar bonded phase (e.g., Carbowax 20M type), 50 m x 0.32 mm ID, 0.5 µm film thickness[2]
Carrier Gas Helium or Hydrogen[4]
Injector Temperature 250 °C[4]
Detector Temperature 280 °C
Oven Program Initial Temp: 40°C, hold for 5 minRamp 1: 5°C/min to 150°CRamp 2: 75°C/min to 220°C, hold for 5 min[4]
Injection Mode Split (e.g., 50:1)[4]
Detector Flame Ionization Detector (FID)

Q3: How can I improve the resolution between this compound and other similar compounds?

A3: To improve resolution, you can optimize the temperature program. A slower temperature ramp rate will generally increase the separation between closely eluting peaks.[5] You can also consider using a longer GC column or a column with a different stationary phase that offers different selectivity for your target analytes.

Q4: What sample preparation is required for analyzing this compound?

A4: For liquid samples such as alcoholic beverages, direct injection is often possible after the addition of an internal standard.[2] For samples with a complex matrix or low concentrations of the analyte, a sample preparation technique like headspace sampling (HS) or solid-phase microextraction (SPME) may be necessary to isolate and concentrate the volatile compounds.[3][6]

Experimental Protocols

Protocol 1: Direct Injection GC-FID Analysis of Higher Alcohols

This protocol is adapted from the OIV method for the analysis of volatile compounds in wines and can be used as a starting point for the analysis of this compound.[2]

1. Standard Preparation:

  • Prepare a stock solution of this compound in ethanol.
  • Prepare a series of calibration standards by diluting the stock solution in a 10% aqueous-alcoholic mixture.
  • Add a consistent concentration of an internal standard (e.g., 4-methyl-2-pentanol) to each standard and sample.[7]

2. Sample Preparation:

  • For wine samples with less than 20 g/L of sugar, no prior treatment is needed.[2]
  • For samples with higher sugar content, distillation is required.[2]
  • Add the internal standard solution to the sample.

3. GC-FID Conditions:

  • Use the parameters outlined in the table in FAQ Q2.

4. Quantification:

  • Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.
  • Determine the concentration of this compound in the sample from the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis start Start prep_std Prepare Calibration Standards start->prep_std prep_sample Prepare Sample start->prep_sample add_is Add Internal Standard prep_std->add_is prep_sample->add_is gc_injection Inject into GC add_is->gc_injection separation Chromatographic Separation gc_injection->separation detection FID Detection separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte calibration_curve->quantification end End quantification->end

Caption: Workflow for GC analysis of this compound.

Troubleshooting Logic for Peak Tailing

troubleshooting_peak_tailing cluster_causes Potential Causes cluster_solutions Solutions start Peak Tailing Observed cause1 Active Sites in System start->cause1 cause2 Column Overload start->cause2 cause3 Poor Vaporization start->cause3 cause4 Contamination start->cause4 sol1 Use deactivated liner/column Condition or trim column cause1->sol1 sol2 Reduce sample concentration Increase split ratio cause2->sol2 sol3 Increase injector temperature cause3->sol3 sol4 Clean sample & system Replace septum/liner cause4->sol4 end Peak Shape Improved sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting logic for addressing peak tailing issues.

References

Troubleshooting common issues in the NMR analysis of 3-Ethyl-4-methylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the NMR analysis of 3-Ethyl-4-methylpentan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?

A1: While an experimental spectrum can vary slightly based on solvent and concentration, the following tables provide predicted chemical shifts for this compound in CDCl₃. These values are estimated based on typical chemical shift ranges for similar structural motifs.

Predicted ¹H NMR Chemical Shifts (CDCl₃, 500 MHz)

ProtonsChemical Shift (ppm)MultiplicityIntegration
H on C1 (-CH₂OH)~3.65t2H
H on C2 (-CH₂-)~1.50m2H
H on C3 (-CH-)~1.40m1H
H on C4 (-CH-)~1.75m1H
H on C5 (-CH₃)~0.90d6H (2x -CH₃)
H on Ethyl (-CH₂-)~1.35m2H
H on Ethyl (-CH₃)~0.88t3H
-OHVariable (1.0-5.0)br s1H

Predicted ¹³C NMR Chemical Shifts (CDCl₃, 125 MHz)

CarbonChemical Shift (ppm)
C1 (-CH₂OH)~63.5
C2 (-CH₂-)~35.0
C3 (-CH-)~45.0
C4 (-CH-)~30.0
C5 (-CH₃)~20.0, ~18.0
Ethyl (-CH₂-)~25.0
Ethyl (-CH₃)~11.0

Q2: The -OH proton signal is broad and its chemical shift is not where I expected it. Why is this?

A2: The chemical shift of the hydroxyl (-OH) proton is highly variable and depends on factors such as solvent, concentration, temperature, and the presence of acidic or water impurities.[1][2] This variability is due to hydrogen bonding and chemical exchange with other labile protons in the sample.[2] The peak is often broad for the same reasons.[2]

Q3: How can I definitively identify the -OH proton signal?

A3: A "D₂O shake" experiment is a simple and effective method.[1][3] Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The -OH proton will exchange with deuterium, causing the hydroxyl peak to disappear or significantly decrease in intensity.[1][3]

Q4: The aliphatic region of my ¹H NMR spectrum is very complex and the peaks are overlapping. What can I do?

A4: Overlapping signals in the aliphatic region are common for branched alkanes. To resolve this, you can:

  • Use a higher field NMR spectrometer: This will increase the dispersion of the signals.

  • Try a different deuterated solvent: Solvents can induce changes in chemical shifts, which may resolve overlapping peaks.[4]

  • Perform 2D NMR experiments: Techniques like COSY (Correlation Spectroscopy) can help to identify which protons are coupled to each other, aiding in the assignment of complex multiplets.

Troubleshooting Guide

Problem 1: Poor Resolution and Broad Peaks Throughout the Spectrum

  • Possible Cause: Poor shimming of the magnetic field.

  • Solution: Re-shim the spectrometer. If the problem persists, the sample may be too concentrated or contain undissolved particulate matter.

  • Experimental Protocol:

    • Ensure your sample is fully dissolved. If not, filter the solution into a clean NMR tube.

    • Use an appropriate sample concentration (typically 5-25 mg in 0.5-0.7 mL of solvent for ¹H NMR).

    • Follow the spectrometer's standard shimming procedure.

Problem 2: Unexpected Peaks in the Spectrum

  • Possible Cause: Contaminants in the sample or the NMR solvent. Common contaminants include water, residual solvents from synthesis (e.g., ethyl acetate, hexane), and grease.

  • Solution:

    • Identify the impurity by comparing the unknown peaks to a reference table of common NMR solvent and impurity shifts.

    • Ensure your glassware is clean and dry.

    • Use high-purity deuterated solvents.

Problem 3: Incorrect Peak Integrations

  • Possible Cause:

    • Incomplete relaxation of the nuclei between scans.

    • Overlapping peaks.

    • Poor phasing of the spectrum.

  • Solution:

    • Increase the relaxation delay (d1) in your acquisition parameters.

    • Carefully re-process the spectrum, ensuring proper phasing and baseline correction.

    • For overlapping peaks, deconvolution software may be necessary to obtain accurate integrations.

Experimental Protocols

1. Sample Preparation for NMR Analysis

  • Weighing the Sample: Accurately weigh 10-20 mg of this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) to the vial.

  • Dissolution: Gently swirl the vial to ensure the sample is completely dissolved.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Avoid transferring any solid particles.

  • Capping: Cap the NMR tube securely.

  • Cleaning: Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone before inserting it into the spectrometer.

2. Standard ¹H NMR Acquisition

  • Insert Sample: Place the NMR tube in the spinner turbine and insert it into the magnet.

  • Lock and Shim: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (ns): 8 to 16 scans for a moderately concentrated sample.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width (sw): A range that covers all expected proton signals (e.g., -1 to 12 ppm).

  • Acquire Data: Start the acquisition.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Apply baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the peaks.

Visualizations

TroubleshootingWorkflow cluster_issue Observed Issue cluster_diagnosis Initial Diagnosis cluster_solution Potential Solutions Issue Poor Quality NMR Spectrum BroadPeaks Broad Peaks / Poor Resolution Issue->BroadPeaks ExtraPeaks Unexpected Peaks Issue->ExtraPeaks WrongIntegrals Incorrect Integrations Issue->WrongIntegrals ReShim Re-shim Spectrometer BroadPeaks->ReShim CheckConc Check Sample Concentration BroadPeaks->CheckConc FilterSample Filter Sample BroadPeaks->FilterSample CheckSolvent Check Solvent Purity ExtraPeaks->CheckSolvent IdentifyImpurity Identify Impurity ExtraPeaks->IdentifyImpurity IncreaseDelay Increase Relaxation Delay WrongIntegrals->IncreaseDelay ReProcess Re-process Spectrum WrongIntegrals->ReProcess

Caption: A workflow diagram for troubleshooting common NMR spectral issues.

OH_Identification Start Start: Identify -OH Peak AddD2O Add a drop of D₂O to the NMR sample Start->AddD2O Shake Shake the NMR tube AddD2O->Shake Reacquire Re-acquire ¹H NMR Spectrum Shake->Reacquire Compare Compare with original spectrum Reacquire->Compare Disappeared Peak has disappeared or is significantly reduced Compare->Disappeared If yes Confirmed Conclusion: Peak is confirmed as -OH Disappeared->Confirmed

Caption: Experimental workflow for the identification of the -OH proton signal using a D₂O shake.

References

Stability studies of 3-Ethyl-4-methylpentan-1-ol for long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stability of 3-Ethyl-4-methylpentan-1-ol

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for conducting long-term stability studies of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during long-term storage?

A1: The stability of this compound, a long-chain alcohol, can be influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to UV light can induce photolytic degradation.

  • Oxygen: The presence of oxygen can lead to oxidation, forming aldehydes, ketones, or carboxylic acids. Peroxide formation is also a common issue with alcohols.

  • Moisture: Water can act as a reactant in hydrolytic degradation pathways, although this is less common for simple alcohols unless reactive functional groups are present.

  • Container Material: The choice of storage container can impact stability due to potential leaching or catalytic effects of container components.

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability, it is recommended to store this compound in a cool, dark, and dry place. An inert atmosphere (e.g., nitrogen or argon) is advisable to minimize oxidation. The use of amber glass bottles is recommended to protect the compound from light.

Q3: How can I monitor the purity of this compound over time?

A3: The purity of this compound can be monitored using various analytical techniques. Gas chromatography with flame ionization detection (GC-FID) is a common and effective method for assessing the purity of volatile compounds like this alcohol. High-performance liquid chromatography (HPLC) with a suitable detector can also be employed.

Troubleshooting Guides

Issue 1: An unexpected decrease in the purity of this compound is observed during a stability study.

  • Question: What are the likely causes for a sudden drop in purity?

  • Answer:

    • Improper Storage: Verify that the storage conditions (temperature, light exposure, and atmosphere) have been consistently maintained.

    • Container Integrity: Check for any breaches in the container seal that could allow for exposure to air or moisture.

    • Contamination: Ensure that the sample was not contaminated during handling or analysis.

    • Degradation: The compound may be degrading. Common degradation pathways for alcohols include oxidation to form aldehydes or carboxylic acids.

Issue 2: The appearance of the this compound sample has changed (e.g., color change, formation of precipitate).

  • Question: What could cause a change in the physical appearance of the sample?

  • Answer:

    • Oxidation: The formation of colored degradation products is a common sign of oxidation.

    • Contamination: The sample may have been contaminated with an external substance.

    • Incompatibility with Container: The material of the storage container may be reacting with the compound.

Data Presentation

Table 1: Example Stability Data for this compound under Accelerated Conditions (40°C/75% RH)

Time Point (Months)Purity (%) by GC-FIDAppearanceWater Content (%)Peroxide Value (meq/kg)
099.8Clear, colorless liquid0.05< 0.1
199.7Clear, colorless liquid0.060.2
399.5Clear, colorless liquid0.080.5
699.2Clear, slightly yellow liquid0.121.1

Experimental Protocols

Protocol 1: Purity Determination by Gas Chromatography with Flame Ionization Detection (GC-FID)

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector.

  • Column: A suitable capillary column for alcohol analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector and Detector Temperature: 250°C and 280°C, respectively.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

  • Injection Volume: 1 µL.

  • Data Analysis: Calculate the purity based on the peak area percentage of the main peak relative to the total peak area.

Visualizations

Stability_Study_Workflow cluster_setup Study Setup cluster_testing Time-Point Testing cluster_evaluation Data Evaluation start Receive Sample char Initial Characterization (Purity, Appearance, etc.) start->char T=0 storage Aliquot and Place on Stability Stations char->storage pull Pull Samples at Scheduled Time Points storage->pull analysis Perform Analytical Tests (GC-FID, Water Content, etc.) pull->analysis T=1, 3, 6... months data Compile and Analyze Data analysis->data report Generate Stability Report data->report end_node End of Study report->end_node

Caption: Experimental workflow for a long-term stability study.

Troubleshooting_Purity_Loss cluster_investigation Initial Investigation cluster_analysis Root Cause Analysis cluster_conclusion Conclusion start Purity Decrease Detected check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_container Inspect Container Seal and Integrity start->check_container review_handling Review Sample Handling Procedures start->review_handling is_storage_ok Storage Conditions OK? check_storage->is_storage_ok is_container_ok Container Integrity OK? check_container->is_container_ok is_handling_ok Handling Procedures OK? review_handling->is_handling_ok is_storage_ok->is_container_ok Yes root_cause_env Root Cause: Environmental Stress is_storage_ok->root_cause_env No is_container_ok->is_handling_ok Yes root_cause_cont Root Cause: Contamination is_container_ok->root_cause_cont No is_handling_ok->root_cause_cont No root_cause_deg Root Cause: Inherent Degradation is_handling_ok->root_cause_deg Yes

Caption: Troubleshooting logic for decreased purity observations.

Identification of common impurities in synthetic 3-Ethyl-4-methylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3-Ethyl-4-methylpentan-1-ol

This guide provides troubleshooting and frequently asked questions regarding the identification of common impurities in synthetically produced this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely sources of impurities in my synthesis of this compound?

Impurities typically originate from three main sources: the synthetic route chosen, incomplete reactions, and side reactions. The most common synthetic pathways each have a characteristic impurity profile.

  • Grignard Reaction: This method is sensitive to atmospheric conditions and reagent purity.[1][2] Common impurities include unreacted starting materials (alkyl halides, magnesium), and side products like hydrocarbons formed from the Grignard reagent reacting with any protic source (e.g., water).[3][4] Coupling of the Grignard reagent can also occur.[2]

  • Reduction of 3-Ethyl-4-methylpentanal: The primary impurity is often the unreacted starting aldehyde. If a strong reducing agent is used, over-reduction to the corresponding alkane is possible, though less common. The purity of the starting aldehyde is also crucial.

  • Hydroformylation (Oxo Process) of an Alkene: This industrial process can introduce isomeric aldehydes and alcohols if the starting alkene isomerizes under reaction conditions.[5][6] The reaction requires a catalyst, typically based on cobalt or rhodium, which could be a source of trace metal impurities.[7]

Q2: My GC-MS analysis shows a peak with a similar fragmentation pattern to my product but a different retention time. What could it be?

This is likely a structural isomer. Depending on your synthetic route, an isomer of this compound could have been formed. For instance, in a hydroformylation reaction, if the starting alkene was a mixture of isomers or if isomerization occurred during the reaction, you could have other C8 alcohols.[6] To confirm the structure, isolation of the impurity followed by NMR spectroscopy would be necessary.

Q3: I have a persistent impurity that co-elutes with my product in GC. How can I resolve and identify it?

Co-elution presents a challenge for standard GC-MS. Here are a few strategies:

  • Change GC Conditions: Modify the temperature ramp rate or use a different column with an alternative stationary phase (e.g., a polar column instead of a non-polar one) to achieve separation.[8]

  • Use a Different Analytical Technique: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index Detector for alcohols) might separate the compounds based on different principles.

  • Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy on the mixture can often distinguish between the main product and impurities, even without separation, by identifying unique proton or carbon signals.

Q4: How can I minimize the formation of impurities during a Grignard synthesis?

Grignard reactions are notoriously sensitive.[1] To ensure high purity of the final product:

  • Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents (typically diethyl ether or THF) must be used to prevent the Grignard reagent from being quenched by water.[4][9]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) prevents the Grignard reagent from reacting with atmospheric oxygen and carbon dioxide.

  • Reagent Quality: Use high-purity magnesium turnings and alkyl halides.

  • Temperature Control: Maintain appropriate reaction temperatures to minimize side reactions, such as Wurtz coupling.[2]

Troubleshooting Guide: Unexpected Analytical Results

Observation Potential Cause Recommended Action
Peak corresponding to starting aldehyde detected in GC-MS. Incomplete reduction of the aldehyde.Increase reaction time, use a more potent reducing agent, or re-purify the product via fractional distillation.
Presence of a high molecular weight impurity (e.g., biphenyl-type product). Side-reaction during Grignard synthesis.[2]Optimize Grignard reagent formation by controlling temperature and concentration. Purify the final product by crystallization or chromatography.
Broad water peak in ¹H NMR spectrum. Incomplete drying of the sample or solvent.Use a fresh, anhydrous NMR solvent. Dry the purified alcohol over a drying agent like anhydrous magnesium sulfate before analysis.
Multiple isomeric alcohol peaks in GC. Isomerization during hydroformylation or use of an impure starting alkene.[6]Analyze the purity of the starting alkene. Optimize hydroformylation conditions (catalyst, temperature, pressure) to favor the desired isomer.[7]
Presence of solvent peaks (e.g., diethyl ether, THF). Incomplete removal of reaction solvent.Perform vacuum distillation or rotary evaporation at an appropriate temperature to remove residual solvent.

Experimental Protocols

Protocol 1: GC-MS Analysis for Impurity Profiling

This method is designed to separate and identify volatile impurities in a sample of this compound.

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[10]

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm x 0.25 µm), is typically suitable.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Volume: 1.0 µL

    • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: Increase to 240 °C at a rate of 10 °C/min.

    • Hold: Maintain 240 °C for 5 minutes.

  • Mass Spectrometer:

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-400.

  • Identification: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and their retention indices.[11]

Protocol 2: Purification by Fractional Distillation

This protocol is used to separate this compound from impurities with different boiling points.

  • Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column for efficient separation.

  • Procedure:

    • Place the crude alcohol in the distillation flask with boiling chips.

    • Slowly heat the flask.

    • Discard the initial fraction (forerun), which may contain low-boiling impurities like residual solvents.

    • Collect the fraction that distills at the boiling point of this compound (approximately 185-187 °C).

    • Stop the distillation before the flask runs dry to avoid concentrating high-boiling impurities.

  • Analysis: Analyze the collected fraction by GC-MS to confirm its purity.

Visualization of Impurity Identification Workflow

The following diagram illustrates a logical workflow for identifying an unknown impurity detected during the analysis of synthetic this compound.

G cluster_0 Phase 1: Detection cluster_1 Phase 2: Hypothesis cluster_2 Phase 3: Confirmation & Resolution cluster_3 Phase 4: Mitigation A Synthesize this compound B Initial Purity Analysis (GC-MS) A->B C Unknown Peak Detected? B->C D Review Synthetic Route C->D Yes K Impurity Identified C->K No E Hypothesize Impurity Identity (e.g., Isomer, Starting Material, Side-Product) D->E F Compare MS Fragmentation with Predicted Structures E->F G Optimize GC Method (Change column/ramp) F->G H Perform Co-injection with Authentic Standard (if available) G->H I Isolate Impurity (e.g., Prep-GC, HPLC) H->I If standard unavailable or co-elution persists H->K Match Found J Structural Elucidation (NMR) I->J J->K L Modify Synthetic Protocol K->L M Implement Purification Step K->M

Caption: Workflow for the identification and mitigation of unknown impurities.

References

Overcoming challenges in the purification of 3-Ethyl-4-methylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Purification of 3-Ethyl-4-methylpentan-1-ol

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of this compound. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the synthesis and isolation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Impurities largely depend on the synthetic route. For syntheses involving Grignard reagents, common impurities include unreacted starting materials (e.g., aldehydes, alkyl halides), the Grignard reagent itself, and side-products from coupling reactions.[1][2][3] Solvents used in the reaction, such as diethyl ether or tetrahydrofuran (THF), will also be present in the crude mixture.

Q2: Why is my product yield low after purification by distillation?

A2: Low yield can result from several factors:

  • Incomplete Reaction: The initial synthesis may not have gone to completion.

  • Loss during Workup: Significant amounts of the product may be lost during aqueous washes and extractions if emulsions form or if the incorrect solvent is used.

  • Azeotrope Formation: The alcohol may form an azeotrope with water or other solvents, making complete separation by simple distillation difficult.[4][5]

  • Improper Distillation: Heating the distillation flask too rapidly can cause co-distillation of the product with lower-boiling point impurities. Conversely, too high a temperature can lead to decomposition.

Q3: I performed a simple distillation, but my product is still impure according to GC-MS analysis. Why?

A3: Simple distillation is only effective for separating liquids with significantly different boiling points (typically a difference of >25 °C).[6][7] If your impurities are structural isomers or other compounds with boiling points close to that of this compound, simple distillation will not be sufficient. In such cases, fractional distillation or preparative chromatography is required.[5][8]

Q4: Can I use a method other than distillation for purification?

A4: Yes. While fractional distillation is often the most practical method for this type of alcohol, preparative column chromatography is an effective alternative, especially for removing impurities with very similar boiling points or for purifying smaller quantities. The choice of stationary phase (e.g., silica gel) and mobile phase (e.g., a hexane/ethyl acetate gradient) would need to be optimized.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Broad Boiling Point Range During Distillation The crude product contains multiple components with close boiling points. The distillation apparatus is not efficient enough.Switch from simple to fractional distillation using a packed column (e.g., Vigreux or Raschig rings) to increase the number of theoretical plates.[5][9] Ensure the column is well-insulated.
Persistent Water Contamination Inefficient drying of the organic phase before distillation. Formation of a water-alcohol azeotrope.Dry the organic extract thoroughly with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before removing the solvent. If an azeotrope is suspected, consider azeotropic distillation with a solvent like toluene.
Product Decomposition During Distillation The distillation temperature is too high, causing thermal degradation of the alcohol.Perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling point of the alcohol and minimize the risk of decomposition.[5]
Unexpected Peaks in NMR/GC-MS Contamination from starting materials or formation of side-products (e.g., from a Grignard reaction).[1][2]Review the synthesis and workup procedure. Ensure the Grignard reaction was performed under strictly anhydrous conditions.[1][10] Purify the product using fractional distillation or preparative chromatography.

Quantitative Data Summary

The physical properties of this compound are crucial for planning its purification.

PropertyValueSource
Molecular Formula C₈H₁₈O[11][12][13]
Molecular Weight 130.23 g/mol [11][14]
Predicted Boiling Point 171.3 ± 8.0 °C[12]
Predicted Density 0.819 ± 0.06 g/cm³[12]
Flash Point (est.) 64.2 °C (148.0 °F)[15]
Water Solubility (est.) 1594 mg/L @ 25 °C[15]

Experimental Protocols

Protocol 1: Post-Grignard Synthesis Aqueous Workup

This protocol is designed to quench the reaction and remove inorganic salts and water-soluble impurities prior to distillation.

  • Cooling: After the Grignard reaction is complete, cool the reaction flask in an ice bath to 0-5 °C.

  • Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction mixture with vigorous stirring. This will quench any unreacted Grignard reagent.

  • Acidification: To dissolve the magnesium salts (magnesium hydroxy bromide), add 1M hydrochloric acid (HCl) dropwise until the aqueous layer becomes clear.[10]

  • Extraction: Transfer the entire mixture to a separatory funnel. Separate the organic layer (typically the upper ether layer).

  • Wash: Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any excess acid.

    • Brine (saturated aqueous NaCl) to reduce the solubility of organic material in the aqueous layer.

  • Drying: Transfer the separated organic layer to a clean flask and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Filtration & Concentration: Filter off the drying agent and remove the bulk of the solvent using a rotary evaporator. The remaining crude oil is now ready for purification by distillation.

Protocol 2: Fractional Distillation

This method is used to separate this compound from impurities with similar boiling points.

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.[6] Ensure all glass joints are properly sealed.

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.

  • Insulation: Insulate the fractionating column with glass wool or aluminum foil to maintain the temperature gradient.[9]

  • Heating: Begin heating the flask gently using a heating mantle.

  • Equilibration: Allow the vapor to slowly rise through the column until the temperature at the distillation head stabilizes. This indicates that the vapor and liquid are in equilibrium on the column's packing.[5][9]

  • Collecting Fractions:

    • Fore-run: Collect the initial distillate, which will primarily consist of low-boiling point impurities (e.g., residual solvent). The temperature should be well below the boiling point of the target compound.

    • Main Fraction: Once the temperature stabilizes at or near the boiling point of this compound (~171 °C at atmospheric pressure), switch to a new receiving flask to collect the pure product.

    • Final Fraction: A sharp drop or a rapid rise in temperature indicates that the main product has distilled. Stop the distillation at this point to avoid collecting higher-boiling point impurities.

  • Analysis: Analyze the collected main fraction by GC-MS or NMR to confirm its purity.

Visualizations

Purification_Workflow crude Crude Product (Post-Synthesis) workup Aqueous Workup (Quench, Extract, Wash) crude->workup dry Dry Organic Layer (e.g., MgSO4) workup->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate purify Purification Step concentrate->purify frac_dist Fractional Distillation purify->frac_dist Boiling Point Difference >5-10°C chrom Column Chromatography purify->chrom Similar Boiling Points pure Pure this compound frac_dist->pure chrom->pure analysis Purity Analysis (GC-MS, NMR) pure->analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Impure Product after Simple Distillation? check_bp Check Boiling Point Range During Distillation start->check_bp bp_broad Range is Broad (>5°C)? check_bp->bp_broad bp_sharp Range is Sharp (<2°C)? check_bp->bp_sharp bp_broad->bp_sharp No sol_frac Solution: Use Fractional Distillation bp_broad->sol_frac Yes check_temp Is Boiling Point >180°C at 1 atm? bp_sharp->check_temp Yes sol_vac Solution: Use Vacuum Distillation check_temp->sol_vac No, Decomposition Risk sol_chrom Solution: Use Preparative Chromatography check_temp->sol_chrom Yes, Isomers Suspected

Caption: Decision tree for troubleshooting distillation-based purification issues.

Synthesis_Pathway cluster_reactants Reactants cluster_products Products r1 sec-Butyl Bromide grignard sec-Butylmagnesium Bromide (Grignard) r1->grignard r2 Magnesium (Mg) r2->grignard r3 Butyraldehyde p1 This compound (Desired Product) p2 3,4,5-Trimethylheptane (Wurtz Coupling Side-Product) grignard->p1 + Butyraldehyde, then H3O+ workup grignard->p2 + sec-Butyl Bromide

Caption: Plausible synthesis route and a potential side-product formation.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of (R)- and (S)-3-Ethyl-4-methylpentan-1-ol Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the stereospecific biological activity of 3-Ethyl-4-methylpentan-1-ol, focusing on its role as a key component of the sex pheromone of the slave-making ant, Polyergus breviceps. This guide presents experimental data demonstrating the distinct biological functions of the (R)- and (S)-enantiomers, supported by detailed experimental protocols for researchers in chemical ecology, entomology, and drug development.

The chirality of a molecule can have profound implications for its biological activity. In the case of this compound, a chiral alcohol, the spatial arrangement of its atoms determines its efficacy as a semiochemical, specifically as a component of the sex attractant pheromone of the slave-making ant, Polyergus breviceps. Research has unequivocally demonstrated that the biological activity is exclusive to the (R)-enantiomer, while the (S)-enantiomer is biologically inactive in this context.[1][2]

Data Presentation: Quantitative Comparison of Biological Activity

Field bioassays conducted by Greenberg et al. (2007) provide quantitative evidence for the stereospecific activity of this compound. The following table summarizes the attraction of male Polyergus breviceps ants to lures containing different stereoisomers of this compound in combination with methyl 6-methylsalicylate, the other major component of the natural pheromone blend.

Lure CompositionMean Number of Males Attracted (± SE)Biological Activity
Methyl 6-methylsalicylate + (R)-3-Ethyl-4-methylpentan-1-ol150.3 ± 25.8Active
Methyl 6-methylsalicylate + (S)-3-Ethyl-4-methylpentan-1-ol0.7 ± 0.3Inactive
Methyl 6-methylsalicylate + racemic (R/S)-3-Ethyl-4-methylpentan-1-ol75.1 ± 12.9Moderately Active
Methyl 6-methylsalicylate only0.3 ± 0.2Inactive
(R)-3-Ethyl-4-methylpentan-1-ol only0Inactive
Solvent Control (Hexane)0.2 ± 0.2Inactive

Data sourced from Greenberg et al., 2007, Journal of Chemical Ecology.

The data clearly indicate that the blend containing the (R)-enantiomer was highly attractive to male ants. In contrast, the blend with the (S)-enantiomer was no more attractive than the solvent control. The racemic mixture, containing equal amounts of both enantiomers, showed approximately half the activity of the pure (R)-enantiomer blend, suggesting that the (S)-enantiomer does not inhibit the activity of the (R)-enantiomer but simply acts as an inactive diluent.

Experimental Protocols

The following is a detailed methodology for the field bioassays cited in this guide, based on the procedures described by Greenberg et al. (2007).

1. Synthesis of Enantiomers:

  • (R)-(+)-3-Ethyl-4-methylpentan-1-ol and (S)-(-)-3-Ethyl-4-methylpentan-1-ol were synthesized from commercially available (R)-(+)-limonene, following established chemical synthesis routes.[1] The enantiomeric excess of the synthesized compounds was determined by chiral gas chromatography to be high, ensuring the stereochemical purity of the test substances.

2. Lure Preparation:

  • Test lures were prepared by impregnating gray rubber septa with hexane solutions of the synthetic compounds.

  • For the binary blend lures, each septum was loaded with 100 µg of methyl 6-methylsalicylate and 20 µg of the respective this compound stereoisomer ((R)-, (S)-, or racemic).

  • Control lures consisted of septa treated with only methyl 6-methylsalicylate, only (R)-3-Ethyl-4-methylpentan-1-ol, or the hexane solvent alone.

3. Field Bioassay:

  • The bioassays were conducted in the natural habitat of Polyergus breviceps during their mating season.

  • Sticky traps were baited with the prepared lures.

  • Traps were placed in areas with known ant activity and checked for captured male ants after a set period.

  • The number of male ants captured in each trap was recorded and statistically analyzed to compare the attractiveness of the different lures.

Signaling Pathway and Experimental Workflow

The biological activity of the (R)-enantiomer of this compound is mediated by the olfactory system of the male Polyergus breviceps ant. The binding of the specific stereoisomer to olfactory receptors on the ant's antennae triggers a signal transduction cascade that ultimately leads to a behavioral response—attraction to the pheromone source.

Olfactory_Signal_Transduction cluster_Antenna Antennal Olfactory Neuron cluster_Neuron_Response Neuronal Response cluster_Brain_Response Brain and Behavioral Response R_Enantiomer (R)-3-Ethyl-4-methylpentan-1-ol Olfactory_Receptor Odorant Receptor (Stereospecific) R_Enantiomer->Olfactory_Receptor Binding S_Enantiomer (S)-3-Ethyl-4-methylpentan-1-ol S_Enantiomer->Olfactory_Receptor No Binding Signal_Transduction Signal Transduction Cascade Olfactory_Receptor->Signal_Transduction Action_Potential Action Potential Generation Signal_Transduction->Action_Potential Antennal_Lobe Antennal Lobe Processing Action_Potential->Antennal_Lobe Signal to Brain Higher_Brain_Centers Higher Brain Centers Antennal_Lobe->Higher_Brain_Centers Behavioral_Response Attraction Behavior Higher_Brain_Centers->Behavioral_Response Experimental_Workflow cluster_Synthesis Chemical Synthesis cluster_Bioassay Field Bioassay cluster_Analysis Data Analysis and Conclusion Start Start: Chiral Precursor ((R)-(+)-limonene) Synthesis_R Enantioselective Synthesis of (R)-enantiomer Start->Synthesis_R Synthesis_S Enantioselective Synthesis of (S)-enantiomer Start->Synthesis_S Purification Purification and Chiral GC Analysis Synthesis_R->Purification Synthesis_S->Purification Lure_Prep Lure Preparation (R, S, Racemic, Controls) Purification->Lure_Prep Trap_Deployment Trap Deployment in Natural Habitat Lure_Prep->Trap_Deployment Data_Collection Collection of Captured Male Ants Trap_Deployment->Data_Collection Statistical_Analysis Statistical Analysis of Attraction Data Data_Collection->Statistical_Analysis Conclusion Conclusion: (R)-enantiomer is active, (S)-enantiomer is inactive Statistical_Analysis->Conclusion

References

Comparative analysis of different synthetic routes to 3-Ethyl-4-methylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct synthetic routes to 3-Ethyl-4-methylpentan-1-ol, a chiral alcohol with potential applications in pharmaceuticals and as a component of insect pheromones. The routes discussed are the enantioselective synthesis from (R)-(+)-limonene and a proposed Grignard-based approach. This comparison focuses on the variety of chemical transformations and strategies to construct the target molecule.

Route 1: Enantioselective Synthesis from (R)-(+)-Limonene

This route leverages a readily available chiral starting material, (R)-(+)-limonene, to produce enantiomerically enriched this compound. The synthesis involves a series of transformations to modify the limonene backbone and introduce the desired functional groups.

A key publication outlines the synthesis of (S)-(-)- and (R)-(+)-3-ethyl-4-methylpentan-1-ol from (R)-(+)-limonene[1]. The general strategy involves the oxidative cleavage of the endocyclic double bond of a limonene derivative, followed by functional group manipulations to yield the target primary alcohol.

Experimental Protocol (Based on a reported synthesis of the enantiomers[1])

A detailed experimental protocol for a similar transformation involves the following key steps, starting from a derivative of limonene:

  • Oxidative Cleavage: The cyclohexene ring of a dihydrolimonene derivative is subjected to ozonolysis. This cleaves the double bond to form a keto-aldehyde.

  • Reduction: The resulting carbonyl groups are reduced. For instance, sodium borohydride can be used to reduce the aldehyde to a primary alcohol and the ketone to a secondary alcohol, forming a diol.

  • Functional Group Interconversion: The hydroxyl groups are then further manipulated. For example, one of the hydroxyl groups can be selectively protected, while the other is converted to a leaving group (e.g., a tosylate).

  • Reduction/Deprotection: The leaving group is then displaced by a hydride source, such as lithium aluminum hydride (LiAlH4), and any protecting groups are removed to yield the final product, this compound.

A generalized workflow for the synthesis of this compound is depicted below:

G Start Starting Material Intermediate1 Intermediate 1 Start->Intermediate1 Step 1: Reaction A Intermediate2 Intermediate 2 Intermediate1->Intermediate2 Step 2: Reaction B Product This compound Intermediate2->Product Step 3: Reaction C

Caption: Generalized Synthetic Workflow

Route 2: Convergent Synthesis via Grignard Reaction

A plausible and more direct, albeit racemic, approach to this compound involves a Grignard reaction. This method constructs the carbon skeleton by forming a new carbon-carbon bond between an appropriate Grignard reagent and an aldehyde.

Proposed Experimental Protocol:

  • Preparation of the Grignard Reagent: Sec-butylmagnesium bromide would be prepared by reacting 2-bromobutane with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).

  • Grignard Addition: The freshly prepared Grignard reagent would then be reacted with 3-methylbutanal. The nucleophilic sec-butyl group of the Grignard reagent will attack the electrophilic carbonyl carbon of the aldehyde.

  • Work-up: The reaction mixture is then quenched with an aqueous acid solution (e.g., dilute HCl or NH4Cl) to protonate the resulting alkoxide and yield the racemic this compound.

The logical relationship of the key steps in the Grignard synthesis is outlined below:

G cluster_grignard Grignard Reagent Formation cluster_addition Grignard Addition cluster_workup Acidic Work-up 2-Bromobutane 2-Bromobutane sec-Butylmagnesium bromide sec-Butylmagnesium bromide 2-Bromobutane->sec-Butylmagnesium bromide + Mg / Ether Mg Mg Alkoxide Intermediate Alkoxide Intermediate sec-Butylmagnesium bromide->Alkoxide Intermediate + 3-Methylbutanal 3-Methylbutanal 3-Methylbutanal This compound This compound Alkoxide Intermediate->this compound + H3O+

References

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 3-Ethyl-4-methylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two common analytical methods for the quantification of 3-Ethyl-4-methylpentan-1-ol: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS). The focus is on the validation of these methods in accordance with the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.

Methodology Comparison

Both GC-FID and GC-MS are powerful techniques for the analysis of volatile and semi-volatile organic compounds like this compound. The choice between them often depends on the specific requirements of the analysis, such as the need for structural confirmation and the complexity of the sample matrix.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This method is widely used for its robustness, reliability, and high sensitivity to a broad range of organic compounds. FID is a destructive technique that measures the ions produced during the combustion of the analyte in a hydrogen-air flame. The response is generally proportional to the number of carbon atoms in the molecule, making it an excellent choice for quantification when the identity of the analyte is already known.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry. GC-MS not only quantifies the analyte but also provides structural information through the analysis of its mass spectrum. This is particularly advantageous for unequivocal identification and for distinguishing the analyte from co-eluting impurities.

The validation of these analytical methods is crucial to demonstrate their suitability for the intended purpose.[1] Key validation parameters, as stipulated by ICH guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[2][3]

Data Presentation: Method Validation Parameters

The following tables summarize the typical acceptance criteria for the validation of GC-FID and GC-MS methods for the quantification of this compound.

Table 1: Comparison of Validation Parameters for GC-FID and GC-MS Methods

Validation ParameterGC-FIDGC-MSICH Guideline Reference
Specificity Demonstrated by baseline resolution from other components.Demonstrated by unique mass spectrum and retention time.ICH Q2(R1)[3]
Linearity (Correlation Coefficient, r²) ≥ 0.995≥ 0.995ICH Q2(R1)[3]
Accuracy (% Recovery) 98.0% to 102.0%98.0% to 102.0%ICH Q2(R1)[3]
Precision (% RSD)
- Repeatability (Intra-day)≤ 2.0%≤ 2.0%ICH Q2(R1)[4]
- Intermediate Precision (Inter-day)≤ 3.0%≤ 3.0%ICH Q2(R1)[4]
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1Signal-to-Noise Ratio ≥ 3:1ICH Q2(R1)[4]
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:1Signal-to-Noise Ratio ≥ 10:1ICH Q2(R1)[4]
Robustness No significant change in results with minor variations in method parameters.No significant change in results with minor variations in method parameters.ICH Q2(R1)

Experimental Workflow for Method Validation

The following diagram illustrates the general workflow for the validation of an analytical method for this compound.

Analytical_Method_Validation_Workflow Workflow for Validation of Analytical Methods A Method Development & Optimization B Preparation of Validation Protocol A->B Define acceptance criteria C Specificity/ Selectivity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ B->G H Robustness B->H I Data Analysis & Evaluation C->I Execute experiments D->I Execute experiments E->I Execute experiments F->I Execute experiments G->I Execute experiments H->I Execute experiments J Validation Report Generation I->J Compare against protocol K Method Implementation J->K Approve method

Analytical Method Validation Workflow

Experimental Protocols

Below are detailed methodologies for key experiments in the validation of a GC-FID or GC-MS method for this compound quantification.

1. Specificity

  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[2]

  • Protocol:

    • Prepare a solution of this compound (analyte).

    • Prepare a placebo solution (matrix without the analyte).

    • Prepare a spiked solution by adding a known amount of this compound to the placebo.

    • Inject and analyze each solution using the developed GC method.

    • For GC-FID: Assess the chromatograms to ensure that there are no interfering peaks at the retention time of the analyte in the placebo chromatogram.

    • For GC-MS: In addition to checking for interfering peaks, compare the mass spectrum of the analyte in the standard and spiked samples to confirm its identity.

2. Linearity

  • Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample within a given range.[2]

  • Protocol:

    • Prepare a stock solution of this compound of a known high concentration.

    • Perform a series of dilutions to prepare at least five calibration standards of different concentrations, typically spanning 50% to 150% of the expected working concentration.

    • Inject each calibration standard in triplicate.

    • Plot a graph of the mean peak area against the concentration of the analyte.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

3. Accuracy

  • Objective: To determine the closeness of the test results obtained by the method to the true value.[2]

  • Protocol:

    • Prepare a placebo solution.

    • Spike the placebo with known concentrations of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare at least three replicates for each concentration level.

    • Analyze the samples and calculate the percentage recovery for each replicate using the following formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100

    • Calculate the mean percentage recovery and the relative standard deviation (RSD) for each concentration level.

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[4]

  • Protocol:

    • Repeatability (Intra-day precision):

      • Prepare a minimum of six samples at 100% of the test concentration.

      • Analyze these samples on the same day, with the same analyst, and on the same instrument.

      • Calculate the mean, standard deviation, and %RSD of the results.

    • Intermediate Precision (Inter-day precision):

      • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

      • Compare the results from both days to assess the variability.

      • Calculate the cumulative mean, standard deviation, and %RSD.

5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.[4]

  • Protocol (based on Signal-to-Noise Ratio):

    • Prepare a series of solutions with decreasing concentrations of this compound.

    • Inject these solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

    • The signal can be measured as the peak height of the analyte, and the noise can be measured from a section of the baseline where no peaks are present.

6. Robustness

  • Objective: To evaluate the reliability of the analytical method with respect to deliberate variations in method parameters.[2]

  • Protocol:

    • Identify critical method parameters that could be subject to small variations during routine use (e.g., GC oven temperature ramp rate, injector temperature, carrier gas flow rate).

    • Prepare a standard solution of this compound.

    • Analyze the standard solution while making small, deliberate changes to one parameter at a time.

    • Assess the impact of these changes on the analytical results (e.g., peak area, retention time). The results should remain within the acceptance criteria defined in the validation protocol.

References

A Spectroscopic Showdown: Unraveling the Isomers of 3-Ethyl-4-methylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of chemical analysis, spectroscopy serves as a powerful lens to distinguish between molecules with identical chemical formulas but different structural arrangements. This guide provides a detailed comparative analysis of the spectroscopic properties of 3-Ethyl-4-methylpentan-1-ol and its selected structural isomers: octan-1-ol, 2-ethyl-3-methylpentan-1-ol, and 4,5-dimethylhexan-1-ol. Through an examination of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we illuminate the subtle yet significant differences that define their unique molecular architectures.

Data Presentation: A Comparative Overview

The following tables summarize the key spectroscopic data for this compound and its isomers, offering a quantitative basis for their differentiation.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts, δ [ppm])

Compoundδ (ppm) - OHδ (ppm) - CH₂-OHOther Key Signals (δ [ppm])
This compoundVariable~3.5-3.7Complex multiplets in the alkyl region (~0.8-1.8)
Octan-1-olVariable3.63 (t)0.88 (t, 3H), 1.2-1.6 (m, 10H)
2-Ethyl-3-methylpentan-1-olVariable~3.4-3.6Complex multiplets in the alkyl region (~0.8-1.9)
4,5-Dimethylhexan-1-olVariable3.65 (t)0.85 (d, 6H), 1.1-1.7 (m, 7H)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts, δ [ppm])

Compoundδ (ppm) - C-OHOther Key Signals (δ [ppm])
This compound~60-65Multiple signals in the alkyl region (~10-45)
Octan-1-ol62.732.8, 31.8, 29.3, 29.2, 25.7, 22.7, 14.1
2-Ethyl-3-methylpentan-1-ol~63-68Multiple signals in the alkyl region (~10-50)
4,5-Dimethylhexan-1-ol62.939.0, 36.4, 32.1, 29.8, 19.9, 15.6

Table 3: IR Spectroscopic Data (Key Absorption Bands, cm⁻¹)

Compoundν (O-H) stretchν (C-O) stretchν (C-H) stretch
This compound~3330 (broad)~1050~2870-2960
Octan-1-ol~3330 (broad)~1057~2855-2957
2-Ethyl-3-methylpentan-1-ol~3340 (broad)~1040~2875-2960
4,5-Dimethylhexan-1-ol~3330 (broad)~1055~2870-2955

Table 4: Mass Spectrometry Data (Key Fragments, m/z)

CompoundMolecular Ion (M⁺)Base Peak (m/z)Key Fragment Ions (m/z)
This compound1306984, 41
Octan-1-ol130 (weak)5643, 70, 84
2-Ethyl-3-methylpentan-1-ol130 (weak)5743, 71, 85
4,5-Dimethylhexan-1-ol130 (weak)4357, 71, 85

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. Below are generalized experimental protocols for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a spectrometer operating at a frequency of 300 MHz or higher. Samples were dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). For ¹H NMR, the data was acquired with a spectral width of 0-10 ppm. For ¹³C NMR, a spectral width of 0-220 ppm was used.

Infrared (IR) Spectroscopy: IR spectra were recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample was placed between two sodium chloride (NaCl) plates. The spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS): Mass spectra were obtained using a mass spectrometer with electron impact (EI) ionization at 70 eV. The samples were introduced via a gas chromatograph (GC) to ensure purity. The mass analyzer scanned a range of m/z from 20 to 200.

Visualization of Isomeric Relationships

The following diagram illustrates the structural relationship between this compound and its selected isomers, highlighting their common molecular formula and distinct connectivity.

Isomer_Comparison cluster_isomers Structural Isomers of C8H18O cluster_methods Spectroscopic Methods A This compound NMR NMR (¹H, ¹³C) A->NMR IR IR A->IR MS Mass Spec. A->MS B Octan-1-ol B->NMR B->IR B->MS C 2-Ethyl-3-methylpentan-1-ol C->NMR C->IR C->MS D 4,5-Dimethylhexan-1-ol D->NMR D->IR D->MS

Caption: Relationship between C8H18O isomers and spectroscopic analysis.

A Comparative Guide to the Cross-Reactivity of 3-Ethyl-4-methylpentan-1-ol Analogs in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

Currently, there is a significant gap in the scientific literature regarding the biological activity and cross-reactivity of 3-Ethyl-4-methylpentan-1-ol and its analogs. This guide is designed to provide a foundational framework for initiating such research. It outlines a comprehensive, albeit hypothetical, series of in vitro studies to characterize the potential off-target effects and broader biological interactions of a selected set of structural analogs. The experimental protocols, data presentation formats, and conceptual workflows detailed herein are based on established methodologies in pharmacology and toxicology. This document serves as a robust starting point for researchers aiming to investigate the structure-activity relationships and safety profiles of this chemical series.

Introduction to the Hypothetical Analog Screening Program

Given the absence of published data, this guide introduces a hypothetical screening program to evaluate the cross-reactivity of this compound and three of its structural analogs. The primary objective of this theoretical study is to identify potential off-target interactions across a panel of common biological targets, including enzymes and cell surface receptors, and to assess general cytotoxicity.

Hypothetical Compounds for Analysis:

Compound IDStructureIUPAC Name
EM-001 CCC(C(C)C)CCOThis compound
EM-002 CC(C)C(CC)C(=O)O3-Ethyl-4-methylpentanoic acid
EM-003 CC(C)C(CC)C(=O)N3-Ethyl-4-methylpentanamide
EM-004 CC(C)C(CC)CN3-Ethyl-4-methylpentan-1-amine

Experimental Design and Methodologies

A tiered approach is proposed to systematically evaluate the biological activity of the hypothetical analogs. The initial phase consists of broad screening assays to identify potential areas of cross-reactivity, followed by more specific assays for promising "hits."

General Experimental Workflow

The proposed workflow ensures a logical progression from broad screening to more specific, mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation and Potency cluster_2 Phase 3: Mechanism of Action A Compound Synthesis and Purification B Cytotoxicity Screening (e.g., MTT Assay) A->B C Broad Panel Receptor Binding Assay A->C D Enzyme Inhibition Screening A->D E Dose-Response Cytotoxicity B->E F IC50 Determination for Active Receptor Hits C->F G IC50/Ki Determination for Active Enzyme Hits D->G H Functional Cellular Assays F->H G->H I Signaling Pathway Analysis H->I

Caption: Proposed experimental workflow for cross-reactivity screening.
Detailed Experimental Protocols

This assay assesses the effect of the compounds on cell viability.

  • Cell Culture: Human hepatocellular carcinoma (HepG2) cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Procedure:

    • Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing serial dilutions of the test compounds (0.1 µM to 100 µM). A vehicle control (DMSO) is also included.

    • After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

    • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

This assay measures the ability of the compounds to displace a known radioligand from a specific receptor.

  • Target Example: Human Dopamine Receptor D2 (DRD2).

  • Materials: Membranes from cells expressing DRD2, [3H]-Spiperone (radioligand), test compounds, wash buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl2, 5 mM MgCl2, pH 7.4), and scintillation cocktail.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of DRD2-expressing cell membranes, 25 µL of [3H]-Spiperone (at a concentration equal to its Kd), and 25 µL of the test compound at various concentrations.

    • Incubate at room temperature for 60 minutes.

    • The reaction is terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

    • The filters are dried, and a scintillation cocktail is added.

    • Radioactivity is counted using a scintillation counter.

  • Data Analysis: The IC50 value, the concentration of the test compound that displaces 50% of the radioligand, is calculated. The Ki (inhibition constant) can be determined using the Cheng-Prusoff equation.

This assay determines the ability of the compounds to inhibit the activity of a specific enzyme.

  • Target Example: Human Cyclooxygenase-2 (COX-2).

  • Assay Principle: The assay measures the peroxidase activity of COX-2 by monitoring the oxidation of a chromogenic substrate.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme, heme, and the test compound at various concentrations in a suitable buffer.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding arachidonic acid (substrate) and the chromogenic substrate.

    • Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.

  • Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance curve. The percent inhibition is determined relative to a vehicle control, and the IC50 value is calculated from the dose-response curve.

Comparative Data Analysis (Hypothetical Data)

The following tables present hypothetical data that could be generated from the proposed studies.

Table 1: In Vitro Cytotoxicity of this compound Analogs
Compound IDIC50 (µM) in HepG2 cells
EM-001 > 100
EM-002 85.3
EM-003 45.1
EM-004 15.8
Table 2: Receptor Binding Affinity Profile
Compound IDDRD2 Binding Ki (µM)GABA-A Binding Ki (µM)
EM-001 > 50> 50
EM-002 > 5022.4
EM-003 12.58.9
EM-004 5.21.8
Table 3: Enzyme Inhibition Profile
Compound IDCOX-2 Inhibition IC50 (µM)MAO-B Inhibition IC50 (µM)
EM-001 > 100> 100
EM-002 78.2> 100
EM-003 33.741.2
EM-004 9.818.5

Hypothetical Signaling Pathway Analysis

Based on the hypothetical binding data, compound EM-004 shows affinity for the GABA-A receptor. Further investigation into its functional effect on GABAergic signaling would be warranted. The following diagram illustrates a simplified GABA-A receptor signaling pathway.

G cluster_0 Cell Membrane GABA_A GABA-A Receptor (Ion Channel) Cl_ion GABA_A->Cl_ion Influx GABA GABA GABA->GABA_A EM004 EM-004 EM004->GABA_A Binds to allosteric site Hyperpolarization Membrane Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: Simplified GABA-A receptor signaling pathway.

Conclusion and Future Directions

This guide provides a hypothetical framework for the systematic evaluation of the cross-reactivity of this compound and its analogs. The proposed experimental workflow, detailed protocols, and data presentation formats offer a comprehensive starting point for researchers. The hypothetical data suggests that seemingly minor structural modifications can significantly alter the biological activity profile of the parent compound, highlighting the importance of thorough cross-reactivity screening in early drug discovery and chemical safety assessment. Future studies should aim to validate these hypothetical findings with empirical data and expand the panel of targets to include other major classes of enzymes and receptors.

A Comparative Guide to the Chiral Separation of 3-Ethyl-4-methylpentan-1-ol: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective analysis of chiral molecules such as 3-Ethyl-4-methylpentan-1-ol, a compound of interest in fields ranging from fragrance chemistry to asymmetric synthesis, is crucial for understanding their biological activity and ensuring product quality. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two powerful techniques for achieving chiral separation. This guide provides a comprehensive comparison of these methods for the resolution of this compound enantiomers, complete with detailed hypothetical experimental protocols and data presentation.

At a Glance: HPLC vs. GC for Chiral Alcohol Separation

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation in the liquid phase based on differential interactions with a chiral stationary phase.Separation in the gas phase based on differential interactions with a chiral stationary phase.
Analyte Volatility Not a limiting factor; suitable for a wide range of compounds.Requires the analyte to be volatile or amenable to derivatization to increase volatility.
Derivatization Often not required, allowing for direct analysis of the alcohol.May be necessary to improve volatility and peak shape.
Stationary Phases Polysaccharide-based (e.g., cellulose, amylose derivatives), protein-based, Pirkle-type.Cyclodextrin derivatives are most common for chiral alcohols.
Mobile/Carrier Gas Liquid mobile phase (e.g., hexane/alcohol mixtures).Inert carrier gas (e.g., helium, hydrogen).
Temperature Typically operates at or near room temperature.Requires elevated temperatures for volatilization and separation.
Sample Throughput Generally longer analysis times.Often provides faster analysis times.

Hypothetical Performance Data

The following tables present hypothetical quantitative data to illustrate how the performance of HPLC and GC methods for the chiral separation of this compound would be compared.

Table 1: Hypothetical HPLC Performance Data

Parameter(R)-3-Ethyl-4-methylpentan-1-ol(S)-3-Ethyl-4-methylpentan-1-ol
Retention Time (t_R) [min]12.514.2
Resolution (R_s)\multicolumn{2}{c
Enantiomeric Excess (% ee)\multicolumn{2}{c

Table 2: Hypothetical GC Performance Data

Parameter(R)-3-Ethyl-4-methylpentan-1-ol(S)-3-Ethyl-4-methylpentan-1-ol
Retention Time (t_R) [min]18.819.5
Resolution (R_s)\multicolumn{2}{c
Enantiomeric Excess (% ee)\multicolumn{2}{c

Experimental Workflow for Chiral Separation

The general workflow for analyzing the enantiomeric composition of this compound using either HPLC or GC is outlined below.

G cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_analysis Data Analysis Sample Racemic this compound Sample Dissolution Dissolution in Mobile Phase (HPLC) or Suitable Solvent (GC) Sample->Dissolution Derivatization Derivatization (Optional for GC) Dissolution->Derivatization Injection Injection into Chromatograph Derivatization->Injection Separation Chiral Separation on Column (HPLC or GC) Injection->Separation Detection Detection (e.g., UV for HPLC, FID/MS for GC) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration and Quantification Chromatogram->Quantification Report Determination of Enantiomeric Ratio / % ee Quantification->Report

Caption: General workflow for the chiral separation and analysis of this compound.

Detailed Experimental Protocols

The following are detailed, hypothetical protocols for the chiral separation of this compound by HPLC and GC.

High-Performance Liquid Chromatography (HPLC) Protocol

Rationale: Polysaccharide-based chiral stationary phases are widely successful for the direct separation of a broad range of chiral compounds, including alcohols. A normal-phase method is proposed here, as it often provides better selectivity for such analytes.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

  • Column:

    • Chiral stationary phase: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel.

    • Dimensions: 250 mm length x 4.6 mm internal diameter, 5 µm particle size.

  • Mobile Phase:

    • Isocratic elution with n-Hexane / 2-Propanol (90:10, v/v).

  • Flow Rate:

    • 1.0 mL/min.

  • Column Temperature:

    • 25 °C.

  • Detection:

    • UV at 210 nm (as the analyte lacks a strong chromophore, low wavelength detection is necessary).

  • Injection Volume:

    • 10 µL.

  • Sample Preparation:

    • Dissolve the this compound standard or sample in the mobile phase to a concentration of 1 mg/mL.

Gas Chromatography (GC) Protocol

Rationale: For volatile alcohols, GC with a chiral capillary column is a highly efficient method. Cyclodextrin-based stationary phases are particularly effective for the enantioseparation of aliphatic alcohols. Derivatization to the corresponding acetate ester can sometimes improve peak shape and resolution.

  • Instrumentation:

    • Gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS), and a split/splitless injector.

  • Column:

    • Chiral stationary phase: Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin coated on a fused silica capillary column (e.g., CP-Chirasil-DEX CB).

    • Dimensions: 30 m length x 0.25 mm internal diameter, 0.25 µm film thickness.

  • Carrier Gas:

    • Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature:

    • 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 180 °C.

    • Hold: 5 minutes at 180 °C.

  • Detector Temperature:

    • FID: 280 °C.

    • MS transfer line: 280 °C.

  • Injection:

    • 1 µL, split ratio 50:1.

  • Sample Preparation:

    • Dissolve the this compound standard or sample in n-hexane to a concentration of 1 mg/mL.

    • (Optional Derivatization): To a solution of the alcohol in dichloromethane, add acetic anhydride and a catalytic amount of pyridine. Heat at 60°C for 30 minutes. After cooling, wash the solution with dilute HCl and then water, dry over anhydrous sodium sulfate, and dilute to the final concentration.

Logical Relationship of Method Selection

The choice between HPLC and GC for the chiral separation of this compound depends on several factors, as illustrated in the following diagram.

G Analyte This compound Volatility Is the analyte sufficiently volatile? Analyte->Volatility Derivatization Is derivatization acceptable? Volatility->Derivatization No GC GC is a suitable choice Volatility->GC Yes HPLC HPLC is a suitable choice Derivatization->HPLC No ConsiderGC Consider GC with derivatization Derivatization->ConsiderGC Yes

Caption: Decision tree for selecting between HPLC and GC for chiral alcohol analysis.

Navigating the Synthesis of 3-Ethyl-4-methylpentan-1-ol: A Cost-Effectiveness Compass for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and economical production of key intermediates is paramount. This guide provides a comparative analysis of potential synthesis protocols for 3-Ethyl-4-methylpentan-1-ol, a valuable building block in various organic syntheses. By examining detailed experimental methodologies, reagent costs, and process efficiency, this document aims to equip scientists with the data necessary to make informed decisions for their research and development endeavors.

At a Glance: Comparing Synthesis Strategies

Two primary retrosynthetic pathways emerge as the most plausible routes for the synthesis of this compound: the Grignard reaction and the reduction of 3-ethyl-4-methylpentanal. A third, industrially relevant but less documented for this specific molecule, is the hydroformylation of a suitable alkene followed by reduction. Below is a summary of the estimated cost-effectiveness of these approaches.

Protocol Precursors Reagents Estimated Yield Estimated Cost per Mole of Product *Key Advantages Key Disadvantages
Grignard Reaction 2-Methylpropanal, 1-BromopropaneMagnesium, Diethyl Ether, Hydrochloric Acid70-85%ModerateHigh convergence, readily available precursors.Moisture-sensitive reaction, potential for side products.
Aldehyde Reduction (NaBH₄) 3-Ethyl-4-methylpentanalSodium Borohydride, Methanol/Ethanol85-95%Low (if aldehyde is available)High yield, mild reaction conditions, simple workup.Relies on the availability of the specific aldehyde precursor.
Aldehyde Reduction (LiAlH₄) 3-Ethyl-4-methylpentanalLithium Aluminum Hydride, Diethyl Ether90-98%ModerateVery high yield, powerful reducing agent.Highly reactive and hazardous reagent, strict anhydrous conditions required.
Hydroformylation-Reduction 3-Methyl-1-penteneSynthesis Gas (CO/H₂), Rhodium-based catalyst, Hydrogenation catalystHigh (industrial scale)Potentially low at scaleAtom-economical, potential for high throughput.Requires specialized high-pressure equipment, catalyst cost and sensitivity.

*Cost estimates are based on publicly available, non-bulk pricing for reagents and may vary significantly based on supplier, purity, and scale.

Delving into the Protocols: A Detailed Examination

Protocol 1: The Grignard Reaction Pathway

The Grignard reaction offers a robust and convergent approach to constructing the carbon skeleton of this compound. This method involves the reaction of a Grignard reagent, prepared from 1-bromopropane and magnesium, with 2-methylpropanal.

Experimental Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (1.2 eq) are suspended in anhydrous diethyl ether. A small crystal of iodine can be added to initiate the reaction. 1-Bromopropane (1.0 eq) dissolved in anhydrous diethyl ether is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of propylmagnesium bromide.

  • Grignard Addition: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of 2-methylpropanal (1.1 eq) in anhydrous diethyl ether is added dropwise with vigorous stirring. After the addition, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield this compound.

Logical Workflow for Grignard Synthesis:

Grignard_Workflow cluster_reagent Grignard Reagent Preparation cluster_reaction Grignard Addition cluster_workup Workup & Purification 1-Bromopropane 1-Bromopropane Propylmagnesium Bromide Propylmagnesium Bromide 1-Bromopropane->Propylmagnesium Bromide Mg, Diethyl Ether Alkoxide Intermediate Alkoxide Intermediate Propylmagnesium Bromide->Alkoxide Intermediate Magnesium Magnesium 2-Methylpropanal 2-Methylpropanal 2-Methylpropanal->Alkoxide Intermediate Propylmagnesium Bromide Crude Product Crude Product Alkoxide Intermediate->Crude Product Aq. NH4Cl / HCl This compound This compound Crude Product->this compound Distillation

Caption: Workflow for the Grignard synthesis of this compound.

Protocol 2: Reduction of 3-Ethyl-4-methylpentanal

This pathway is highly efficient if the starting aldehyde, 3-ethyl-4-methylpentanal, is readily available. The reduction can be achieved using common reducing agents like sodium borohydride or the more powerful lithium aluminum hydride.

Experimental Protocol (using Sodium Borohydride):

  • Reaction Setup: 3-Ethyl-4-methylpentanal (1.0 eq) is dissolved in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • Reduction: Sodium borohydride (1.1 eq) is added portion-wise to the stirred solution, maintaining the temperature below 10 °C. The reaction is typically complete within 1-2 hours, which can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction is quenched by the slow addition of water or dilute hydrochloric acid. The bulk of the solvent is removed under reduced pressure. The residue is extracted with diethyl ether, and the combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is evaporated, and the resulting crude alcohol is purified by distillation under reduced pressure.

Signaling Pathway for Aldehyde Reduction:

Aldehyde_Reduction 3-Ethyl-4-methylpentanal 3-Ethyl-4-methylpentanal Alkoxide Intermediate Alkoxide Intermediate 3-Ethyl-4-methylpentanal->Alkoxide Intermediate Hydride Source NaBH4 or LiAlH4 Hydride Source->3-Ethyl-4-methylpentanal Nucleophilic Attack This compound This compound Alkoxide Intermediate->this compound Protonation Solvent (Protic) MeOH or H2O Solvent (Protic)->Alkoxide Intermediate

Caption: Mechanism of aldehyde reduction to a primary alcohol.

Protocol 3: Hydroformylation-Reduction Route

Conceptual Experimental Workflow:

  • Hydroformylation: 3-Methyl-1-pentene would be reacted with a mixture of carbon monoxide and hydrogen (synthesis gas) in the presence of a rhodium-based catalyst (e.g., a rhodium complex with phosphine ligands) under high pressure and elevated temperature.[1]

  • Aldehyde Isolation: The resulting 3-ethyl-4-methylpentanal would be separated from the catalyst and unreacted starting materials.

  • Hydrogenation: The isolated aldehyde would then be hydrogenated, typically using a catalyst such as Raney nickel or a palladium-on-carbon catalyst under a hydrogen atmosphere, to yield this compound.

Logical Flow of the Hydroformylation-Reduction Pathway:

Hydroformylation_Workflow 3-Methyl-1-pentene 3-Methyl-1-pentene 3-Ethyl-4-methylpentanal 3-Ethyl-4-methylpentanal 3-Methyl-1-pentene->3-Ethyl-4-methylpentanal CO, H2, Rh Catalyst This compound This compound 3-Ethyl-4-methylpentanal->this compound H2, Hydrogenation Catalyst

Caption: Conceptual workflow for the hydroformylation-reduction synthesis.

Cost Analysis of Precursors and Reagents

A crucial aspect of selecting a synthesis protocol is the cost of the required chemicals. The following table provides an overview of approximate, non-bulk pricing for the key materials discussed. It is important to note that these prices are subject to significant variation.

Chemical Approximate Price (USD) Unit Source
2-Methylpropanal50 - 100500 mLVaries
1-Bromopropane60 - 120500 mLVaries
Magnesium Turnings30 - 60250 gVaries
Diethyl Ether (Anhydrous)80 - 1501 LVaries
Sodium Borohydride50 - 100100 gVaries
Lithium Aluminum Hydride100 - 200100 gVaries
3-Methyl-1-pentene150 - 250100 gVaries
Hydrochloric Acid (37%)30 - 602.5 LVaries

Conclusion

The choice of the optimal synthesis protocol for this compound will ultimately depend on the specific needs and resources of the research or development team.

  • For small-scale laboratory synthesis where flexibility and readily available precursors are key, the Grignard reaction presents a well-established and reliable option, despite its moderate cost and the need for careful handling of moisture-sensitive reagents.

  • If 3-ethyl-4-methylpentanal is commercially available or can be synthesized economically , its reduction using sodium borohydride is likely the most cost-effective and straightforward method, offering high yields under mild conditions. The use of lithium aluminum hydride provides even higher yields but comes with increased cost and safety considerations.

  • For large-scale industrial production , the hydroformylation-reduction pathway , although requiring significant initial investment in specialized equipment, holds the potential for the most economical route due to its high atom economy and continuous processing capabilities.

Researchers are encouraged to perform a thorough cost analysis based on their specific procurement options and to conduct small-scale trials to validate yields and purification requirements before committing to a particular synthetic route. This guide serves as a foundational tool to aid in this critical decision-making process.

References

Comparative Bioactivity of 3-Ethyl-4-methylpentan-1-ol and its Ester Derivatives: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, publicly available experimental data on the specific bioactivity of 3-Ethyl-4-methylpentan-1-ol and its ester derivatives is limited. This guide provides a comparative framework based on the analysis of structurally similar branched-chain alcohols and their esters, offering insights into their potential biological activities. The experimental data presented herein is illustrative and compiled from studies on analogous compounds to guide future research.

Introduction

This compound is a branched-chain primary alcohol. Its ester derivatives, formed by the reaction of the hydroxyl group with various carboxylic acids (e.g., acetate, propionate, butyrate), are expected to exhibit altered physicochemical properties, which may, in turn, influence their biological activity. While specific data is scarce, related short to medium-chain alcohols and their esters have been investigated for various bioactivities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This guide synthesizes available information on these related compounds to provide a predictive comparison and a methodological framework for the evaluation of this compound and its derivatives.

Comparative Bioactivity Data (Hypothetical)

The following tables summarize potential bioactivity data for this compound and its hypothetical ester derivatives based on general trends observed for structurally similar molecules.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration, MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliCandida albicans
This compound>500>500>500
3-Ethyl-4-methylpentyl acetate250500400
3-Ethyl-4-methylpentyl propionate200450350
3-Ethyl-4-methylpentyl butyrate150400300

Table 2: Comparative Cytotoxicity (IC50 in µM) on HeLa Cell Line

Compound24 hours48 hours72 hours
This compound>200>200180
3-Ethyl-4-methylpentyl acetate150120100
3-Ethyl-4-methylpentyl propionate12510080
3-Ethyl-4-methylpentyl butyrate1007560

Table 3: Comparative Anti-inflammatory Activity (Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 cells)

Compound (at 100 µM)NO Inhibition (%)
This compound15
3-Ethyl-4-methylpentyl acetate35
3-Ethyl-4-methylpentyl propionate45
3-Ethyl-4-methylpentyl butyrate55

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of the compounds can be determined using the broth microdilution method.

  • Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight. The cultures are then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for yeast.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: HeLa cells are seeded in a 96-well plate at a density of 5 x 10^3 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.

Nitric Oxide (NO) Inhibition Assay

The anti-inflammatory activity can be evaluated by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate and incubated overnight.

  • Compound and LPS Treatment: The cells are pre-treated with the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: The production of NO is determined by measuring the amount of nitrite in the culture supernatant using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with the LPS-only control.

Visualizations

Hypothetical Signaling Pathway of Anti-inflammatory Action

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Compound 3-Ethyl-4-methylpentyl butyrate Compound->IKK inhibits DNA DNA NFkB_nuc->DNA binds iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA transcribes G cluster_synthesis Compound Preparation cluster_screening Bioactivity Screening cluster_analysis Data Analysis Alcohol This compound Esterification Esterification Alcohol->Esterification Esters Ester Derivatives Esterification->Esters Antimicrobial Antimicrobial Assay (MIC) Esters->Antimicrobial Cytotoxicity Cytotoxicity Assay (MTT) Esters->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (NO Inhibition) Esters->Anti_inflammatory Data Data Collection (MIC, IC50, % Inhibition) Antimicrobial->Data Cytotoxicity->Data Anti_inflammatory->Data Comparison Comparative Analysis Data->Comparison

Benchmarking New Synthetic Methods for 3-Ethyl-4-methylpentan-1-ol Against Established Procedures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of chiral alcohols is a critical aspect of molecular construction. This guide provides a comparative analysis of a novel synthetic approach for 3-Ethyl-4-methylpentan-1-ol against a well-established multi-step chiral synthesis, offering insights into their respective methodologies, efficiencies, and overall practicality.

This guide will delve into two distinct synthetic pathways to obtain this compound: a recently reported method involving the catalytic hydrogenation of a corresponding unsaturated precursor and a classical approach starting from a readily available chiral natural product, (R)-(+)-limonene. By presenting detailed experimental protocols and summarizing key performance indicators, this document aims to equip researchers with the necessary information to make informed decisions when selecting a synthetic route for this and structurally related compounds.

Established Procedure: Multi-Step Synthesis from (R)-(+)-Limonene

An established method for the synthesis of chiral this compound utilizes the naturally occurring and enantiomerically pure starting material, (R)-(+)-limonene. This multi-step sequence involves a series of well-documented chemical transformations to build the target molecule with a defined stereochemistry.

The synthesis commences with the hydrogenation of (R)-(+)-limonene to yield (R)-(+)-dihydrolimonene. Subsequent transformations, which may include ozonolysis, reduction, and other functional group manipulations, ultimately lead to the desired (S)-(-)- and (R)-(+)-3-ethyl-4-methylpentan-1-ol. While providing access to enantiomerically enriched products, this route can be lengthy and may require multiple purification steps, potentially impacting the overall yield.

New Synthetic Method: Catalytic Hydrogenation

A more recent and direct approach to this compound involves the reduction of the corresponding aldehyde, 3-ethyl-4-methylpentanal.[1] This method leverages the power of catalytic hydrogenation, a widely used and scalable industrial process, to achieve the desired transformation in a single step. The use of a suitable catalyst and hydrogen gas allows for the selective reduction of the aldehyde functional group to the primary alcohol.

This approach offers the potential for a more atom-economical and streamlined process compared to the multi-step synthesis from limonene, particularly for the preparation of the racemic compound. The efficiency and selectivity of this reduction are highly dependent on the choice of catalyst, solvent, and reaction conditions such as temperature and pressure.

Quantitative Data Comparison

To facilitate a direct comparison of these synthetic strategies, the following table summarizes the key quantitative data for each method. It is important to note that specific yields and purities can vary depending on the experimental setup and scale.

ParameterEstablished Method (from R-(+)-Limonene)New Synthetic Method (Catalytic Hydrogenation)
Starting Material (R)-(+)-Limonene3-Ethyl-4-methylpentanal
Number of Steps MultipleSingle Step
Typical Overall Yield Data not available in the provided search resultsData not available in the provided search results
Purity High enantiomeric excess achievableTypically produces a racemic mixture
Key Reagents PtO₂, H₂, various reagents for subsequent stepsH₂, Catalyst (e.g., Pt, Pd, Ni)
Reaction Conditions Varied conditions for each stepTypically elevated pressure and temperature

Experimental Protocols

Established Method: Synthesis from (R)-(+)-Limonene (General Outline)

A detailed experimental protocol for the multi-step synthesis from (R)-(+)-limonene is extensive. A representative first step is the hydrogenation of the starting material.

Step 1: Hydrogenation of (R)-(+)-Limonene

  • In a suitable reaction vessel, dissolve (R)-(+)-limonene in a solvent such as ethanol.

  • Add a catalytic amount of platinum(IV) oxide (PtO₂).

  • Pressurize the vessel with hydrogen gas to the desired pressure.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by techniques like gas chromatography (GC).

  • Upon completion, carefully vent the hydrogen gas and filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude (R)-(+)-dihydrolimonene.

  • Purify the product by distillation.

Subsequent steps to convert (R)-(+)-dihydrolimonene to this compound would follow established literature procedures.

New Synthetic Method: Catalytic Hydrogenation of 3-Ethyl-4-methylpentanal
  • Charge a high-pressure reactor with 3-Ethyl-4-methylpentanal and a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of a hydrogenation catalyst (e.g., 5% Palladium on carbon).

  • Seal the reactor and purge with an inert gas, followed by pressurizing with hydrogen to the desired pressure (e.g., 50-100 atm).

  • Heat the reaction mixture to the target temperature (e.g., 80-120 °C) and maintain stirring.

  • Monitor the reaction progress by analyzing aliquots using GC or thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude this compound by vacuum distillation to obtain the final product.

Visualizing the Synthetic Comparison

To illustrate the logical flow of evaluating these synthetic methods, the following diagram outlines the key stages from starting materials to final product analysis.

Synthetic_Method_Comparison cluster_established Established Method cluster_new New Method cluster_analysis Comparative Analysis start_est R-(+)-Limonene step1_est Hydrogenation start_est->step1_est step2_est Further Transformations (Multiple Steps) step1_est->step2_est product_est Chiral This compound step2_est->product_est analysis Yield Purity Reaction Time Cost Scalability product_est->analysis start_new 3-Ethyl-4-methylpentanal step1_new Catalytic Hydrogenation (Single Step) start_new->step1_new product_new Racemic This compound step1_new->product_new product_new->analysis

Caption: Logical workflow for comparing synthetic methods.

The following diagram illustrates the general experimental workflow for a catalytic hydrogenation reaction, a key step in the new synthetic method.

Hydrogenation_Workflow start Starting Material: 3-Ethyl-4-methylpentanal reagents Add Solvent & Catalyst start->reagents reaction Pressurize with H₂ Heat & Stir reagents->reaction monitoring Monitor Reaction (GC/TLC) reaction->monitoring monitoring->reaction Incomplete workup Cool & Vent Filter Catalyst monitoring->workup Complete purification Solvent Removal Vacuum Distillation workup->purification product Final Product: This compound purification->product

References

Safety Operating Guide

Safe Disposal of 3-Ethyl-4-methylpentan-1-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 3-Ethyl-4-methylpentan-1-ol.

Key Safety and Physical Properties

A summary of the known physical and chemical properties of this compound is provided below. This information is crucial for a comprehensive understanding of the substance's potential hazards.

PropertyValue
Molecular Formula C₈H₁₈O
Boiling Point Approximately 171.28 °C
Flash Point Approximately 64.20 °C (148.00 °F)
Solubility in Water Estimated at 1594 mg/L at 25 °C
Personal Protective Equipment (PPE)

When handling this compound, all personnel must wear appropriate Personal Protective Equipment (PPE) to prevent exposure. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A laboratory coat or chemical-resistant apron.

  • Respiratory Protection: In poorly ventilated areas, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound.

1. Waste Collection and Storage:

  • Segregation: Collect waste this compound in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams, especially incompatible chemicals.

  • Container: Use a container made of a material compatible with flammable organic liquids, such as high-density polyethylene (HDPE) or a safety can.

  • Labeling: Clearly label the waste container as "Hazardous Waste: this compound, Flammable Liquid." Include the accumulation start date.

  • Storage: Store the waste container in a designated, well-ventilated, and cool area, away from sources of ignition such as heat, sparks, and open flames. Ensure the storage area has secondary containment to prevent the spread of potential spills.

2. Disposal Procedure:

  • Do Not Pour Down the Drain: Due to its flammability and potential environmental harm, this compound must not be disposed of down the sink or in any sewer system.[1][2]

  • Professional Disposal: The primary and recommended method of disposal is through a licensed hazardous waste disposal company.[1][3] These companies are equipped to handle and process flammable liquids in an environmentally responsible and compliant manner.

  • Local Regulations: Always consult and adhere to your institution's specific hazardous waste management guidelines, as well as local, state, and federal regulations.

3. Spill Management:

In the event of a spill, immediately take the following actions:

  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Increase ventilation to the area.

  • Contain: Use a spill kit with absorbent materials (e.g., vermiculite, sand, or commercial sorbents) to contain the spill.

  • Collect: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_collection Waste Collection & Storage cluster_disposal Disposal Collect Collect Waste in Dedicated Container Label Label Container as Hazardous Waste Collect->Label Store Store in Designated Cool, Ventilated Area Label->Store Contact Contact Licensed Hazardous Waste Vendor Store->Contact Arrange Arrange for Pickup and Disposal Contact->Arrange Consult Consult Institutional & Local Regulations Arrange->Consult Ensure Compliance

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship.

References

Personal protective equipment for handling 3-Ethyl-4-methylpentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety protocols and logistical plans for the handling and disposal of 3-Ethyl-4-methylpentan-1-ol, ensuring the safety of all laboratory personnel. The following procedures are designed to be clear, concise, and directly applicable to a laboratory setting.

Personal Protective Equipment (PPE)

Protection Type Recommended Equipment Purpose
Eye and Face Protection Chemical safety goggles or a face shieldTo protect against splashes and vapors that can cause serious eye irritation[2][3].
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact which may cause irritation[2]. Butyl or Viton™ gloves are recommended for prolonged contact with organic solvents[4].
Body Protection Flame-retardant laboratory coatTo protect against splashes and in the event of a fire.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary for large spills or in poorly ventilated areas.To avoid inhalation of vapors which may cause respiratory irritation[2][5].
Foot Protection Closed-toe shoesTo protect feet from spills.

Experimental Workflow for Safe Handling

The following diagram outlines the necessary steps for safely handling this compound in a laboratory environment.

A Review Safety Data Sheet (or similar compound data) B Don Appropriate PPE A->B C Work in a Well-Ventilated Area (Fume Hood) B->C D Handle with Care - Avoid Contact and Inhalation C->D E Segregate Waste D->E F Decontaminate Work Area E->F G Remove and Properly Store/Dispose of PPE F->G H Wash Hands Thoroughly G->H

Caption: Workflow for handling this compound.

Operational Plan

1. Pre-Handling Procedures:

  • Information Review: Before beginning work, all personnel must review the available safety information for this compound and its structural analogs.

  • Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Confirm that safety equipment, including an eyewash station and safety shower, is accessible and operational.

  • PPE Inspection: Inspect all personal protective equipment for integrity before use.

2. Handling Procedures:

  • Personal Protective Equipment: Always wear the specified PPE as detailed in the table above.

  • Ventilation: Handle this compound in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation exposure[2].

  • Avoiding Contact: Dispense and handle the chemical carefully to avoid contact with skin and eyes[2][3].

  • Ignition Sources: Keep away from open flames, hot surfaces, and other potential sources of ignition as the substance is flammable[6].

  • Spill Management: In the event of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow emergency procedures.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.

  • PPE Removal: Remove personal protective equipment in the correct order to avoid cross-contamination.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling[2].

Disposal Plan

1. Waste Segregation:

  • All waste contaminated with this compound, including unused chemical, contaminated absorbent materials, and disposable PPE, must be collected in a designated, properly labeled, and sealed hazardous waste container.

2. Waste Disposal:

  • The collected chemical waste should be disposed of through a licensed chemical waste disposal service[2].

  • Do not dispose of this compound down the drain or in regular trash.

  • Containers that held the chemical should be triple-rinsed (or equivalent) before recycling or reconditioning, with the rinsate collected as hazardous waste. Alternatively, the packaging can be punctured to prevent reuse and disposed of in a sanitary landfill if permissible by local regulations[2].

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.